m-Tolylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPSRSMBJLKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211147 | |
| Record name | m-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-36-3 | |
| Record name | (3-Methylphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-36-3 | |
| Source | DTP/NCI | |
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| Record name | m-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4FNN5J9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 °C | |
| Record name | 3-Methylphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cornerstone of Arylpropionate NSAIDs: A Technical Guide to m-Tolylacetic Acid
Introduction: Beyond a Simple Carboxylic Acid
In the landscape of pharmaceutical intermediates, m-Tolylacetic acid (CAS No. 621-36-3) emerges not merely as a substituted aromatic carboxylic acid, but as a pivotal building block in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural motif, a phenylacetic acid core with a methyl group at the meta position, provides a versatile scaffold for the elaboration of more complex, pharmacologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical role in drug development, tailored for researchers, chemists, and professionals in the pharmaceutical sciences. Understanding the nuances of this intermediate is key to appreciating the elegant synthetic strategies employed in modern medicine.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is the bedrock of successful process development and synthesis. The characteristics of this compound are well-defined, ensuring predictability and reproducibility in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 621-36-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][5] |
| Molecular Weight | 150.17 g/mol | [3][6] |
| Synonyms | 3-Methylphenylacetic acid, 2-(m-tolyl)acetic acid | [2][3][4] |
| Appearance | Colorless to off-white shiny flakes or crystalline powder | [7] |
| Melting Point | 64-66 °C | [3][5][6] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [2] |
| pKa | 4.30 ± 0.10 (Predicted) | |
| InChI Key | GJMPSRSMBJLKKB-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | Cc1cccc(CC(O)=O)c1 | [2][3] |
Strategic Synthesis of this compound: Pathways and Protocols
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability and cost of starting materials, desired purity, scalability, and environmental considerations. Two prevalent and industrially relevant methods are the hydrolysis of 3-methylbenzyl cyanide and the Willgerodt-Kindler reaction.
Pathway 1: Hydrolysis of 3-Methylbenzyl Cyanide
This is a direct and high-yielding approach, predicated on the conversion of a nitrile to a carboxylic acid. The reaction proceeds via either acid or base-catalyzed hydrolysis. The acid-catalyzed route is often favored for its straightforward workup.
Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile. The reaction is typically heated to overcome the activation energy of both the initial hydration of the nitrile to an amide and the subsequent hydrolysis of the amide to the carboxylic acid. The final precipitation of the product is achieved by pouring the reaction mixture into cold water, which drastically reduces the solubility of the organic acid.
Protocol 1: Acid-Catalyzed Hydrolysis of 3-Methylbenzyl Cyanide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methylbenzyl cyanide (1.0 eq) with a 50-70% aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 120-150°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Allow the reaction mixture to cool to approximately 80°C. Carefully pour the mixture into a beaker containing cold water or crushed ice, which will cause the this compound to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Pathway 2: The Willgerodt-Kindler Reaction
This classic reaction in organic chemistry provides an alternative route starting from m-methylacetophenone. It uniquely combines oxidation and rearrangement to convert a ketone into a terminal thioamide, which is then hydrolyzed to the carboxylic acid.
Causality of Experimental Choices: The Willgerodt-Kindler reaction utilizes elemental sulfur and a secondary amine, typically morpholine. Morpholine acts as both a solvent and a reactant, forming an enamine intermediate with the ketone. Sulfur then acts as the oxidizing agent. The reaction is driven by heat. The intermediate thioamide is not isolated but hydrolyzed in situ with a strong base (like NaOH) to yield the carboxylate salt, which upon acidification, precipitates the desired acid.
Protocol 2: Willgerodt-Kindler Synthesis from m-Methylacetophenone
-
Thioamide Formation: In a three-necked flask fitted with a reflux condenser, charge m-methylacetophenone (1.0 eq), morpholine (3-4 eq), and elemental sulfur (1-2 eq).
-
Reaction: Heat the mixture to reflux, stirring continuously for 6-8 hours. The reaction is typically exothermic initially.
-
Hydrolysis: After cooling, add methanol to dissolve the mixture. Subsequently, add a 50% aqueous sodium hydroxide solution and reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.
-
Workup: After hydrolysis, distill off the methanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Purification: The precipitated crude this compound is collected by filtration, washed with water, and purified by recrystallization from 60% ethanol to afford the final product.[2]
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Application in Drug Development: A Stepping Stone to Loxoprofen
The true value of this compound for drug development professionals lies in its role as a precursor to potent APIs. While not a direct precursor, its structural isomer, p-tolylacetic acid, is a key intermediate in the synthesis of Loxoprofen, a widely used NSAID of the arylpropionic acid class. The synthetic logic and chemical transformations are highly analogous and serve as an excellent case study. Arylacetic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Loxoprofen's synthesis showcases how the tolylacetic acid scaffold is elaborated. A typical synthetic route involves the conversion of the corresponding tolylacetic acid into a propionic acid derivative, followed by further functionalization to introduce the cyclopentanone moiety responsible for its enhanced activity and prodrug character. This highlights the modularity of using intermediates like this compound, where the core structure provides the essential pharmacophore that can be fine-tuned for potency and selectivity.
Caption: Logical relationship of this compound to NSAID synthesis.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A multi-technique approach is employed for comprehensive quality control.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Results |
| Melting Point | Purity Assessment | A sharp melting range of 64-66 °C indicates high purity. |
| FTIR Spectroscopy | Functional Group Identification | Broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural Confirmation | Signals corresponding to aromatic protons, the benzylic methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the acidic carboxylic acid proton. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for the carboxyl carbon, aromatic carbons, benzylic carbon, and methyl carbon. |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak (M⁺) corresponding to the molecular weight of 150.17 g/mol . |
| HPLC | Purity and Impurity Profiling | A single major peak indicating high purity, with quantification of any minor impurities. |
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]
-
Hazards: May cause skin, eye, and respiratory irritation.[5] In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound (CAS: 621-36-3) stands as a testament to the critical role of well-characterized intermediates in the pharmaceutical industry. Its straightforward synthesis, stable nature, and versatile chemical handles make it an invaluable starting point for the construction of more elaborate molecules. For researchers and drug development professionals, a deep understanding of its properties and synthetic routes is not just academic; it is a practical necessity for the innovation of next-generation therapeutics, particularly within the vital class of arylpropionic acid NSAIDs.
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An In-depth Technical Guide to the Physicochemical Properties of m-Tolylacetic Acid
Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of m-Tolylacetic acid (m-TAA), a key intermediate in the synthesis of more complex molecules and a subject of interest for its potential biological activities.[1][2] For researchers, medicinal chemists, and formulation scientists, a deep understanding of a molecule's fundamental characteristics is paramount for successful drug development.[3][4] These properties govern a compound's behavior from bench to clinic, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.[5][6] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the practical implications of these properties in a pharmaceutical context. We will explore solid-state and solution-state characteristics, provide validated experimental protocols for their determination, and discuss how this foundational knowledge informs rational drug design and development strategies.
Introduction: The "Why" of Physicochemical Characterization
This compound, also known as 3-Methylphenylacetic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[7] While it serves as a valuable building block in organic synthesis, its identity as a metabolite and a molecule with inherent biological activity necessitates a thorough characterization for any potential therapeutic application.[1][2] The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which can be predicted and mitigated by a robust early-stage physicochemical profile.[8][9] Properties such as solubility, pKa, and lipophilicity are not merely data points; they are critical determinants of a drug's bioavailability, its interaction with biological membranes, and its ultimate efficacy and safety.[10]
This guide is structured to provide a holistic understanding of this compound, beginning with its fundamental identity and moving through its key physical and chemical attributes. Each section is designed to be a self-validating system, presenting not just the data, but also the methodology and the scientific reasoning required to obtain and interpret it, empowering researchers to apply these principles within their own discovery programs.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference(s) |
| Chemical Name | 2-(3-methylphenyl)acetic acid | [11][12] |
| Synonyms | This compound, 3-Methylphenylacetic acid | [2] |
| CAS Number | 621-36-3 | [13][14] |
| Molecular Formula | C₉H₁₀O₂ | [7][12][13] |
| Molecular Weight | 150.17 g/mol | [14][15] |
| Canonical SMILES | Cc1cccc(CC(O)=O)c1 | [7] |
| InChI Key | GJMPSRSMBJLKKB-UHFFFAOYSA-N | [11][13] |
Below is a two-dimensional representation of the molecular structure, generated to clarify the atomic arrangement and functional groups.
Caption: 2D Structure of this compound.
Core Physicochemical Properties: Data and Implications
The following properties are essential for predicting the behavior of this compound in both laboratory and physiological environments.
| Property | Value | Method / Note | Implication in Drug Development | Reference(s) |
| Appearance | White to off-white crystalline solid | Visual Inspection | Affects handling, formulation, and purity assessment. | [12][16] |
| Melting Point (Tₘ) | 64-66 °C | Literature Value (lit.) | Indicates purity and solid-state stability; relatively low Tₘ may pose challenges for solid dosage form stability under certain storage conditions. | [14][16] |
| Boiling Point (Tₑ) | 231.72 °C (est.) | Rough estimate | Useful for purification (distillation) and assessing thermal stability at high temperatures. | [16] |
| pKa | 4.30 ± 0.10 | Predicted | As a weak acid, its ionization state is pH-dependent. It will be largely ionized (>99%) at intestinal pH (~6-7.5) and largely non-ionized (<50%) at stomach pH (~1-3), heavily influencing absorption. | [16] |
| Aqueous Solubility | Insoluble / Soluble | Contradictory reports | This is a critical parameter. "Insoluble" likely refers to poor solubility, a major hurdle for oral bioavailability. "Soluble" may refer to solubility in buffered or non-neutral aqueous solutions. This discrepancy highlights the need for precise, pH-dependent solubility profiling. | [7][16][17] |
| Solvent Solubility | ≥28.3 mg/mL (DMSO) ≥24.7 mg/mL (EtOH) | Experimental | High solubility in organic solvents is useful for analytical method development, in vitro assays, and certain liquid formulations. | [7] |
| LogP (octanol/water) | 1.622 | Calculated | Indicates moderate lipophilicity. This value suggests a reasonable balance for membrane permeability, but combined with poor aqueous solubility, it may not be sufficient to overcome dissolution-limited absorption. | [15] |
Experimental Methodologies: A Practical Approach
To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail robust methods for determining the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the gold standard for thermal analysis. It measures the heat flow into or out of a sample as a function of temperature, providing a precise melting onset and peak. This is more accurate and reproducible than traditional melting point apparatus. The use of a nitrogen purge is critical to create an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound (e.g., 0.01 M) in a defined co-solvent mixture (e.g., 50:50 methanol:water).
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C) and immerse a calibrated pH electrode and a burette tip containing a standardized strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa in the co-solvent (pKa') is the pH at the half-equivalence point (the midpoint of the steep rise in pH).
-
Extrapolation: Repeat the experiment using several different co-solvent ratios. Plot the measured pKa' plus the log of the water concentration against the reciprocal of the dielectric constant of the mixture. Extrapolate the resulting linear plot to the value for pure water to obtain the true aqueous pKa.
Measurement of Aqueous Solubility by Shake-Flask Method
Expertise & Rationale: The shake-flask method is a foundational technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid drug and the solution. Using buffered solutions is critical because, for an ionizable compound like m-TAA, solubility is highly dependent on pH. Analyzing the supernatant by a validated, concentration-sensitive technique like HPLC-UV is necessary for accurate quantification.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific, physiologically relevant pH (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution by centrifugation followed by withdrawal of the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a calibration curve of m-TAA using known concentrations. Accurately dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV method.
-
Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.
Implications for Drug Development: A Synthesis
A molecule's destiny is written in its physicochemical properties. The data for this compound paints a clear picture for a drug development professional.
Caption: Relationship between m-TAA properties and drug development challenges.
-
Formulation Strategy: The combination of poor intrinsic aqueous solubility and a carboxylic acid functional group (pKa ~4.3) makes m-TAA a prime candidate for salt formation . Creating a sodium or potassium salt would dramatically increase its dissolution rate in the neutral pH of the small intestine. Other advanced formulation strategies like amorphous solid dispersions or lipid-based formulations could also be considered to overcome the solubility challenge.
-
Route of Administration: For oral administration, the molecule will be largely non-ionized and poorly soluble in the acidic environment of the stomach, leading to dissolution-rate-limited absorption. [6]An enteric-coated formulation that bypasses the stomach and releases the drug in the higher pH of the intestine could be a viable strategy to improve absorption and bioavailability.
-
Biopharmaceutics Classification System (BCS): Based on its poor solubility and moderate lipophilicity (suggesting reasonable permeability), this compound would likely be classified as a BCS Class II compound. This classification immediately flags it as a molecule whose oral absorption will be sensitive to formulation performance.
-
Stability: The relatively low melting point suggests that high-energy manufacturing processes like hot-melt extrusion or spray drying must be approached with caution to avoid melting or degradation. It also indicates that the final solid dosage form may be sensitive to high-temperature and humidity storage conditions.
Conclusion
The physicochemical properties of this compound define a molecule with moderate lipophilicity, a weakly acidic nature, and, most critically, poor aqueous solubility. This profile is characteristic of many promising but challenging drug candidates. A thorough and early characterization, utilizing robust methodologies as described in this guide, is not an academic exercise but a critical, data-driven approach to de-risking development. By understanding these fundamental attributes, scientists can rationally design formulations, predict in vivo behavior, and ultimately accelerate the path from a promising molecule to a viable therapeutic agent.
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The Solubility of m-Tolylacetic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Solubility in Process Chemistry and Pharmaceutical Development
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solubility in organic solvents is a fundamental parameter that governs critical processes such as reaction kinetics, crystallization, purification, and formulation. A thorough understanding of its solubility behavior is paramount for designing efficient, scalable, and robust chemical processes. In the pharmaceutical industry, poor solubility is a major contributor to the failure of drug candidates, impacting bioavailability and therapeutic efficacy. Therefore, the ability to predict and control the solubility of intermediates like this compound is a cornerstone of successful drug development.
This guide provides a comprehensive examination of the solubility of this compound, delving into the theoretical principles that dictate its dissolution in various organic media. It further presents a detailed experimental protocol for accurate solubility determination and discusses the practical implications of solubility data in real-world applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [2] |
| Melting Point | 64-66 °C | [2] |
| pKa | ~4.3 | [1] |
| Appearance | Colorless to off-white shiny flakes or chunks | [1] |
The presence of a carboxylic acid group confers polar characteristics and the capacity for hydrogen bonding, while the tolyl group introduces a nonpolar, aromatic character. This amphiphilic nature is central to its solubility behavior across a spectrum of organic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). Protic solvents like alcohols (methanol, ethanol) can readily engage in hydrogen bonding with this compound, generally leading to higher solubility.
-
Dipole-Dipole Interactions: The polar nature of the carboxylic acid group results in a significant dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can interact with this compound through these dipole-dipole forces.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar tolyl group interacts with solvent molecules through weaker van der Waals forces. These interactions are the primary mode of solvation in nonpolar solvents like toluene and heptane.
The overall solubility is determined by the net energy change of the dissolution process. For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.
Quantitative Solubility of this compound in Select Organic Solvents
Precise, quantitative solubility data is indispensable for process modeling, solvent selection, and optimization of crystallization processes. While comprehensive, temperature-dependent solubility data for this compound is not widely available in a single repository, the following table compiles available data and provides context based on the solubility of structurally similar compounds like phenylacetic acid.[4][5]
| Solvent | Polarity Index | Qualitative/Semi-Quantitative Solubility | Expected Temperature Dependence |
| Methanol | 0.762 | Soluble | Increases with temperature |
| Ethanol | 0.654 | ≥24.7 mg/mL | Increases with temperature |
| Acetone | 0.355 | Expected to be soluble | Increases with temperature |
| Ethyl Acetate | 0.228 | Expected to be soluble | Increases with temperature |
| Toluene | 0.099 | Moderately soluble | Increases with temperature |
| Heptane | ~0.0 | Sparingly soluble to insoluble | Increases with temperature |
| DMSO | 0.444 | ≥28.3 mg/mL | Increases with temperature |
Experimental Determination of Solubility: A Validated Protocol
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6] This protocol provides a self-validating system for generating reliable solubility data.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Dispense a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Determine the concentration of this compound in the filtrate by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to establish a solubility curve.
-
Practical Implications and Applications
The solubility of this compound has profound implications for various stages of chemical and pharmaceutical development.
Logical Relationship between Solubility and Application
Caption: The central role of solubility data in guiding key development decisions.
-
Solvent Selection for Synthesis: Solubility data guides the choice of reaction solvent to ensure that reactants remain in the solution phase, thereby maximizing reaction rates and yields.
-
Crystallization Process Design: Crystallization is a critical unit operation for the purification and isolation of this compound. Solubility curves as a function of temperature are essential for:
-
Determining the optimal solvent or solvent mixture.
-
Defining the cooling profile to control crystal size and morphology.
-
Maximizing product yield while minimizing impurity incorporation.
-
-
Purification Strategies: Understanding the differential solubility of this compound and its impurities in various solvents is key to developing effective purification methods, such as recrystallization and anti-solvent precipitation.
-
Drug Formulation: For downstream applications where this compound is a precursor to an API, its solubility characteristics can influence the choice of solvents used in the final drug product formulation, particularly for liquid dosage forms.[7]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences the efficiency and success of its synthesis, purification, and application in pharmaceutical development. This guide has provided a theoretical framework for understanding the factors that govern its solubility, a detailed experimental protocol for its accurate determination, and an overview of the practical implications of this vital data. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, leading to the development of more robust, efficient, and scalable chemical processes.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Shake-flask method for the determination of the intrinsic dissolution rate of acidic, basic, and neutral compounds. Pharmaceutical Development and Technology, 13(3), 227-235.
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011.
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m-Tolylacetic acid melting point range
An In-Depth Technical Guide to the Melting Point Range of m-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of this compound, a key parameter for its identification, purity assessment, and application in research and development. The document delves into the theoretical underpinnings of melting point determination, offers a detailed, field-proven protocol for its measurement using the capillary method, and explores the critical factors that influence its value, with a particular focus on the effects of impurities. Safety protocols for the handling of this compound are also delineated. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately determine and interpret the melting point of this compound, ensuring data integrity and procedural safety.
Introduction to this compound and the Significance of its Melting Point
This compound, also known as 3-methylphenylacetic acid, is an aromatic carboxylic acid. Its molecular structure, consisting of a phenyl ring substituted with a methyl group and an acetic acid moiety at the meta position, dictates its physicochemical properties. In the realms of pharmaceutical sciences and organic synthesis, the melting point serves as a fundamental and accessible criterion for the identification and purity assessment of solid crystalline compounds like this compound.
A sharp and reproducible melting point range is indicative of a high-purity sample. Conversely, a depressed and broadened melting point range typically signals the presence of impurities. Therefore, the accurate determination of the melting point of this compound is a critical first step in its characterization and a crucial quality control checkpoint in its synthesis and application.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 64-66 °C (lit.) | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3][5] |
| Appearance | White to light beige or colorless to off-white shiny flakes, chunks, or powder | [1][3][6] |
| Solubility | Soluble in water | [1][3] |
Theoretical Principles of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline substance, this transition occurs over a narrow temperature range.
The melting point is influenced by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Stronger forces, such as hydrogen bonding and dipole-dipole interactions, result in a higher melting point as more energy is required to overcome these forces. Molecular symmetry also plays a role; more symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.
Experimental Determination of the Melting Point Range of this compound
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Experimental Workflow
The following diagram illustrates the key stages in the determination of the melting point of this compound using a capillary melting point apparatus.
Caption: Safety and Handling Protocol for this compound.
Conclusion
The melting point of this compound is a critical physical constant, with a literature value of 64-66 °C. Its accurate determination is paramount for verifying the identity and assessing the purity of the compound. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol for the capillary method, and an analysis of the factors that can influence the melting point. By adhering to the methodologies and safety precautions outlined herein, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, thereby upholding the integrity of their scientific endeavors.
References
- This compound - ChemBK. (2024, April 9).
- Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- 3-Methylphenylacetic acid - LookChem. (n.d.).
- What effect on the melting point might be observed if the crystals of carboxylic acid are still wet. (2024, February 27). Brainly.
- 3-Methylphenylacetic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- Material Safety Data Sheet - this compound, 97% (gc). (n.d.). Cole-Parmer.
- Melting Point Determination. (n.d.).
- Do impurities always increase the melting point of the solid organic compound? (2024, May 6). Quora.
- What effects do most impurities have on the melting point of organic compounds? (n.d.). Study.com.
- What is the application of the effect of impurity on the melting point of a substance? (2024, April 14). Quora.
Sources
An In-depth Technical Guide to m-Tolylacetic Acid: Synthesis, Characterization, and Application in Drug Development
This guide provides a comprehensive technical overview of m-Tolylacetic acid (m-TAA), a key chemical intermediate for professionals in research, chemical synthesis, and pharmaceutical development. We will delve into its fundamental properties, explore robust synthetic routes with a focus on the rationale behind procedural choices, detail methods for its characterization, and discuss its significance as a structural motif in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Core Properties and Specifications
This compound, systematically named 2-(3-methylphenyl)acetic acid, is an aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with a methyl group at the meta-position, makes it a valuable and versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][4][5] |
| CAS Number | 621-36-3 | [1][4] |
| Appearance | White to off-white or light beige crystalline powder/flakes | [6][7] |
| Melting Point | 62-66 °C | [4][5][8] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; low solubility in water. | [9] |
| IUPAC Name | 2-(3-methylphenyl)acetic acid | [1][3] |
| Synonyms | 3-Methylphenylacetic acid, m-Methylphenylacetic acid | [1][6][10] |
Synthesis of this compound: A Comparative Analysis
The selection of a synthetic route for m-TAA is dictated by factors such as the availability of starting materials, desired scale, and safety considerations. Here, we detail two common and reliable methods: the hydrolysis of m-tolylacetonitrile and the Willgerodt-Kindler reaction, highlighting the experimental logic for each.
Synthesis via Hydrolysis of m-Tolylacetonitrile
This is arguably the most direct and high-yielding route, favored when the corresponding nitrile is readily accessible. The nitrile itself is typically prepared from m-methylbenzyl chloride. The core of this method is the conversion of the nitrile functional group into a carboxylic acid through acid- or base-catalyzed hydrolysis. The acid-catalyzed route is often preferred for its straightforward workup.[11]
Causality of Experimental Choices:
-
Starting Material: m-Tolylacetonitrile is chosen for its direct structural correspondence to the final product, requiring only the hydrolysis of a single functional group.
-
Reagent: Sulfuric acid is a non-volatile, strong acid that serves as both the catalyst and a solvent medium, promoting efficient hydrolysis at elevated temperatures.
-
Workup: Pouring the reaction mixture into cold water precipitates the organic acid, which has low aqueous solubility, providing an effective initial purification step. Subsequent washing and recrystallization are standard procedures to achieve high purity.
Caption: Workflow for this compound Synthesis via Nitrile Hydrolysis.
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 120 mL of water to 100 mL of concentrated sulfuric acid.
-
Reaction: To the warm acid solution, add 100 g of m-tolylacetonitrile in portions to control the initial exotherm.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours with vigorous stirring. The reaction progress can be monitored by TLC.
-
Quench & Isolation: After cooling slightly, carefully pour the reaction mixture into 1 L of cold water with stirring. The crude this compound will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the crystals under vacuum.
Synthesis via the Willgerodt-Kindler Reaction
This reaction is an excellent choice when the starting material is an aryl alkyl ketone, such as 3-methylacetophenone. The reaction converts the ketone into a terminal thioamide using sulfur and an amine (typically morpholine), which is then hydrolyzed to the carboxylic acid.[3][10] This method uniquely achieves both oxidation of the acetyl group and its migration to the terminal position of the side chain.
Causality of Experimental Choices:
-
Starting Material: 3-Methylacetophenone is an economical and readily available starting material.
-
Reagents: Morpholine and elemental sulfur are the classic reagents for the Kindler modification.[2][12] Morpholine acts as both a reactant and a solvent, forming an enamine intermediate. Sulfur acts as the oxidizing agent.
-
Hydrolysis: The intermediate thioamide is robust and requires strong basic or acidic conditions for hydrolysis to the final carboxylic acid. Sodium hydroxide is a common and effective choice.
Detailed Experimental Protocol:
-
Thioamide Formation: In a flask equipped for reflux, mix 1 mole of 3-methylacetophenone, 1.2 moles of sulfur, and 3 moles of morpholine. Heat the mixture to reflux for 6-8 hours.[13]
-
Intermediate Isolation (Optional but recommended): Cool the reaction mixture and pour it into water. The thioamide often precipitates and can be isolated by filtration.
-
Hydrolysis: Suspend the crude thioamide in a 20% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours until the evolution of ammonia ceases and the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and filter to remove any insoluble material. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is ~2.
-
Isolation & Purification: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization as described in section 2.1.
Product Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for validation.
Table 2: Spectroscopic and Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | δ (ppm) ~11-12 (br s, 1H, -COOH), ~7.0-7.3 (m, 4H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR | δ (ppm) ~178 (-COOH), ~138 (Ar-C), ~134 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~41 (-CH₂-), ~21 (Ar-CH₃). |
| FTIR (KBr, cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (strong C=O stretch), ~1600, 1490 (C=C aromatic stretch). |
| Mass Spec. (EI) | m/z 150 (M⁺), 105 ([M-COOH]⁺). |
| Purity (Titration) | ≥98.5% (by aqueous acid-base titration).[14] |
Application in Drug Development: A Key Building Block for NSAIDs
Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs).[9][11] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]
This compound serves as a crucial intermediate and structural analog in the synthesis and development of this class of drugs. Its structure is closely related to several active pharmaceutical ingredients (APIs). For instance, it is listed as a known impurity and related compound for Loxoprofen , a widely used propionic acid-based NSAID.[6] This relationship highlights its importance in the manufacturing and quality control processes of established drugs.
The general synthetic utility of m-TAA lies in its carboxylic acid functionality, which can be readily converted into esters, amides, or acyl chlorides, allowing for its incorporation into more complex molecular scaffolds.
Caption: Role of this compound as a precursor for NSAID synthesis.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: The compound is an irritant to the eyes, skin, and respiratory system.[6] The toxicological properties have not been fully investigated, and caution is advised.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, a dust mask (N95) is recommended to avoid inhalation.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its straightforward synthesis and versatile reactivity. Its structural relevance to the phenylacetic acid class of NSAIDs makes it a compound of interest for drug development professionals, not only as a potential synthetic precursor but also as a critical reference standard in the quality control of established pharmaceuticals. The synthetic protocols and characterization data provided herein offer a robust framework for researchers to produce and validate this compound for their specific applications.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Structure of m-Tolylacetic Acid
Abstract
This compound, systematically known as 2-(3-methylphenyl)acetic acid, is an aromatic carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development.[1] As a key building block and a metabolite, a thorough understanding of its molecular architecture is paramount for predicting its reactivity, understanding its biological interactions, and developing robust analytical methods for its characterization. This guide provides a detailed exploration of the structure of this compound, grounded in spectroscopic analysis, synthesis principles, and physicochemical properties, intended for researchers, scientists, and professionals in drug development.
Core Molecular Architecture and Physicochemical Properties
This compound is a monosubstituted phenylacetic acid derivative.[2] Its structure consists of a central benzene ring to which an acetic acid moiety (-CH₂COOH) and a methyl group (-CH₃) are attached at the 1 and 3 positions (meta-), respectively. This substitution pattern dictates the molecule's electronic properties and steric configuration, influencing its reactivity and spectroscopic signature.
The key identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Systematic Name | 2-(3-methylphenyl)acetic acid | [3][4] |
| Synonyms | 3-Methylphenylacetic acid, m-Methylphenylacetic acid | [5][6] |
| CAS Number | 621-36-3 | [7][8] |
| Molecular Formula | C₉H₁₀O₂ | [7][8][9] |
| Molecular Weight | 150.17 g/mol | [5] |
| Melting Point | 64-66 °C | [2][9] |
| Appearance | Colorless to off-white shiny flakes or crystalline powder | [2][4] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [7] |
| pKa | 4.37 (predicted) |[10] |
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m-Tolylacetic acid safety data sheet information
An In-Depth Technical Guide to the Safe Handling of m-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and hazard information for this compound (CAS No. 621-36-3), tailored for professionals in research and development. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure a thorough understanding of risk mitigation when handling this compound.
Core Hazard Profile of this compound
This compound, also known as 3-Methylphenylacetic acid, is a white to light beige crystalline powder.[1] While its toxicological properties have not been fully investigated, it is classified as a hazardous chemical.[1][2] The primary risks associated with this compound are irritant in nature. Understanding these hazards is the foundation of safe laboratory practice.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards of this compound.[3][4]
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]
This classification dictates the necessary precautions. Direct contact with the skin can lead to irritation, and eye contact may result in serious damage.[2] Inhalation of the dust can irritate the respiratory tract.[2][5] Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize dust generation and inhalation.[6]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management for this compound involves implementing a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Engineering Controls
These are the most critical measures for preventing exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust and contain any potential spills.[6][7]
-
Ventilation: Use in a well-ventilated area is mandatory.[1] Local exhaust ventilation should be used to keep airborne concentrations low and prevent dust accumulation.[6][8]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]
Administrative Controls
These are work practices that reduce exposure duration, frequency, and severity.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and waste disposal.
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the specific SOPs before beginning work.
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling the chemical and before leaving the laboratory.[1][8] Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Personal Protective Equipment (PPE)
PPE is essential but should be considered the last line of defense.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required for tasks with a higher splash potential.[8]
-
Skin Protection: Wear impervious gloves, such as nitrile gloves, and a lab coat or other protective clothing to prevent skin contact.[2][7][8]
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation or if dust generation is unavoidable, a NIOSH/MSHA-approved dust respirator (such as an N95) should be used.[6][8][10]
Safe Laboratory Practices: Handling, Storage, and Disposal
Adherence to meticulous laboratory practices is paramount for safety.
Handling
-
Avoid all contact with eyes, skin, and clothing.[6]
-
Minimize dust generation and accumulation during handling.[1][6]
-
Use only in a chemical fume hood.[7]
-
Open and handle the container with care.[7] Keep the container tightly closed when not in use.[6]
Storage
-
Store away from incompatible materials, particularly strong oxidizing agents.[6][8]
-
Keep away from heat, sparks, and open flames.[7]
Waste Disposal
-
Dispose of waste in a manner consistent with federal, state, and local environmental regulations.[7]
-
Contact a licensed professional waste disposal service.[7] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]
Emergency Response Protocols
A clear and rehearsed emergency plan is crucial. All personnel must be familiar with the location of safety equipment and the procedures to follow in case of an incident.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek medical attention, especially if irritation persists.[2][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice.[7] Wash clothing before reuse.[1]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[2] Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7]
Accidental Release Measures (Spills)
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Restrict Access: Keep unnecessary personnel away from the spill area.[8]
-
Use Proper PPE: Wear a self-contained breathing apparatus, rubber boots and gloves, and disposable coveralls.[7]
-
Contain and Clean: Sweep up the material, taking care to avoid generating dust.[1][8] Place the swept-up material into a suitable, closed container for disposal.[6]
-
Decontaminate: Wash the spill site after material pickup is complete.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]
-
Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated by thermal decomposition.[1][2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]
Physical and Chemical Data Summary
A summary of key physical and chemical properties is essential for risk assessment and experimental design.
| Property | Value | Source |
| Synonyms | 3-Methylphenylacetic acid | [1][10] |
| CAS Number | 621-36-3 | [10][13] |
| Molecular Formula | C₉H₁₀O₂ | [5][13] |
| Molecular Weight | 150.17 g/mol | [7][13] |
| Appearance | White to light beige powder/crystals | [1][12] |
| Melting Point | 64-66 °C | [5][10] |
| Solubility | Soluble in water.[5] Insoluble in H₂O, but soluble in DMSO and Ethanol.[14] | [5][14] |
| Stability | Stable under normal temperatures and pressures | [6][7] |
| Incompatibilities | Strong oxidizing agents | [6][8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [2][6] |
References
- Pfaltz & Bauer, Inc.SAFETY DATA SHEET - this compound 99%.URL: https://www.pfaltzandbauer.com/media/pbi/sds/T15645.pdf
- Cole-Parmer.Material Safety Data Sheet - this compound, 97% (gc).URL: https://www.coleparmer.com/msds/AC139110050_msds.pdf
- Tokyo Chemical Industry CO., LTD.SAFETY DATA SHEET - this compound.URL: https://www.tcichemicals.com/JP/en/assets/sds/T0880_JPE.pdf
- ChemBK.this compound - Physico-chemical Properties.URL: https://www.chembk.com/en/chem/m-Tolylacetic%20acid
- TCI Chemicals.SAFETY DATA SHEET - Methyl p-Tolylacetate.URL: https://www.tcichemicals.com/US/en/assets/sds/M0783_USE.pdf
- Fisher Scientific.SAFETY DATA SHEET - this compound.URL: https://www.fishersci.com/sds?productName=AC139110050
- Cole-Parmer.Material Safety Data Sheet - O-Tolylacetic acid.URL: https://www.coleparmer.com/msds/AC139100250_msds.pdf
- TCI Chemicals.SAFETY DATA SHEET - p-Tolylacetic Acid.URL: https://www.tcichemicals.com/BE/en/assets/sds/T0882_E.pdf
- APExBIO.this compound - High-Purity Biochemical Reagent.URL: https://www.apexbt.com/m-tolylacetic-acid.html
- Fisher Scientific.SAFETY DATA SHEET - Thioacetic acid.URL: https://www.fishersci.com/sds?productName=A14643
- National Institutes of Health (NIH), PubChem.p-Tolylacetic acid.URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Tolylacetic-acid
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- Sigma-Aldrich.this compound 99%.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t38091
- Cheméo.Chemical Properties of this compound (CAS 621-36-3).URL: https://www.chemeo.com/cid/41-061-6/m-Tolylacetic-acid
- Sigma-Aldrich.this compound 99% (Israel).URL: https://www.sigmaaldrich.com/IL/en/product/aldrich/t38091
- XiXisys.GHS 11 (Rev.11) SDS Word Download CAS: 621-36-3 Name: this compound.URL: https://www.xixisys.com/sds/621-36-3_11_GHS_11_Rev.11_SDS_Word.html
- MedChemExpress.this compound-SDS.URL: https://www.medchemexpress.com/sds/m-Tolylacetic-acid.html
- BIOSYNTH.FM69940 - Safety Data Sheet.URL: https://www.biosynth.com/uploads/msds/FM69940_60971a2578505.pdf
- Pfaltz & Bauer, Inc.SAFETY DATA SHEET - o-Tolylacetic Acid 99%.URL: https://www.pfaltzandbauer.com/media/pbi/sds/T15635.pdf
- CDH Fine Chemical.material safety data sheet sds/msds - 3-Methyl Phenyl Acetic Acid.URL: https://www.cdhfinechemical.com/images/product/msds/26700_msds.pdf
- Fisher Scientific.SAFETY DATA SHEET - p-Tolylacetic acid.URL: https://www.fishersci.com/sds?productName=AC158650050
- CDH Fine Chemical.material safety data sheet sds/msds - 4-Methyl Phenyl Acetic Acid.URL: https://www.cdhfinechemical.com/images/product/msds/26705_msds.pdf
- Carl ROTH.Safety Data Sheet: m-Toluic acid.URL: https://www.carlroth.com/medias/SDB-2916-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzY4NjB8YXBwbGljYXRpb24vcGRmfGg1Ni9oYjIvMTAzMzM4NTE3NzM5ODIvU0RCLTI5MTYtTVQtRU4ucGRmfDI1YjU3ZDIzYmU2YmU4YmY1ZWEzYzEwZGY5YjQzMjM2ZjY4YzYyYmQyY2M1ZDI2N2M2YjY3ZGUzYjM0ZTU3Y2E
- Sigma-Aldrich.SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/25190
- TargetMol.Safety Data Sheet - (S,R,S)-AHPC-phenylacetic acid.URL: https://www.targetmol.com/msds/T200345.pdf
- Sigma-Aldrich.this compound 99% Safety Information.URL: https://www.sigmaaldrich.
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The Critical Role of Purity in Research and Development
An In-Depth Technical Guide to Sourcing and Quality Assessment of High-Purity m-Tolylacetic Acid for Researchers and Drug Development Professionals
This compound (also known as 3-Methylphenylacetic acid) is a vital building block in the synthesis of complex molecules.[1][2] Its applications range from the development of novel active pharmaceutical ingredients (APIs) to the creation of new agrochemicals and dyestuffs.[3][4] In the context of drug discovery and development, the purity of starting materials like this compound is paramount. Impurities can lead to unforeseen side reactions, the formation of toxic byproducts, and difficulties in purification of the final compound, ultimately compromising the validity of research findings and the safety of potential therapeutics.
Commercial Suppliers of High-Purity this compound
A number of reputable chemical suppliers offer this compound at various purity grades. The selection of a supplier should be based on a thorough evaluation of their documentation, stated purity, available analytical data, and suitability for the intended application. Below is a comparative table of prominent suppliers.
| Supplier | Stated Purity | Available Documentation | Key Characteristics |
| Sigma-Aldrich | 99% | Certificate of Analysis (COA), Certificate of Origin | Extensive documentation available for various batches.[5][6] |
| Thermo Scientific Chemicals | ≥98.5% to ≤101.5% (Assay by Aqueous acid-base Titration) | Specification Sheet, FTIR data | Formerly part of the Alfa Aesar portfolio.[3][4] |
| APExBIO | 98.00% to 99.65% | COA, HPLC, NMR, MSDS | Provides detailed batch-specific analytical data.[7] |
| TCI Chemicals | >98.0%(GC)(T) | Purity specifications and melting point range provided. | Offers various grades for different research needs.[8] |
| TargetMol | 99.79% | Purity data available. | Notes antibacterial activity against S. aureus.[1] |
| Amerigo Scientific | High Quality | General distributor serving the life sciences.[9] |
Verifying Purity: A Multi-Faceted Approach
While suppliers provide certificates of analysis, it is often prudent for researchers to perform their own purity verification, especially for sensitive applications. The choice of analytical technique is critical and should be based on the desired level of accuracy and the potential impurities.
Chromatographic Methods: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of organic compounds by separating them from impurities.[10]
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for analyzing non-volatile or thermally sensitive compounds like this compound. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]
Experimental Protocol: HPLC Purity Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column is commonly used for this type of analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices: A reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. The use of a UV detector is appropriate as the aromatic ring in this compound provides a chromophore that absorbs UV light.
Spectroscopic Methods: Structural Confirmation and Purity Indication
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a compound and can also provide information about its purity.[10][11]
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Interpretation:
-
Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. The integration of these impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
-
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. A 400 MHz spectrometer provides sufficient resolution for unambiguous structural elucidation of a small molecule like this compound.
Thermal Analysis: A Rapid Purity Screen
Melting point determination is a simple and rapid method to assess the purity of a crystalline solid.[10] Pure compounds typically have a sharp melting point range, whereas impurities tend to broaden and depress the melting range.[10] The literature melting point for this compound is around 64-66 °C.[5][6]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered this compound into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Analysis: Heat the sample at a controlled rate and observe the temperature at which melting begins and the temperature at which the sample is completely liquid.
-
Data Interpretation: A narrow melting range close to the literature value is indicative of high purity.
Workflow for Sourcing and Quality Control
The following diagram illustrates a logical workflow for sourcing and ensuring the quality of high-purity this compound for research and development.
Caption: Workflow for Sourcing and Quality Control of this compound.
Conclusion
Sourcing high-purity this compound is a critical first step in many research and drug development pipelines. By carefully selecting suppliers, scrutinizing available documentation, and implementing a robust in-house quality control program utilizing techniques such as HPLC, NMR, and melting point analysis, researchers can ensure the integrity of their starting materials. This diligence is essential for generating reliable scientific data and for the successful development of new chemical entities.
References
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- Evergreensino Chemical Co., Ltd. How to test the purity of M - Toluic Acid? - Blog. [Link]
- Google Patents.
- ChemicalRegister.com. This compound (CAS No. 621-36-3) Suppliers. [Link]
- Ottokemi. 2-Methylphenylacetic acid, 98%. [Link]
- NIST. This compound. [Link]
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An In-depth Technical Guide to the Historical Discovery and Synthesis of m-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules, most notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the historical context surrounding the discovery of this compound and delves into the evolution of its synthesis, from classical methods to modern, efficient protocols. Understanding the historical and synthetic landscape of this important compound is crucial for researchers aiming to innovate in the synthesis of novel therapeutics.
Part 1: A Journey Through Time: The Historical Discovery of this compound
While the precise moment and the individual credited with the first synthesis of m-toluylacetic acid are not readily apparent in the historical chemical literature, its discovery can be situated within the broader context of the burgeoning field of organic chemistry in the 19th century. During this era, chemists like August Wilhelm von Hofmann, Carl Liebermann, and Victor Meyer were making significant strides in understanding and manipulating aromatic compounds derived from coal tar, such as toluene.[1][2][3][4][5][6] Their work on the isolation and functionalization of these basic building blocks laid the essential groundwork for the eventual synthesis of more complex derivatives like the tolylacetic acids.
The intellectual framework for the synthesis of phenylacetic acid and its derivatives was established through the development of key reactions. The ability to introduce a carboxylic acid group onto an aromatic ring or its side chain was a pivotal advancement. While a specific "eureka" moment for this compound is elusive, its synthesis would have become conceivable and achievable through the application of general synthetic methods being developed at the time for similar aromatic acids.
Part 2: The Art of Synthesis: From Classical Approaches to Modern Methodologies
The synthesis of this compound has evolved significantly over the years, driven by the pursuit of higher yields, greater purity, and more environmentally benign processes. This section details the core synthetic strategies that have been, and continue to be, employed for its preparation.
Classical Synthetic Routes: The Foundations
Early synthetic approaches to phenylacetic acid derivatives often relied on multi-step processes that, while foundational, were often hampered by harsh reaction conditions and modest yields. One of the earliest and most straightforward conceptual pathways involves the hydrolysis of a corresponding nitrile.
A well-established method for the preparation of arylacetic acids is the hydrolysis of the corresponding arylacetonitrile.[7][8][9] This reaction can be performed under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In this protocol, m-tolylacetonitrile is refluxed with a strong aqueous acid, such as sulfuric acid. The nitrile group is hydrolyzed to a carboxylic acid, yielding this compound.
-
Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be effected by refluxing m-tolylacetonitrile with a strong base, like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Experimental Protocol: Hydrolysis of m-Tolylacetonitrile [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of m-tolylacetonitrile and an aqueous solution of sulfuric acid (e.g., 50% v/v) is prepared.
-
Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
Isolation: The precipitated crude this compound is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.
Modern Synthetic Methodologies: Efficiency and Versatility
Contemporary organic synthesis demands methods that are not only high-yielding but also offer broad functional group tolerance and operational simplicity. The following methods represent the state-of-the-art in the synthesis of this compound.
A powerful and unique method for the synthesis of aryl- and heteroaryl-acetic acids and their derivatives is the Willgerodt-Kindler reaction. This reaction, named after Conrad Willgerodt and Karl Kindler, typically involves the reaction of an aryl methyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[10]
The starting material for the synthesis of this compound via this route would be m-methylacetophenone.
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound [10]
-
Thioamide Formation: A mixture of m-methylacetophenone, elemental sulfur, and morpholine is heated to reflux for several hours.
-
Intermediate Isolation: After cooling, the reaction mixture is worked up to isolate the intermediate N-(m-tolylacetyl)morpholine-4-carbothioamide.
-
Hydrolysis: The isolated thioamide is then subjected to hydrolysis, typically by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), to yield this compound.
-
Purification: The final product is purified by recrystallization.
The Grignard reaction is a cornerstone of C-C bond formation in organic synthesis. For the preparation of this compound, this method involves the formation of a Grignard reagent from a suitable m-tolyl halide, followed by carboxylation with carbon dioxide (dry ice). A common starting material is m-bromotoluene.
Experimental Protocol: Grignard Synthesis of this compound [11]
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with m-bromotoluene in an anhydrous ether solvent (e.g., diethyl ether or THF) to form m-tolylmagnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice in an anhydrous ether.
-
Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄).
-
Extraction and Isolation: The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to afford the crude product.
-
Purification: Recrystallization from a suitable solvent yields pure this compound.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Nitrile Hydrolysis | m-Tolylacetonitrile | H₂SO₄ or NaOH | High | Straightforward, reliable | Use of strong acids or bases |
| Willgerodt-Kindler | m-Methylacetophenone | Sulfur, Morpholine | Good | Unique transformation | Often requires high temperatures, odorous reagents |
| Grignard Synthesis | m-Bromotoluene | Mg, CO₂ (dry ice) | Good | Versatile C-C bond formation | Requires strictly anhydrous conditions |
Part 3: The Role of this compound in Drug Development
The significance of this compound in the pharmaceutical industry lies primarily in its role as a key intermediate in the synthesis of various therapeutic agents. Its structural framework is particularly prevalent in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The tolylacetic acid moiety can be found in the core structure of several NSAIDs, where it contributes to their anti-inflammatory, analgesic, and antipyretic properties. The development of derivatives of tolylacetic acid continues to be an active area of research in the quest for more potent and safer anti-inflammatory drugs.[12]
Conclusion
This compound, a seemingly simple aromatic carboxylic acid, possesses a rich history intertwined with the evolution of organic synthesis. From its conceptual emergence in the 19th century to the sophisticated and efficient synthetic methods available today, the journey of this compound reflects the broader advancements in chemical sciences. Its continued relevance in drug discovery and development underscores the enduring importance of fundamental organic molecules. This guide has provided a comprehensive overview of its historical context and synthetic methodologies, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- Hofmann, A. W. (1818-1892). Science Museum Group Collection.
- Hofmann, August Wilhelm von. (2025, December 12). In Encyclopædia Britannica.
- August Wilhelm von Hofmann. (n.d.). In Wikipedia.
- Liebermann, Carl Theodore. (n.d.). In Encyclopedia.com.
- Liebermann, Carl. (n.d.). In Encyclopedia.com.
- Carl Liebermann. (n.d.). In Wikipedia.
- Meyer, Victor. (n.d.). In Encyclopedia.com.
- CN102633623A - Methylphenylacetic acid preparation method. (n.d.). Google Patents.
- Phenylacetic acid. (1922). Organic Syntheses, 2, 63. doi:10.15227/orgsyn.002.0063
- McKenzie, A., & Wren, H. (1915). LXXV.—The Racemisation of Phenyl-p-tolylacetic Acid. Journal of the Chemical Society, Transactions, 107(0), 704–712. doi:10.1039/ct9150700704
- CN1927801A - Preparation method of methylphenyl acetic acid. (n.d.). Google Patents.
- CN100455557C - The production method of methylphenylacetic acid. (n.d.). Google Patents.
- This compound. (n.d.). NIST WebBook.
- 3-Methylphenylacetic acid (HMDB0002222). (n.d.). Human Metabolome Database.
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An In-Depth Technical Guide to the Potential Biological Activities of m-Tolylacetic Acid
Introduction
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1] It is recognized as a metabolite of tolueneacetic acid and serves as a versatile intermediate in the synthesis of more complex molecules.[1] While its primary application has been in chemical synthesis, emerging evidence and its structural similarity to known bioactive compounds suggest a landscape of potential pharmacological activities. This guide provides a comprehensive technical overview of the established and potential biological activities of m-toluylacetic acid, with a focus on its antimicrobial, anti-inflammatory, and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanisms of action and detailed experimental protocols for its evaluation.
Antimicrobial Activity of this compound
The most directly evidenced biological activity of this compound is its antibacterial effect, particularly against Staphylococcus aureus.[2] Phenylacetic acid and its derivatives have been identified as antimicrobial agents produced by various microorganisms, suggesting a natural role in microbial antagonism.[3]
Mechanism of Action: A Multi-pronged Approach
The precise antibacterial mechanism of this compound is not fully elucidated; however, based on studies of related phenylacetic acid derivatives, a multi-targeted action against bacterial cells is proposed.[4] This likely involves:
-
Disruption of Cell Membrane Integrity: Phenylacetic acid derivatives can interfere with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4]
-
Inhibition of Cellular Metabolism: These compounds have been shown to inhibit key enzymes involved in vital metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[5]
-
Inhibition of Protein Synthesis: There is evidence to suggest that phenylacetic acids can interfere with the synthesis of essential proteins, further impeding bacterial growth and replication.[4]
Figure 1: Proposed multi-target antibacterial mechanism of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard method for determining the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus, as determined by visual inspection or by measuring the optical density at 600 nm.
Potential Anti-inflammatory and Analgesic Activities
While direct experimental evidence for the anti-inflammatory and analgesic properties of this compound is limited, its classification as an arylacetic acid derivative suggests a strong potential for these activities.[6] Many widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, belong to this chemical class and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
The proposed mechanism for the potential anti-inflammatory and analgesic effects of this compound is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking this pathway, this compound could reduce the production of pro-inflammatory prostaglandins.
Figure 2: Proposed mechanism of anti-inflammatory and analgesic action via COX inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.[9]
Materials:
-
This compound
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): vehicle control, standard drug, and different doses of this compound.
-
Compound Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a common method for screening peripherally acting analgesics.[10][11][12]
Materials:
-
This compound
-
Male Swiss albino mice
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Aspirin, 100 mg/kg)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice and divide them into groups (n=6) as described above.
-
Compound Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX enzymes.[13][14][15]
Materials:
-
This compound
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin quantification)
-
96-well plates
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add a small volume of the this compound solution (or vehicle for control) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: After a set reaction time (e.g., 2 minutes), stop the reaction and measure the product formation using the chosen detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that causes 50% inhibition) for both COX-1 and COX-2.
Data Summary and Interpretation
The following table summarizes the known and potential biological activities of this compound and the expected outcomes from the described experimental protocols.
| Biological Activity | Target/Model | Expected Outcome with this compound |
| Antibacterial | Staphylococcus aureus | Inhibition of bacterial growth (MIC determination). |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Reduction in paw volume/thickness compared to control. |
| Analgesic | Acetic Acid-Induced Writhing | Reduction in the number of writhes compared to control. |
| Mechanism | COX-1 and COX-2 Enzyme Assays | Inhibition of prostaglandin synthesis, yielding IC₅₀ values. |
Conclusion and Future Directions
This compound presents a promising scaffold for further investigation into its therapeutic potential. Its established antibacterial activity against S. aureus warrants further studies to elucidate its precise mechanism of action and explore its efficacy against a broader spectrum of pathogens, including antibiotic-resistant strains.
The potential for anti-inflammatory and analgesic activities, inferred from its chemical class, is a compelling area for future research. The experimental protocols detailed in this guide provide a clear roadmap for systematically evaluating these properties. Determining its COX inhibition profile (IC₅₀ for COX-1 and COX-2) will be crucial in understanding its potential efficacy and side-effect profile as an NSAID. Further derivatization of the this compound structure could also lead to the development of novel therapeutic agents with enhanced potency and selectivity.
References
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Monash University. Identification of Natural Compounds with Analgesic and Anti-inflammatory Properties Using Machine Learning and Molecular Docking Studies.
- National Institutes of Health. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- International Journal of Innovative Science and Research Technology. Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods.
- National Institutes of Health. An ELISA method to measure inhibition of the COX enzymes.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- Scientific Information. Acetic acid-induced writhing method: Significance and symbolism.
- Bentham Science Publishers. Identification of Natural Compounds with Analgesic and Antiinflammatory Properties Using Machine Learning and Molecular Docking Studies.
- YouTube. Acetic Acid induced Writhing Method.
- Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
- ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Pharmacia. Experimental screening for analgesic and anti- inflammatory effect of novel compounds with a pyrrole heterocycle.
- ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse.
- National Institutes of Health. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
- PubMed. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine.
- IDEAS/RePEc. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains.
- MDPI. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains.
- ResearchGate. Kinetics of production of phenylacetic acid derivatives during in vitro...
- National Institutes of Health. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
- RSC Publishing. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
- MDPI. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus.
- National Institutes of Health. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus.
- PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang.
- St. John's University. Overview of antibiotics against S. aureus: mechanisms of action and adaptive resistance.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- National Institutes of Health. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat.
- Google Patents. CN102633623A - Methylphenylacetic acid preparation method.
- PLOS One. Mode of action of the antimicrobial peptide Mel4 is independent of Staphylococcus aureus cell membrane permeability.
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Degradation Pathways of m-Tolylacetic Acid: An In-depth Technical Guide
Abstract
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is an aromatic carboxylic acid that can be found in the environment as a result of industrial activities and the breakdown of natural products. Understanding its degradation pathways is crucial for environmental remediation and various biotechnological applications. This technical guide provides a comprehensive overview of the putative microbial degradation pathways of this compound under both aerobic and anaerobic conditions. Drawing parallels from the well-characterized degradation of the structurally similar compound, phenylacetic acid (PAA), this document elucidates the key enzymatic reactions, intermediate metabolites, and genetic determinants likely involved. Detailed experimental protocols and analytical methodologies for investigating these pathways are also presented to empower researchers in this field.
Introduction to this compound
This compound (C₉H₁₀O₂) is a substituted aromatic acid characterized by a phenyl ring with a methyl group and an acetic acid group at the meta-position.[1][2] Its presence in the environment can stem from various industrial processes and it is also recognized as a fungal xenobiotic metabolite.[3] The persistence and potential ecotoxicity of such aromatic compounds necessitate a thorough understanding of their natural attenuation mechanisms, primarily driven by microbial activity. This guide focuses on the enzymatic breakdown of this compound, providing a foundational understanding for researchers, scientists, and drug development professionals.
Aerobic Degradation Pathway of this compound
The aerobic degradation of this compound is hypothesized to proceed through a pathway analogous to the well-established phenylacetic acid (PAA) catabolic pathway, which has been extensively studied in bacteria such as Pseudomonas putida and Escherichia coli.[4][5] This pathway, encoded by the paa gene cluster, involves a series of enzymatic reactions that activate the aromatic ring and prepare it for cleavage.
The proposed aerobic degradation pathway initiates with the activation of this compound to its coenzyme A (CoA) thioester, a common strategy in the catabolism of aromatic acids.[6] This is followed by hydroxylation of the aromatic ring, ring cleavage, and subsequent metabolism of the resulting aliphatic intermediates into central metabolic pathways like the Krebs cycle.
Key Enzymatic Steps:
-
Activation to m-Tolylacetyl-CoA: The pathway is likely initiated by an m-Tolylacetate-CoA ligase (analogous to PaaK), which activates this compound to m-tolylacetyl-CoA in an ATP-dependent reaction. This step is crucial for channeling the substrate into the degradation pathway.
-
Ring Hydroxylation: The aromatic ring of m-tolylacetyl-CoA is then likely attacked by a multicomponent ring-hydroxylating dioxygenase (analogous to the PaaABCDE complex). This enzyme would introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. The position of hydroxylation will be critical and may be influenced by the methyl group.
-
Ring Cleavage: The dihydroxylated intermediate would then undergo ring fission, catalyzed by a dioxygenase (analogous to PaaG). This step breaks open the aromatic ring, forming an aliphatic dicarboxylic acid.
-
β-Oxidation-like Cascade: The resulting ring cleavage product would be further metabolized through a series of reactions analogous to the β-oxidation of fatty acids, involving enzymes such as hydratases, dehydrogenases, and thiolases (encoded by genes like paaF, paaJ, etc.). This cascade ultimately leads to the formation of central metabolites like succinyl-CoA and acetyl-CoA , which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.[4]
Visualizing the Aerobic Pathway:
Caption: Proposed aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway of this compound
The anaerobic degradation of aromatic compounds is a thermodynamically challenging process that involves unique biochemical reactions. Based on studies of anaerobic PAA degradation by sulfate-reducing bacteria like Desulfosarcina species, a putative anaerobic pathway for this compound can be proposed.[7] This pathway likely involves activation to a CoA-ester followed by reductive dearomatization and subsequent ring cleavage.
Key Enzymatic Steps:
-
Activation to m-Tolylacetyl-CoA: Similar to the aerobic pathway, the initial step is the activation of this compound to m-tolylacetyl-CoA by a CoA ligase.
-
Reductive Dearomatization: The aromatic ring of m-tolylacetyl-CoA is then reduced by a series of reductases . This is a key step in anaerobic degradation, overcoming the high stability of the aromatic ring. This process would likely yield a cyclic, non-aromatic intermediate.
-
Ring Cleavage and Further Metabolism: The dearomatized ring is then cleaved, likely through a hydrolytic mechanism. The resulting aliphatic dicarboxylate is then further metabolized, often through a β-oxidation-like pathway, to yield central metabolites such as acetyl-CoA .
Visualizing the Anaerobic Pathway:
Caption: Proposed anaerobic degradation pathway of this compound.
Experimental Methodologies for Studying Degradation Pathways
To elucidate the degradation pathways of this compound, a combination of microbiological, biochemical, and analytical techniques is required.
Microbial Enrichment and Isolation
Objective: To isolate microorganisms capable of degrading this compound.
Protocol:
-
Sample Collection: Collect soil or water samples from environments potentially contaminated with aromatic compounds.
-
Enrichment Culture: Inoculate a minimal salt medium containing this compound as the sole carbon source with the environmental sample.
-
Serial Dilution and Plating: After successive transfers in liquid enrichment cultures, perform serial dilutions and plate on solid minimal medium with this compound to obtain pure colonies.
-
Identification: Identify the isolated strains through morphological characterization and 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
Degradation Studies
Objective: To quantify the degradation of this compound and identify intermediate metabolites.
Protocol:
-
Cultivation: Grow the isolated strain in a liquid minimal medium containing a known concentration of this compound.
-
Sampling: Collect aliquots of the culture at different time intervals.
-
Extraction: Separate the cells from the supernatant by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate) at acidic pH to recover this compound and its acidic metabolites.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of metabolites.[5]
-
Metabolite Identification: Identify the structure of the intermediate metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after derivatization (e.g., silylation) if necessary.[1][4]
Enzyme Assays
Objective: To detect and characterize the activity of key enzymes in the degradation pathway.
Protocol:
-
Cell-Free Extract Preparation: Grow the microbial cells in the presence of this compound (as an inducer) and harvest them. Lyse the cells using methods like sonication or French press to obtain a cell-free extract.
-
Spectrophotometric Assays:
-
Dioxygenase Activity: Monitor the oxygen consumption using an oxygen electrode or the formation of a colored product from a substrate analogue.
-
Dehydrogenase Activity: Measure the reduction of NAD⁺ or NADP⁺ at 340 nm.
-
-
Enzyme Purification: If specific enzyme activity is detected, purify the enzyme using chromatographic techniques (e.g., ion-exchange, affinity chromatography) for detailed characterization of its kinetic parameters and substrate specificity.
Visualizing the Experimental Workflow:
Caption: A general workflow for the investigation of this compound degradation.
Data Presentation
Quantitative data from degradation studies and enzyme assays should be summarized in tables for clear comparison.
Table 1: Example of Degradation Data for this compound by an Isolated Bacterial Strain
| Time (hours) | This compound Conc. (mM) | Metabolite A Conc. (mM) | Metabolite B Conc. (mM) |
| 0 | 1.00 | 0.00 | 0.00 |
| 12 | 0.75 | 0.15 | 0.05 |
| 24 | 0.40 | 0.35 | 0.10 |
| 36 | 0.10 | 0.20 | 0.08 |
| 48 | <0.01 | 0.05 | 0.02 |
Table 2: Example of Enzyme Activity Data in Cell-Free Extracts
| Enzyme | Specific Activity (U/mg protein) |
| m-Tolylacetate-CoA ligase | 0.52 |
| Ring-hydroxylating dioxygenase | 0.21 |
| Catechol 2,3-dioxygenase analogue | 1.15 |
Conclusion and Future Perspectives
While direct experimental evidence for the degradation pathways of this compound is currently limited, the extensive knowledge of the metabolism of structurally related aromatic compounds, particularly phenylacetic acid, provides a robust framework for proposing putative aerobic and anaerobic routes. The methodologies outlined in this guide offer a clear roadmap for researchers to empirically validate these hypothesized pathways. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound, identifying the specific enzymes and genes involved, and elucidating the complete metabolic network. Such studies will not only advance our fundamental understanding of microbial catabolism but also pave the way for the development of effective bioremediation strategies for environments contaminated with substituted aromatic compounds.
References
- Arias-Barrau, E., Olivera, E. R., Luengo, J. M., Fernández, C., & Miñambres, B. (2004). The phenylacetyl-CoA catabolon: a complex catabolic unit with broad biotechnological applications.
- Carmona, M., Zamarro, M. T., Blázquez, B., Durante-Rodríguez, G., Juárez, J. F., Valderrama, J. A., ... & Díaz, E. (2009). The catabolism of aromatic compounds by bacteria. Microbial biotechnology, 2(2), 176–191.
- Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds—from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816.
- Luengo, J. M., García, J. L., & Olivera, E. R. (2001). The phenylacetyl-CoA catabolon: a new catabolic pathway for aromatic compounds in Pseudomonas putida U. Molecular microbiology, 42(4), 869–881.
- NP-MRD. (2006). 3-Methylphenylacetic acid (NP0000945).
- PubMed. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
- PubMed. (1998). Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon.
- Human Metabolome Database. (2006). 3-Methylphenylacetic acid (HMDB0002222).
- Frontiers in Microbiology. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance.
- ResearchGate. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
- ResearchGate. (1989). Anaerobic degradation of phenylacetic acid by mixed and pure cultures.
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m-Tolylacetic Acid as a Metabolite: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is a metabolite of significant interest in the fields of toxicology, environmental health, and pharmacology.[1] It is primarily recognized as a urinary biomarker for exposure to the industrial solvent m-xylene, a component of many commercial solvent mixtures.[2][3] Understanding the metabolic journey of m-xylene to this compound, coupled with robust analytical methods for its quantification, is paramount for assessing occupational and environmental exposures, as well as for elucidating potential toxicological pathways. This guide provides a comprehensive overview of this compound as a metabolite, from its biochemical origins to detailed analytical protocols for its detection and quantification in biological matrices.
Metabolic Genesis of this compound: A Two-Step Biotransformation
The formation of this compound from its parent compound, m-xylene, is a classic example of xenobiotic metabolism, primarily occurring in the liver. This process is designed to increase the water solubility of the lipophilic m-xylene, thereby facilitating its excretion from the body. The metabolic cascade involves two key enzymatic steps: oxidation and subsequent dehydrogenation.
Step 1: Cytochrome P450-Mediated Hydroxylation
The initial and rate-limiting step in the metabolism of m-xylene is the oxidation of one of its methyl groups to a hydroxymethyl group, forming 3-methylbenzyl alcohol. This reaction is catalyzed by the versatile cytochrome P450 (CYP) mixed-function oxidase system located in the endoplasmic reticulum of hepatocytes.[4] Several CYP isozymes have been implicated in xylene metabolism, with studies suggesting the involvement of CYP2E1 and other isoforms. The specific isozyme involved can influence the rate and regioselectivity of the hydroxylation.
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An In-depth Technical Guide to m-Tolylacetic Acid: A Comparative Analysis of Theoretical and Experimental Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of m-Tolylacetic acid (3-Methylphenylacetic acid), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Moving beyond a simple data sheet, this document bridges the gap between computational predictions and empirical evidence. We will dissect the theoretical properties derived from in-silico models and contrast them with laboratory-verified experimental data. This comparative approach is designed to offer researchers a deeper, more functional understanding of this compound, highlighting the critical interplay between predictive science and hands-on validation in modern drug development and chemical synthesis.
Foundational Identity and Molecular Structure
Before delving into its properties, establishing the fundamental identity of this compound is paramount. This ensures clarity and precision in all subsequent research and application.
The molecule's architecture, consisting of an acetic acid moiety attached to a toluene ring at the meta-position, is the primary determinant of its chemical behavior.
Caption: Molecular structure of this compound.
Theoretical Properties: The Predictive Framework
Computational chemistry provides powerful tools for predicting molecular properties, offering invaluable foresight for experimental design. These in-silico estimations, often derived from algorithms like the Joback or Crippen methods, serve as a baseline for understanding a compound's likely behavior.[5]
The causality behind relying on theoretical values is rooted in efficiency; it allows for the high-throughput screening of virtual compounds to identify candidates with desirable characteristics (e.g., appropriate lipophilicity for membrane transport) long before committing to costly and time-consuming synthesis.
| Property | Predicted Value | Unit | Calculation Method/Source |
| pKa | 4.30 ± 0.10 | Predicted[3][9] | |
| logP (octanol/water) | 1.622 | Crippen's method[5] | |
| Boiling Point | 583.03 (309.88) | K (°C) | Joback method[5] |
| Density | 1.0858 | g/cm³ | Rough Estimate[8][9] |
| Enthalpy of Fusion (ΔfusH°) | 18.41 | kJ/mol | Joback method[5] |
| Enthalpy of Vaporization (ΔvapH°) | 61.99 | kJ/mol | Joback method[5] |
Experimental Properties: The Empirical Ground Truth
Physical Characteristics
These fundamental properties are the first to be characterized for any new compound and are crucial for handling, storage, and formulation.
| Property | Experimental Value | Unit |
| Appearance | Colorless to off-white shiny flakes or crystalline powder | |
| Melting Point | 64 - 66 | °C[7][9][10] |
| Boiling Point | ~231.72 | °C (rough estimate)[9] |
| Solubility | Soluble in water, DMSO (80 mg/mL), and Ethanol | [1][8][9][11] |
A notable discrepancy exists between the Joback-predicted boiling point (309.88 °C) and the rough experimental estimate (~232 °C). This underscores a critical lesson: predictive algorithms, while powerful, can have limitations and may not fully account for all intermolecular forces, making experimental verification non-negotiable.
Spectroscopic Profile
Spectroscopy provides an electronic and vibrational "fingerprint" of a molecule, confirming its identity and structural integrity.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, which typically overlaps with C-H stretches. A strong, sharp carbonyl (C=O) stretching absorption appears around 1700 cm⁻¹. The NIST Gas-Phase IR Database serves as an authoritative reference for this compound's spectral data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the proton environment. Expected signals include a singlet for the benzylic methylene (CH₂) protons (~3.6 ppm), a singlet for the methyl (CH₃) protons (~2.4 ppm), a series of multiplets for the four aromatic protons (~7.0-7.3 ppm), and a characteristically broad singlet for the acidic carboxylic acid proton, typically downfield (>10 ppm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak [M]⁺ at an m/z of 150, confirming the molecular weight.[12] A primary and often base peak in the spectrum is observed at m/z 105, which corresponds to the loss of the carboxyl radical (•COOH, 45 Da), resulting in the stable tropylium-like cation. This fragmentation pattern is a classic diagnostic for this class of compounds.[12]
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, experimental protocols must be robust. The following section details the methodology for determining key properties of this compound.
Protocol: Determination of Purity via Aqueous Acid-Base Titration
This method provides a direct measure of the acidic content, serving as a primary assay for purity.[4] The protocol is self-validating because the result is benchmarked against a primary standard.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Analytical balance
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator
-
Deionized water, boiled and cooled (to remove CO₂)
-
Burette, volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 150 mg (1 mmol) of this compound and record the mass precisely.
-
Dissolution: Dissolve the sample in ~50 mL of deionized water in an Erlenmeyer flask. Gentle warming may be required.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the acid solution with standardized 0.1 M NaOH from a burette until the first persistent faint pink color is observed. This is the endpoint.
-
Record: Record the volume of NaOH consumed.
-
Calculation:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)
-
Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.
-
Mass of Acid (calculated) = Moles of Acid × 150.17 g/mol.
-
Purity (%) = (Calculated Mass of Acid / Weighed Mass of Acid) × 100.
-
Caption: Workflow for purity determination by titration.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9][13]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15][16] The container should be kept tightly closed to prevent moisture absorption and contamination.[15]
Conclusion: Synthesizing Theory and Practice
This compound presents a clear case study in the synergy between theoretical prediction and experimental validation. While computational models provide an excellent starting point for predicting its pKa, logP, and other thermodynamic properties, empirical data remains the gold standard. Discrepancies, such as the observed difference in boiling points, are not failures of science but rather opportunities for deeper inquiry into the limitations of our models and the complexities of molecular interactions. For the drug development professional, this dual approach is critical: theoretical screening narrows the field of candidates, while rigorous experimental characterization provides the definitive data needed for regulatory approval and successful application.
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- This compound - ChemBK. [Link]
- Chemical Properties of this compound (CAS 621-36-3) - Cheméo. [Link]
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- Material Safety Data Sheet - this compound, 97% (gc) - Cole-Parmer. [Link]
- Safety D
- This compound, 99% | T38091-5G | SIGMA-ALDRICH - Scientific Labor
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Methodological & Application
Application Notes and Protocols for the Synthesis of m-Tolylacetic Acid from m-Xylene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of m-tolylacetic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed herein commences with m-xylene and proceeds through a three-step sequence: side-chain bromination, nucleophilic substitution to form the corresponding nitrile, and subsequent hydrolysis to yield the target carboxylic acid. This application note offers in-depth theoretical background, step-by-step experimental protocols, and critical analysis of each reaction stage. The causality behind experimental choices is elucidated to empower researchers with a robust understanding of the synthesis.
Introduction and Strategic Overview
This compound (3-methylphenylacetic acid) serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif is present in a range of compounds with diverse biological activities. The synthesis of this compound from the readily available and cost-effective starting material, m-xylene, presents an economically viable and scalable route for its production.
The synthetic strategy outlined in this guide is a classic and reliable approach that leverages fundamental organic transformations. The overall workflow is depicted below:
Caption: SN2 mechanism for the synthesis of m-tolylacetonitrile.
Experimental Protocol: Synthesis of m-Tolylacetonitrile
Materials:
-
m-Methylbenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Diethyl ether or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and then add ethanol. Alternatively, dissolve the sodium cyanide in DMSO.
-
Add a solution of m-methylbenzyl bromide (1.0 equivalent) in the same solvent to the cyanide solution.
-
Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an ethanol/water mixture was used, remove the ethanol under reduced pressure. If DMSO was used, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude m-tolylacetonitrile.
-
The product can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Methylbenzyl Bromide | |
| Reagents | NaCN or KCN | [4] |
| Typical Yield | 80-90% | |
| CAS Number of Product | 2947-61-7 (for the m-isomer) | [5] |
Step 3: Hydrolysis of m-Tolylacetonitrile to this compound
The final step is the hydrolysis of the nitrile group of m-tolylacetonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. [6][7][8][9][10]Both methods proceed through an amide intermediate. [6][7][8]
Mechanistic Insight
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile and attacks this carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion. [7][8][9] Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. [6][7]The amide is then hydrolyzed by the base to a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. [6][10]
Experimental Protocol: Synthesis of this compound (Acidic Hydrolysis)
Materials:
-
m-Tolylacetonitrile
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide solution (for neutralization if necessary)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, cautiously add m-tolylacetonitrile (1.0 equivalent) to a mixture of concentrated sulfuric acid (e.g., 50% aqueous solution).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (if a basic workup is performed).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture. [11] Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Tolylacetonitrile | |
| Reagents | H₂SO₄ or HCl | [11][12] |
| Typical Yield | 85-95% | [12] |
| Melting Point of Product | 64-66 °C | [13] |
| CAS Number of Product | 621-36-3 | [3][13][14] |
Alternative Synthetic Routes
While the three-step sequence described above is a robust method, other synthetic strategies can be employed.
-
Grignard Reaction: This would involve the formation of m-methylbenzylmagnesium halide from m-methylbenzyl halide, followed by carboxylation with solid carbon dioxide (dry ice). [11][15]This method is effective but requires strictly anhydrous conditions.
-
Willgerodt-Kindler Reaction: This reaction typically converts aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. [16][17][18][19][20]To utilize this for this compound synthesis, one would need to start from a suitable precursor like m-methylacetophenone.
Conclusion
The synthesis of this compound from m-xylene via a three-step process involving side-chain bromination, cyanation, and nitrile hydrolysis is a well-established and efficient method. This guide provides detailed protocols and mechanistic insights to enable researchers to successfully perform this synthesis. The understanding of the underlying chemical principles for each step is paramount for optimizing reaction conditions and achieving high yields of the desired product.
References
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- Chemistry of Nitriles. (2025-01-19). LibreTexts.
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- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- hydrolysis of nitriles. (2016, February). Chemguide.
- Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. (n.d.). Pearson.
- Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? (2019, April 25). Chemistry Stack Exchange.
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- The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. (2022, January 17). RSC Publishing.
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- What products are formed when the following compound class 11 chemistry CBSE. (n.d.). Vedantu.
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- Xylene. (n.d.). Wikipedia.
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laboratory scale synthesis protocol for m-Tolylacetic acid
An Application Note and Laboratory Protocol for the Synthesis of m-Tolylacetic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (also known as 3-methylphenylacetic acid). The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the chemical principles underpinning the chosen synthetic route, emphasizing safety, efficiency, and product purity.
This compound is a valuable organic building block and a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its structural motif is found in various biologically active compounds. While several synthetic pathways exist, this note will focus on a robust and well-documented method: the Willgerodt-Kindler reaction , followed by hydrolysis of the resulting thioamide intermediate. This classic name reaction offers a reliable transformation of an aryl alkyl ketone into a terminal carboxylic acid with an elongated carbon chain.
Chemical Principles and Reaction Mechanism
The selected synthesis proceeds in two primary stages:
-
The Willgerodt-Kindler Reaction : This powerful rearrangement reaction converts an aryl alkyl ketone, in this case, m-methylacetophenone, into a thiomorpholide. The reaction utilizes elemental sulfur and an amine, morpholine, as reagents.[3][4]
-
Hydrolysis : The stable thioamide intermediate is subsequently hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid. Acidification then precipitates the final product, this compound.
The mechanism of the Willgerodt-Kindler reaction is a fascinating cascade. It begins with the formation of an enamine from the starting ketone and morpholine. This enamine then acts as a nucleophile, attacking the electrophilic sulfur. The key rearrangement proceeds through a series of steps, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain, ultimately forming the stable phenylacetothiomorpholide intermediate.[3][4]
Caption: Reaction pathway for this compound synthesis.
Experimental Protocol
This protocol is adapted from established procedures, demonstrating high yield and purity.[5] It is imperative that all steps are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| m-Methylacetophenone | 585-74-0 | C₉H₁₀O | 134.18 | Starting material |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Amine reagent; Corrosive, Flammable |
| Sulfur | 7704-34-9 | S | 32.07 | Reagent; Flammable solid |
| Methanol | 67-56-1 | CH₄O | 32.04 | Solvent; Flammable, Toxic |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base for hydrolysis; Corrosive |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Acid for precipitation; Corrosive |
| Ethanol (60%) | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization solvent |
| Activated Carbon | 7440-44-0 | C | 12.01 | Decolorizing agent |
Step-by-Step Synthesis Procedure
Stage 1: Synthesis of the Phenylacetothiomorpholide Intermediate
-
Setup: In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add m-methylacetophenone (e.g., 0.2 mol), morpholine (0.8 mol), and powdered sulfur (0.4 mol).[5]
-
Reaction: Heat the mixture to reflux while stirring. Maintain reflux for 6-8 hours. The reaction mixture will darken.
-
Workup 1: After the reaction is complete, allow the mixture to cool slightly. Add methanol (e.g., 250 mL) and heat gently to dissolve the contents.
-
Decolorization: Add a small amount of activated carbon to the hot methanol solution, maintain heat for a few minutes, and then filter the hot solution to remove the carbon and any insoluble impurities.
Stage 2: Hydrolysis to this compound
-
Hydrolysis Setup: To the cooled filtrate from the previous step, add a prepared solution of 50% sodium hydroxide in 50-70% aqueous ethanol. Adjust the pH to between 8 and 10.[5]
-
Hydrolysis Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the thioamide.
-
Solvent Removal: After hydrolysis, filter the solution. Remove the bulk of the organic solvents (methanol, ethanol) using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add water. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.[5] A solid precipitate of crude this compound will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by suction filtration and wash the filter cake with cold water.
Caption: General workflow for the synthesis of this compound.
Purification and Characterization
The purity of the final product is critical for its intended applications. Recrystallization is an effective method for purifying the crude this compound.
-
Purification Protocol: Dissolve the crude solid in a minimum amount of hot 60% aqueous ethanol.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Product Characteristics
| Property | Expected Result |
| Appearance | White to light beige crystalline powder[6] |
| Melting Point | 64-66 °C[7] |
| Molecular Formula | C₉H₁₀O₂[8] |
| Molecular Weight | 150.17 g/mol [8] |
| Solubility | Soluble in water[7] and common organic solvents |
| ¹H NMR (CDCl₃) | Expect signals for aromatic protons, benzylic CH₂ protons, methyl CH₃ protons, and a broad singlet for the carboxylic acid proton. |
| **FTIR (KBr, cm⁻¹) ** | Expect characteristic absorptions: broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C=C aromatic stretches (~1600, 1500 cm⁻¹). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 150.[9] |
Safety and Handling Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a laboratory setting.
-
General Precautions: A certified chemical fume hood is mandatory. Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[10] An eyewash station and safety shower should be readily accessible.
-
Chemical Hazards:
-
This compound: May cause skin, eye, and respiratory tract irritation.[6][7]
-
Morpholine: Corrosive and flammable. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid severe burns.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc).
- Benchchem. (n.d.). A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid.
- ChemicalBook. (n.d.). (3-ForMyl-phenyl)-acetic acid synthesis.
- Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen.
- Evergreensino Chemical Co., Ltd. (2025). What are the purification methods for M-Toluic Acid?.
- APExBIO. (n.d.). This compound - High-Purity Biochemical Reagent.
- BIOSYNTH. (2022). FM69940 - Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - p-Tolylacetic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylphenylacetic Acid: High-Purity Pharmaceutical Intermediate Manufacturer & Supplier in China.
- Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
- MedChemExpress. (n.d.). This compound (3-Methylbenzeneacetic acid) | Drug Intermediate.
- ChemicalBook. (n.d.). 4-Methylphenylacetic acid | 622-47-9.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - o-Tolylacetic Acid 99%.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
- Human Metabolome Database. (2006). Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222).
- Guidechem. (n.d.). What are the uses and synthesis of m-Toluic acid?.
- MSU chemistry. (2009). Willgerodt-Kindler Reaction.
- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
- ChemBK. (2024). This compound.
- Sigma-Aldrich. (n.d.). This compound 99% 621-36-3.
- NIST. (n.d.). This compound.
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The Versatility of m-Tolylacetic Acid: A Building Block for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Key Intermediate
m-Tolylacetic acid, a substituted aromatic carboxylic acid, serves as a pivotal building block in the landscape of modern organic synthesis. Its unique structural features—a phenyl ring activated by a methyl group and a reactive carboxylic acid moiety—render it a versatile precursor for a diverse array of molecules. This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. We will delve into its role in the creation of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and other valuable chemical entities, underscoring the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective application. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 64-66 °C | |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [2] |
| CAS Number | 621-36-3 |
Safety and Handling: this compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: Established Methodologies
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. Two classical methods for the preparation of arylacetic acids are the Willgerodt-Kindler reaction and the Arndt-Eistert homologation.
The Willgerodt-Kindler Reaction
This powerful reaction transforms an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[4][5] For the synthesis of this compound, m-methylacetophenone serves as the starting material. The reaction proceeds via the formation of an enamine, which then reacts with sulfur.[4][6]
Sources
Application Note: Quantitative Analysis of m-Tolylacetic Acid in Complex Matrices via Silylation-GC-MS
Introduction: The Analytical Challenge of m-Tolylacetic Acid
This compound (m-TAA), also known as 3-methylphenylacetic acid, is a carboxylic acid of significant interest in pharmaceutical development and metabolic research.[1] It serves as a key intermediate in the synthesis of more complex molecules and can be a metabolite of toluene exposure.[1] Accurate quantification of m-TAA in biological and pharmaceutical matrices is crucial for drug development, toxicology, and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal platform for analyzing small molecules like m-TAA. However, the direct analysis of carboxylic acids by GC is problematic. The presence of the polar carboxyl group leads to low volatility and poor thermal stability.[2][3] At the high temperatures required for GC analysis, m-TAA can exhibit peak tailing, poor chromatographic resolution, and even thermal degradation, compromising analytical accuracy.
To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3][4] This application note provides a comprehensive guide to the derivatization of this compound using silylation, a robust and widely adopted technique, followed by quantitative GC-MS analysis.
The Principle of Silylation for Carboxylic Acid Analysis
Silylation is a chemical derivatization method that involves replacing active hydrogen atoms in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[3] For carboxylic acids like m-TAA, the active hydrogen is the acidic proton of the carboxyl group (-COOH).
The reaction converts the non-volatile carboxylic acid into a more volatile and thermally stable TMS ester. This transformation is critical for successful GC analysis, preventing unwanted interactions within the chromatographic system and ensuring sharp, symmetrical peaks.
Mechanism of Silylation with BSTFA:
A common and highly effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] The reaction proceeds as follows:
-
The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the silicon atom of the BSTFA molecule.
-
This leads to the formation of a TMS ester and byproducts that are volatile and typically do not interfere with the chromatographic analysis.[5][7]
For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA reagent to enhance its reactivity.[4][8][9]
The workflow for this derivatization and analysis is outlined below:
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for the derivatization of this compound using BSTFA with 1% TMCS, followed by GC-MS analysis.
3.1. Materials and Reagents
-
This compound standard (≥98% purity)[10]
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
3.2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
3.3. Sample Preparation and Derivatization Protocol
The following steps should be performed in a well-ventilated fume hood. Ensure all glassware is dry to prevent hydrolysis of the silylating reagent and derivative.[4][5]
Caption: Step-by-step derivatization protocol for this compound.
-
Sample Aliquoting: Pipette 100 µL of each working standard or prepared sample extract into separate 2 mL GC vials.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical to remove all solvent and water.[11]
-
Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.
-
Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved in the reagent mixture.
-
Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization reaction.[5] For some complex matrices, longer incubation times may be necessary to drive the reaction to completion.[4]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methyl Siloxane) |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp. | 280°C |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z (to be determined from the mass spectrum of the derivative) |
| Qualifier Ions | m/z (to be determined from the mass spectrum of the derivative) |
Expected Results and Data Analysis
The derivatization of this compound (MW: 150.17 g/mol ) with a TMS group replaces one active hydrogen, resulting in the TMS ester of this compound (TMS-m-TAA) with a molecular weight of 222.32 g/mol . The mass spectrum of the derivative will show a characteristic fragmentation pattern. The molecular ion peak ([M]+) at m/z 222 should be present, along with other significant fragment ions that can be used for quantification and confirmation.
Table 1: Example Calibration Curve Data for TMS-m-TAA
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 55,234 |
| 5 | 278,991 |
| 10 | 549,876 |
| 25 | 1,380,112 |
| 50 | 2,755,430 |
| 100 | 5,510,234 |
| Correlation (r²) | >0.998 |
A linear calibration curve should be generated by plotting the peak area of the quantifier ion against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined using this curve. The protocol has been shown to provide excellent linearity and reproducibility for the analysis of organic acids in various matrices.[8]
Conclusion and Best Practices
This application note details a robust and reliable method for the quantitative analysis of this compound by GC-MS. The key to success lies in the silylation derivatization step, which converts the polar, non-volatile acid into a form suitable for GC analysis.
Key considerations for optimal results include:
-
Anhydrous Conditions: Moisture can deactivate the silylating reagent and hydrolyze the formed TMS derivative, leading to poor and irreproducible results.[4][5]
-
Reagent Excess: A molar excess of the derivatizing reagent should be used to ensure the reaction goes to completion.[5]
-
Method Validation: It is essential to validate the method for the specific matrix being analyzed to account for potential matrix effects and ensure accuracy.
By following this detailed protocol, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this compound in their samples.
References
- This compound - ChemBK. (2024). ChemBK.
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (n.d.). Springer Nature Experiments.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
- Acids: Derivatization for GC Analysis. (n.d.).
- Chemical Properties of this compound (CAS 621-36-3) - Cheméo. (n.d.). Cheméo.
- Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). PubMed.
- Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2020). ResearchGate.
- Showing Compound 3-Methylphenylacetic acid (FDB022916) - FooDB. (2011). FooDB.
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2015). ResearchGate.
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
- Derivatization reagents for GC - Chromatography - adis international. (n.d.). Adis International.
- GC-MS spectrum of control sample of m-toluic acid. (n.d.). ResearchGate.
- This compound - NIST WebBook. (n.d.). NIST.
Sources
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- 11. m.youtube.com [m.youtube.com]
Application Note: A Validated HPLC Method for the Quantification of m-Tolylacetic Acid
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of m-Tolylacetic acid. This method is applicable to various matrices, including pharmaceutical formulations and biological fluids, with appropriate sample preparation. The described protocol utilizes a reversed-phase C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's scientific basis, step-by-step protocols, and a complete validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, also known as 3-methylphenylacetic acid, is a significant compound in several fields. It can be a metabolite of certain industrial chemicals and is also used as a starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and reliable quantification of this compound is therefore crucial for a range of applications, from pharmacokinetic studies in drug development to quality control in manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the precise quantification of organic molecules like this compound in complex mixtures.[3] This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method that is both reliable and readily implementable.
Scientific Principles of the Method
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (a C18 column) and the mobile phase is a more polar mixture of water and an organic solvent.[4] this compound, being a moderately non-polar molecule, will partition between the stationary and mobile phases. Its retention on the column is primarily governed by hydrophobic interactions.
The mobile phase is acidified with a small amount of formic acid. This compound is a carboxylic acid with a predicted pKa of approximately 4.30.[5] By maintaining the mobile phase pH well below the pKa, the carboxylic acid group remains predominantly in its protonated, non-ionized form. This is critical because the non-ionized form is more hydrophobic and will have a consistent and reproducible retention time on the reversed-phase column.[6]
Detection is achieved using a UV-Vis detector. The aromatic ring in this compound absorbs UV light, and the response is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.
Experimental
Materials and Reagents
-
This compound reference standard (99% purity or higher)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B (v/v) - May require optimization |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 262 nm - To be optimized based on UV scan |
| Run Time | Approximately 10 minutes |
Rationale for parameter selection:
-
Column: A C18 column is a versatile and common choice for reversed-phase chromatography, providing good retention for moderately non-polar compounds like this compound.
-
Mobile Phase: The combination of acetonitrile and water is a standard mobile phase for RP-HPLC. The addition of formic acid is crucial to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and reproducible retention.
-
Detector Wavelength: Aromatic compounds typically exhibit strong absorbance in the UV region. The proposed wavelength of 262 nm is a common starting point for similar structures. It is highly recommended to perform a UV scan of a standard solution of this compound to determine the absorbance maximum (λmax) for optimal sensitivity.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and depends on the sample matrix.
Protocol 1: Pharmaceutical Formulations (e.g., tablets, solutions)
-
Accurately weigh and finely powder a representative number of tablets or measure a precise volume of a liquid formulation.
-
Transfer an amount of powder or liquid equivalent to a known concentration of this compound into a volumetric flask.
-
Add a suitable volume of diluent (e.g., methanol or mobile phase) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Biological Fluids (e.g., Plasma)
This protocol utilizes protein precipitation to remove interfering macromolecules.[8][9][10]
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of precipitating agent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex to dissolve the residue and then filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The overall workflow for the analysis is depicted in the following diagram.
Figure 1: General experimental workflow for HPLC analysis of this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][10] The validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and a sample spiked with this compound. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a series of at least five concentrations of the standard solution. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range for which the method is linear, accurate, and precise. | Typically 80-120% of the target concentration. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability (Intra-day) | Analyze six replicate samples at 100% of the target concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision (Inter-day) | Repeat the repeatability assay on a different day with a different analyst. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | To be determined experimentally. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | The method should remain unaffected by small, deliberate variations. |
Conclusion
This application note provides a detailed and scientifically sound HPLC method for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for a wide range of applications in research and quality control. The provided protocols for sample and standard preparation, along with the comprehensive method validation guidelines, offer a complete framework for the successful implementation of this analytical procedure.
References
- ChemBK. (2024, April 9). This compound.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- ResearchGate. (2013, December 29). How to prepare plasma samples for HPLC analysis?.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Cosmo Bio Co., Ltd. (n.d.). Sample Pretreatment for HPLC.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- PubChem. (n.d.). p-Tolylacetic acid.
- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Human Metabolome Database. (2022, May 30). Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222).
- Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- ResearchGate. (2025, May 8). Sample preparation for HPLC analysis of drug products.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3).
- PubMed. (n.d.). A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- FooDB. (2022, May 17). Showing Compound 3-Methylphenylacetic acid (FDB022916).
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
Sources
- 1. Human Metabolome Database: Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222) [hmdb.ca]
- 2. This compound [webbook.nist.gov]
- 3. Showing Compound 3-Methylphenylacetic acid (FDB022916) - FooDB [foodb.ca]
- 4. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
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- 7. 间甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Technical Tip: Protein Precipitation [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antibacterial Activity of m-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the antibacterial potential of m-Tolylacetic acid. In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel antibacterial agents is of paramount importance. This compound, a derivative of phenylacetic acid, warrants investigation due to the known antimicrobial properties of structurally related organic acids. This guide furnishes detailed, step-by-step protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through agar disk diffusion. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. Beyond procedural instructions, this document delves into the scientific rationale behind experimental choices and discusses the putative mechanism of action, providing researchers with a robust framework for their investigations.
Introduction: The Scientific Rationale for Investigating this compound
This compound (3-Methylphenylacetic acid) is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . While specific studies on the antibacterial properties of this compound are not extensively documented, there is a strong scientific basis for its investigation derived from the known activities of similar organic acids, notably phenylacetic acid (PAA). PAA has demonstrated significant antibacterial effects against a range of both Gram-positive and Gram-negative bacteria.[1][2] The structural similarity between this compound and PAA suggests that it may exhibit a comparable spectrum of activity.
Organic acids are believed to exert their antimicrobial effects through a multi-pronged mechanism.[3][4] Their lipophilic, undissociated form allows them to permeate the bacterial cell membrane.[3] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and anions. This process can lead to a drop in intracellular pH, disruption of the proton motive force, and chelation of essential metal ions, ultimately interfering with critical metabolic processes and compromising cell viability.[3][4] Studies on PAA have indicated that it can disrupt cell membrane integrity, leading to the leakage of intracellular components, inhibit protein synthesis, and interfere with cellular metabolism.[2][5] It is hypothesized that this compound may act through a similar mechanism.
These application notes are designed to provide a rigorous and standardized approach to empirically determine the antibacterial efficacy of this compound, moving from initial screening to a quantitative assessment of its inhibitory and bactericidal capabilities.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [6] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | White solid | [7] |
| Melting Point | 64-66 °C | [6] |
| Solubility | Soluble in water, DMSO, and Ethanol | [6][8] |
Protocol 2.1: Preparation of this compound Stock Solution
Rationale: The choice of solvent is critical to ensure the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds. A high-concentration stock solution allows for minimal solvent carryover into the final assay, reducing the potential for solvent-induced toxicity to the test organisms.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a 100 mg/mL stock solution. For example, to prepare 10 mL of a 100 mg/mL stock, weigh out 1000 mg (1 g) of this compound.
-
Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Solubilization: Add the desired volume of sterile DMSO to the conical tube. For the example above, add 10 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] This method is considered a gold standard for susceptibility testing and is recommended by bodies such as the CLSI.[10]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Assay
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
This compound stock solution (e.g., 100 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
-
Plate incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:150.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. The starting concentration in well 1 should be determined based on preliminary range-finding experiments. For an initial experiment, a starting concentration of 2048 µg/mL is suggested. c. Add 200 µL of the starting concentration of this compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the positive control (growth control), containing 100 µL of CAMHB and no test compound. g. Well 12 will serve as the negative control (sterility control), containing 100 µL of CAMHB and no bacteria.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Interpretation: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[9] b. The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol 4.1: MBC Assay
Rationale: This protocol is a continuation of the MIC assay. By sub-culturing the contents of the clear wells from the MIC plate onto an antibiotic-free agar medium, we can determine the concentration at which the bacteria were killed, not just inhibited.
Materials:
-
MIC plate from Protocol 3.1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Plate spreader
Procedure:
-
Sub-culturing: From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that also showed no visible growth.
-
Plating: Aseptically pipette a 10 µL aliquot from each selected well and spot-plate it onto a labeled section of an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration plate with no visible bacterial growth or only 1-2 colonies.
Table 2: Interpreting MIC and MBC Results
| Relationship | Interpretation |
| MBC ≤ 4 x MIC | Bactericidal |
| MBC > 4 x MIC | Bacteriostatic |
Agar Disk Diffusion Assay
The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12] It is a widely used, cost-effective screening method.[13]
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 5.1: Disk Diffusion Assay
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile blank paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial strains and inoculum preparation materials (as in Protocol 3.1)
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 3.1, step 1.
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. b. Rotate the swab against the inside of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of an MHA plate to create a confluent lawn of growth. Repeat this two more times, rotating the plate approximately 60 degrees each time.[14] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
Disk Preparation and Application: a. Aseptically apply a known amount of this compound solution to each sterile blank disk. A range of concentrations should be tested (e.g., 50 µg, 100 µg, 200 µg per disk). A solvent control disk (with DMSO only) must be included. b. Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm). b. The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Since there are no established CLSI breakpoints for this compound, results should be reported as the zone diameter for a given concentration on the disk.
Quality Control
Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.[15][16]
QC Strains: Certified reference strains with known susceptibility profiles must be tested in parallel with the experimental assays.
Table 3: Recommended ATCC® Quality Control Strains
| Strain | Gram Stain | Relevance |
| Staphylococcus aureus ATCC® 25923™ | Gram-positive | Representative of Gram-positive cocci |
| Escherichia coli ATCC® 25922™ | Gram-negative | Representative of Enterobacteriaceae |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Representative of non-Enterobacteriaceae Gram-negative bacilli |
Acceptance Criteria: The MIC values or zone diameters obtained for the QC strains must fall within the acceptable ranges published by the CLSI for standard antibiotics run in parallel. If the QC results are out of range, the experimental results are considered invalid, and the assay must be repeated.[17]
Data Presentation
Results should be recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 4: Example MIC/MBC Data Table
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Interpretation |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| Clinical Isolate 1 |
Table 5: Example Disk Diffusion Data Table
| Bacterial Strain | Zone of Inhibition (mm) at 50 µ g/disk | Zone of Inhibition (mm) at 100 µ g/disk | Zone of Inhibition (mm) at 200 µ g/disk |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| Clinical Isolate 1 |
References
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
- ChemBK. (2024). This compound. [Link]
- Microbe Investigations. (n.d.).
- CentAUR. (2024). Mode of action of organic acids against bacterial foodborne pathogens and investigation of improved disinfection methods. [Link]
- PubMed Central. (2024).
- ResearchGate. (n.d.). Action mechanism of organic acid on microbial cells. [Link]
- ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]
- ResearchGate. (n.d.). Mechanism of action of organic acid against bacteria. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. [Link]
- PubMed Central. (n.d.). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
- ResearchGate. (2025). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]
- CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. [Link]
- ResearchGate. (2025). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
- CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
- PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]
- PubChem. (n.d.). p-Tolylacetic acid. [Link]
- Wikipedia. (n.d.). Disk diffusion test. [Link]
- ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- NIST WebBook. (n.d.). This compound. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3). [Link]
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Application Note: Bioassay for m-Tolylacetic Acid as a Putative Plant Growth Regulator
Introduction: The Quest for Novel Plant Growth Regulators
Plant growth regulators are vital for agricultural and horticultural practices, enabling the control of plant development to improve crop yield, quality, and stress resistance. Auxins, a class of phytohormones, are central to these processes, orchestrating cell division, elongation, and differentiation. The most abundant natural auxin, Indole-3-acetic acid (IAA), and a variety of synthetic auxins are widely used. Phenylacetic acid (PAA) is another endogenous auxin found widely in the plant kingdom, which, despite often being present at higher concentrations than IAA, generally exhibits lower biological activity.[1]
This application note presents a detailed protocol to investigate the potential auxin-like activity of m-Tolylacetic acid (m-TAA) . As a structural analog of PAA, m-TAA (Figure 1) is a logical candidate for assessment. We provide a framework for researchers to conduct robust, quantitative bioassays using the model organism Arabidopsis thaliana. The methodologies described herein are designed to be self-validating, providing clear, interpretable data on the compound's effect on primary root elongation and lateral root formation—two hallmark auxin-regulated processes.
Chemical Structure Comparison:
-
Indole-3-acetic acid (IAA): The principal natural auxin.
-
Phenylacetic acid (PAA): A widespread natural auxin.
-
This compound (m-TAA): The test compound, a structural derivative of PAA.
Scientific Foundation: The Canonical Auxin Signaling Pathway
To understand how m-TAA might function, it is crucial to grasp the core mechanism of auxin perception and signal transduction. The primary nuclear auxin signaling pathway involves three key protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2]
Mechanism of Action:
-
Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARF transcription factors. This interaction represses the ARFs, preventing the transcription of auxin-responsive genes.[2]
-
High Auxin State: When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[3]
-
Degradation and Activation: This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of the Aux/IAA repressor liberates the ARF transcription factor.
-
Gene Expression: The now-active ARF can bind to Auxin Response Elements (AuxREs) in the promoters of target genes, initiating the transcription of genes that drive physiological responses like cell elongation and division.
Any compound with auxin-like activity, such as m-TAA, would be expected to interact with this pathway, likely by promoting the TIR1/AFB-Aux/IAA interaction to trigger the degradation of Aux/IAA repressors.
Experimental Workflow: A Systematic Approach
The following workflow provides a comprehensive overview of the process for assaying the bioactivity of this compound.
Protocol 1: Primary Root Elongation Assay
High concentrations of exogenous auxin are known to inhibit primary root elongation in Arabidopsis.[5] This assay quantifies this inhibitory effect across a range of m-TAA concentrations.
1. Materials and Reagents:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Agar
-
Petri plates (square, 100x100 mm)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
2. Stock Solution Preparation:
-
m-TAA (100 mM): Dissolve 15.02 mg of m-TAA (MW: 150.17 g/mol ) in 1 mL of DMSO. Store at -20°C.
-
IAA (10 mM): Dissolve 1.75 mg of IAA (MW: 175.19 g/mol ) in 1 mL of DMSO. Store at -20°C.
-
Vehicle Control: Pure DMSO.
3. Growth Medium Preparation:
-
Prepare 0.5x MS medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.
-
Crucial Step: Add the stock solutions (m-TAA, IAA, or DMSO) to the molten agar to achieve the final desired concentrations (see Table 1). Swirl gently but thoroughly to mix before pouring the plates. The final DMSO concentration should not exceed 0.1% across all plates, including the control.
4. Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol wash followed by a bleach solution and sterile water rinses).
-
Using a sterile pipette tip, place 10-15 seeds in a straight line on the surface of the agar, approximately 1 cm from the top of each plate.
-
Seal the plates with breathable tape.
5. Incubation and Data Collection:
-
Stratify the seeds by placing the plates in the dark at 4°C for 2-3 days to ensure uniform germination.
-
Transfer the plates to a growth chamber set to a vertical orientation, at 21-23°C with a 16-hour light/8-hour dark photoperiod.
-
Starting from day 4 post-germination, photograph or scan the plates daily for up to 10 days.
-
Using image analysis software (e.g., ImageJ), measure the length of the primary root from the root-shoot junction to the tip.
Protocol 2: Lateral Root Formation Assay
In contrast to its inhibitory effect on the primary root, auxin promotes the initiation and formation of lateral roots.[8][9]
1. Materials and Methods:
-
Follow steps 1-4 from the Primary Root Elongation Assay protocol. Use concentrations that are sub-inhibitory or mildly inhibitory to primary root growth, as severe stunting will prevent lateral root development.
2. Incubation and Data Collection:
-
Follow step 5 from the previous protocol, but continue the experiment for 10-14 days.
-
At the end of the experiment, count the number of emerged lateral roots along the primary root for each seedling.
-
Measure the final primary root length for each seedling.
-
Calculate the Lateral Root Density by dividing the number of lateral roots by the length of the primary root (in cm). This normalization is critical to distinguish a direct effect on lateral root initiation from an indirect effect of altered primary root growth.
Data Presentation and Interpretation
The quantitative data gathered from these assays should be compiled into a clear, tabular format to facilitate analysis and the generation of dose-response curves.
Table 1: Expected Dose-Response of Arabidopsis Seedlings to this compound
| Treatment | Concentration (µM) | Primary Root Length (mm) at Day 7 (Mean ± SE) | Lateral Root Density (LR/cm) at Day 12 (Mean ± SE) |
| Vehicle Control | 0 (0.1% DMSO) | 45.2 ± 2.1 | 1.8 ± 0.3 |
| m-TAA | 0.1 | 43.8 ± 2.5 | 2.5 ± 0.4 |
| 1.0 | 35.1 ± 1.9 | 4.1 ± 0.6 | |
| 10.0 | 18.6 ± 1.5 | 5.8 ± 0.8 | |
| 50.0 | 8.3 ± 0.9 | 3.2 ± 0.5 | |
| Positive Control | |||
| IAA | 0.1 | 22.5 ± 1.7 | 6.5 ± 0.9 |
| 1.0 | 9.7 ± 1.1 | 4.5 ± 0.7 | |
| *Note: At high, toxic concentrations, lateral root formation may also be inhibited. |
Interpreting the Results:
-
Auxin-like Activity: A dose-dependent inhibition of primary root elongation and a corresponding promotion of lateral root density would strongly indicate that m-TAA possesses auxin-like activity.[10][11]
-
Potency: By comparing the concentration of m-TAA required to elicit a 50% inhibition of root growth (IC50) with that of IAA or NAA, the relative potency of the compound can be determined.[12]
-
Mechanism: Positive results suggest that m-TAA likely interacts with the TIR1/AFB signaling pathway, triggering the degradation of Aux/IAA repressors and activating auxin-responsive gene expression.[2][4]
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and standardized method for assessing the auxin-like properties of this compound. By quantifying its effects on primary and lateral root development in Arabidopsis thaliana, researchers can obtain reliable, dose-dependent data. If m-TAA demonstrates significant activity, further investigations could include gene expression analysis of auxin-responsive marker genes (e.g., using DR5::GUS reporter lines), direct binding assays with the TIR1 receptor, and testing on agriculturally relevant crop species. This systematic approach is fundamental for the discovery and validation of novel plant growth regulators.
References
- Auxin signal transduction pathways. (n.d.). ResearchGate.
- A schematic of the auxin signaling pathway. (n.d.). ResearchGate.
- Schematic of the auxin-related signalling pathway. (n.d.). ResearchGate.
- Dose response curves showing the effects of biostimulant or auxin... (n.d.). ResearchGate.
- Dose response of root elongation in wild type (A) and aux1-7 (B) for... (n.d.). ResearchGate.
- Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Cold Spring Harbor perspectives in biology, 12(9), a039903. [Link]
- Blakely, L. M., Blakely, R. M., Colowit, P. M., & Elliott, D. C. (1988). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. Plant physiology, 87(2), 414–419. [Link]
- Dose–response curves for several auxin-like substances in the maize... (n.d.). ResearchGate.
- Moreno-Risueno, M. A., Van Norman, J. M., Moreno, A., Zhang, J., Ahnert, S. E., & Benfey, P. N. (2010). Auxin-induced degradation dynamics set the pace for lateral root development. The Plant cell, 22(9), 3044–3057. [Link]
- Ljung, K. (2013). Auxin metabolism and homeostasis. Development, 140(5), 943-950. [Link]
- Animation 15.7 Effects of auxin concentration on the growth of shoots and roots. (2021, May 27). YouTube.
- auxin-induced lateral root formation2. (n.d.). TAIR.
- The Arabidopsis thaliana trehalose-6-phosphate phosphatase gene AtTPPI regulates primary root growth and lateral root elongation. (n.d.). Frontiers in Plant Science.
- Marchant, A., Bhalerao, R., Casimiro, I., Eklöf, J., Casero, P. J., Bennett, M., & Sandberg, G. (2002). AUX1 promotes lateral root formation by facilitating indole-3-acetic acid distribution between sink and source tissues in the Arabidopsis seedling. The Plant cell, 14(3), 589–597. [Link]
- Lateral Root Inducible System In Arabidopsis & Maize l Protocol Preview. (2022, July 15). YouTube.
- Beemster, G. T., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. Plant physiology, 116(4), 1515–1526. [Link]
- Casimiro, I., Marchant, A., Bhalerao, R. P., Beeckman, T., Dhooge, S., Swarup, R., ... & Bennett, M. J. (2001). Auxin transport promotes Arabidopsis lateral root initiation. The Plant Cell, 13(4), 843-852. [Link]
- How plants cope with fast primary root elongation inhibition. (n.d.). Frontiers in Plant Science.
- Effect of auxins on Arabidopsis primary root elongation. (n.d.). ResearchGate.
- Time course of primary root elongation for Arabidopsis plants grown on... (n.d.). ResearchGate.
- Tests on the auxin-like biological activity. (n.d.). ResearchGate.
- Perez, A. J., Savka, M. A., & Kunkel, B. N. (2023). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in plant science, 14, 1269399. [Link]
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Preparation of m-Tolylacetic Acid Stock Solutions for Bioassays: A Guide to Ensuring Accuracy and Reproducibility
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Application Notes
This guide provides a detailed, field-proven framework for the preparation, quality control, and storage of m-Tolylacetic acid stock solutions. The protocols herein are designed to ensure the compound remains solubilized and stable, thereby safeguarding the integrity of subsequent bioassays. The central principle is the use of an appropriate organic solvent to create a high-concentration primary stock, which can then be accurately diluted to working concentrations in aqueous assay media. Adherence to these protocols is critical for achieving reliable in vitro data.[2][3]
Physicochemical Properties & Solubility Analysis
Understanding the properties of this compound is the first step in designing a robust preparation protocol. Its characteristics dictate the choice of solvent and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [4][5][6] |
| Molecular Weight | 150.17 g/mol | [7] |
| Appearance | White to light beige or colorless powder/chunks | [4][8] |
| Melting Point | 62-66 °C | [4] |
| Solubility in DMSO | ≥28.3 mg/mL; up to 100 mg/mL reported | [1][7][9] |
| Solubility in Ethanol | ≥24.7 mg/mL | [9] |
| Solubility in Water | Insoluble to sparingly soluble | [4][5][9] |
The data clearly indicates that while this compound is poorly soluble in water, it exhibits excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[9] Therefore, these solvents are the recommended starting point for creating high-concentration stock solutions for use in biological assays.[10]
Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.[4][11]
-
Hazard Identification : Causes skin and serious eye irritation.[11] May cause respiratory tract irritation.[8] The toxicological properties have not been fully investigated.[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.[11]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions. The choice between DMSO and Ethanol will depend on the specific requirements and solvent tolerance of the bioassay system.
Protocol A: Preparation of a 100 mM High-Concentration Stock in DMSO
This is the preferred method for most cell-based assays due to the high solubility of this compound in DMSO.
Materials:
-
This compound powder (CAS 621-36-3)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Calculate Required Mass : To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 150.17 g/mol x 1000 mg/g = 15.02 mg
-
-
Weigh Compound : Carefully weigh out approximately 15.02 mg of this compound powder on an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO : Add 1 mL of anhydrous DMSO to the tube. It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]
-
Ensure Complete Dissolution : Cap the tube tightly and vortex vigorously. If necessary, use an ultrasonic water bath to facilitate dissolution.[1][7] Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and homogenous.
-
Sterilization (Optional but Recommended) : For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube. This step minimizes the risk of microbial contamination.[10]
-
Aliquot and Store : Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.[12] Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
Protocol B: Preparation of a 100 mM Stock Solution in Ethanol
An alternative for assays where DMSO may interfere or is not suitable.
Materials:
-
This compound powder (CAS 621-36-3)
-
200-proof (100%) Ethanol, sterile-filtered
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Weigh Compound : As in Protocol A, weigh approximately 15.02 mg of this compound and place it in a sterile tube.
-
Dissolve in Ethanol : Add 1 mL of 100% Ethanol to the tube.
-
Ensure Complete Dissolution : Cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilization : Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store : Aliquot the solution into sterile tubes, label clearly, and prepare for storage as described previously.
Quality Control, Storage, and Use
A robust protocol includes self-validating steps for quality control and clear guidelines for storage and subsequent dilution.[13][14]
Quality Control Workflow
The following workflow ensures the reliability of your prepared stock solutions.
Caption: Workflow for this compound Stock Preparation and QC.
Guidelines for Preparing Working Solutions
-
Thawing : Thaw a single aliquot of the stock solution at room temperature just before use.
-
Serial Dilution : Perform serial dilutions of the high-concentration stock into pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentrations.
-
Solvent Concentration Limit : It is critical to minimize the final concentration of the organic solvent in the assay medium. For most cell lines, the final DMSO concentration should be kept at or below 0.5% (v/v), and ideally ≤ 0.1% (v/v), to avoid solvent-induced toxicity or off-target effects.[10]
-
Vehicle Control : Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the assay medium without the compound.[10] This is essential to differentiate the effects of the compound from those of the solvent.
-
Mixing : When diluting, add the small volume of the stock solution to the larger volume of aqueous medium while gently vortexing or mixing to prevent localized high concentrations that can cause precipitation.[10]
Storage and Stability
-
Long-Term Storage : For long-term stability, store the aliquoted stock solutions at -20°C or -80°C.[7][12][15] When stored properly, DMSO stock solutions can be stable for up to a year.[7]
-
Protection from Light : While specific data on photosensitivity is limited, it is good practice to store solutions of aromatic compounds in amber vials or protected from light to prevent potential photodegradation.[15]
-
Working Solutions : Working solutions diluted in aqueous media are generally not stable long-term and should be prepared fresh for each experiment.[1]
Troubleshooting
-
Problem : The compound precipitates when the stock solution is diluted into the aqueous assay medium.
-
Solution : This is a common issue with hydrophobic compounds.[10]
-
Ensure the final solvent concentration is as low as possible.
-
Try a two-step dilution: first dilute the stock into a small volume of medium containing a carrier protein like Fetal Bovine Serum (FBS), mix well, and then perform the final dilution into the complete assay medium.[16]
-
Pre-warm the assay medium to 37°C before adding the stock solution.
-
Increase mixing energy (without being harsh on cells) immediately after adding the stock to the medium.
-
References
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- APExBIO. (n.d.). This compound - High-Purity Biochemical Reagent.
- MedChemExpress. (n.d.). This compound (3-Methylbenzeneacetic acid).
- BenchChem. (2025). Preparing Acid Yellow 127 Stock Solutions for Biological Experiments: Application Notes and Protocols.
- Biosynth. (2022). FM69940 - Safety Data Sheet.
- ChemBK. (2024). This compound.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - p-Tolylacetic Acid.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- TargetMol. (n.d.). This compound | Natural product.
- Fisher Scientific. (n.d.). This compound, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: m-Toluic acid.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Sartorius. (n.d.). QC BioAssays and Serial Dilution Guide.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- BenchChem. (2025). Technical Support Center: Schisandronic Acid Solubility for Cell-Based Assays.
- Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Protocols Online. (2012). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3).
- Creative Biolabs. (n.d.). Analytical and Bioassay Quality Control.
- Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences.
- Sigma-Aldrich. (n.d.). This compound 99% 621-36-3.
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- National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- XX Pharmaceuticals Ltd. (n.d.).
- Sigma-Aldrich. (n.d.). Cell dissolving solution for research applications.
- PubMed. (n.d.). Validation of bioassays for quality control.
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Application Notes and Protocols for the Use of m-Tolylacetic Acid in PROTAC Development
Disclaimer: The use of m-Tolylacetic acid as an E3 ligase ligand in PROTAC development is a novel concept presented here for illustrative purposes. The following application notes and protocols are based on a hypothetical scenario wherein this compound has been identified as a ligand for a newly characterized E3 ligase, termed "Novel Ligase X (NLX)". The methodologies described are grounded in established principles of PROTAC development and are intended to serve as a guide for researchers exploring new E3 ligase ligands.
Introduction: Expanding the E3 Ligase Toolbox for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[5][6]
While the PROTAC field has seen rapid advancement, a significant bottleneck is the limited number of well-characterized E3 ligase ligands routinely used in PROTAC design, with the majority leveraging ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7] The discovery and validation of novel E3 ligase ligands are therefore of paramount importance to expand the scope of targeted protein degradation, potentially enabling tissue-specific protein degradation and overcoming resistance mechanisms.[8][9]
Recent advances in fragment-based ligand discovery (FBLD) and computational screening have opened new avenues for identifying novel E3 ligase binders.[8][10] This guide focuses on a hypothetical scenario where this compound has been identified as a novel E3 ligase ligand for a newly discovered E3 ligase, "Novel Ligase X" (NLX). We present a comprehensive overview of the experimental workflow, from the synthesis of an this compound-based PROTAC to its cellular characterization.
The PROTAC Mechanism of Action: A Hypothetical Case with this compound
The central mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin. In our hypothetical case, a PROTAC incorporating a derivative of this compound would recruit NLX to a specific protein of interest, leading to its degradation.
Figure 1: Hypothetical mechanism of a PROTAC utilizing an this compound-based ligand for the novel E3 ligase NLX.
Part 1: Synthesis of an this compound-Based PROTAC
This section outlines the synthetic protocol for a hypothetical PROTAC, designated PROTAC-Y , which links a derivative of this compound to the well-characterized BRD4 inhibitor, JQ1. This protocol is a representative example and may require optimization for different target ligands and linkers.
Experimental Workflow for PROTAC-Y Synthesis
Figure 2: General synthetic workflow for the construction of PROTAC-Y.
Protocol 1: Synthesis of PROTAC-Y
Materials:
-
This compound
-
(tert-Butoxycarbonyl)-amino-PEG2-amine (Linker precursor)
-
JQ1-acid (or other suitable POI ligand with a carboxylic acid handle)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step-by-Step Procedure:
-
Synthesis of this compound-Linker Intermediate: a. Dissolve this compound (1.0 eq) and (tert-Butoxycarbonyl)-amino-PEG2-amine (1.1 eq) in anhydrous DMF. b. Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the Boc-protected this compound-linker intermediate.
-
Deprotection of the Linker: a. Dissolve the Boc-protected intermediate in a solution of 20% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure to yield the amine-terminated this compound-linker.
-
Coupling with JQ1-acid: a. Dissolve the amine-terminated this compound-linker (1.0 eq) and JQ1-acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the formation of PROTAC-Y by LC-MS.
-
Purification of PROTAC-Y: a. Upon completion of the coupling reaction, dilute the mixture with water and extract the crude PROTAC-Y. b. Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, pure PROTAC-Y. c. Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: In Vitro Evaluation of this compound-Based PROTACs
This section provides protocols for the initial in vitro characterization of PROTAC-Y, focusing on its ability to induce the degradation of the target protein, BRD4.
Experimental Workflow for In Vitro Evaluation
Figure 3: Workflow for the in vitro evaluation of PROTAC-Y.
Protocol 2: Western Blot Analysis of BRD4 Degradation
Objective: To determine the concentration-dependent degradation of BRD4 by PROTAC-Y.
Materials:
-
Human cell line expressing BRD4 (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
PROTAC-Y stock solution (in DMSO)
-
JQ1 stock solution (as a control)
-
This compound stock solution (as a control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of PROTAC-Y (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 18-24 hours). Include vehicle control (DMSO), JQ1, and this compound as controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration at which 50% of the protein is degraded).
Protocol 3: Cell Viability Assay
Objective: To assess the effect of BRD4 degradation on cell proliferation.
Materials:
-
Human cancer cell line sensitive to BRD4 inhibition (e.g., MV-4-11)
-
Complete cell culture medium
-
PROTAC-Y stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC-Y for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI₅₀ (concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Results for PROTAC-Y
The following tables summarize hypothetical data for the in vitro evaluation of PROTAC-Y.
Table 1: BRD4 Degradation by PROTAC-Y in MCF-7 Cells
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-Y | 25 | >90 |
| JQ1 | No degradation | <10 |
| This compound | No degradation | <5 |
Table 2: Anti-proliferative Activity of PROTAC-Y in MV-4-11 Cells
| Compound | GI₅₀ (nM) |
| PROTAC-Y | 15 |
| JQ1 | 50 |
| This compound | >10,000 |
Conclusion and Future Directions
The hypothetical case of this compound as a ligand for the novel E3 ligase NLX demonstrates a plausible workflow for the discovery and characterization of new PROTACs. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of such molecules. The successful development of PROTACs based on novel E3 ligase ligands like the one presented here would significantly broaden the applicability of targeted protein degradation and open up new therapeutic avenues. Future work would involve confirming the ternary complex formation, elucidating the crystal structure of NLX in complex with the this compound-based ligand, and evaluating the in vivo efficacy and pharmacokinetic properties of the developed PROTACs.
References
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 4-21. URL: https://journals.sagepub.com/doi/full/10.1177/2472555220965528
- Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants. Chemical Communications, 57(8), 1026-1029. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d0cc07831a
- Sosič, I., Bricelj, A., & Steinebach, C. (2021). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 50(15), 8451-8485. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00368k
- Donovan, K. A., et al. (2020). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Cell Chemical Biology, 27(1), 26-36. URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(19)30423-X
- Precise PEG. (2023). E3 Ligase Ligands in PROTAC. URL: https://www.biochempeg.com/article/339.html
- Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 26(9), 1181-1190. URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(19)30282-5
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. URL: https://www.
- Ciulli, A. (2019). The PROTAC technology in drug discovery: a structural perspective. Drug Discovery Today, 24(9), 1777-1788. URL: https://www.sciencedirect.com/science/article/abs/pii/S135964461930219X
- Khan, S., et al. (2020). A comprehensive overview of PROTACs: a promising drug discovery paradigm. Expert Opinion on Drug Discovery, 15(11), 1283-1299. URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2020.1797422
- Schapira, M., et al. (2019). Fragment-based drug discovery: what's next? Nature Reviews Drug Discovery, 18(3), 167-184. URL: https://www.
- Merck. (n.d.). PROTAC Synthesis Kits for Targeted Protein Degradation. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-biochemicals/small-molecule-pharmacology/protac-synthesis-kits
- An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cellular and Molecular Life Sciences, 79(3), 1-19. URL: https://link.springer.com/article/10.1007/s00018-022-04177-3
- Wu, T., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 114. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00114/full
- Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. URL: https://www.mtoz-biolabs.com/protac-degrader-design-and-synthesis.html
- Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564. URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1930291X
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Application Notes and Protocols for m-Tolylacetic Acid in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Unveiling the Agrochemical Potential of m-Tolylacetic Acid
In the continuous quest for novel and effective agrochemicals, synthetic auxins and their derivatives represent a cornerstone of research and development. This compound, a derivative of the natural auxin phenylacetic acid (PAA), emerges as a compelling candidate for investigation.[1][2][3][4] While direct and extensive agrochemical studies on m-toluylacetic acid are not widely documented, its structural similarity to PAA, a known plant growth regulator with fungicidal and antibacterial properties, provides a strong rationale for its exploration.[1][5][6] This guide offers a comprehensive framework for researchers to systematically evaluate the potential of m-toluylacetic acid as a plant growth regulator, herbicide, and fungicide. The protocols detailed herein are designed to be robust and adaptable, enabling a thorough assessment of its bioactivity and potential applications in agriculture.
Part 1: Potential Mechanisms of Action
Understanding the potential mechanisms of action is crucial for designing targeted and effective screening programs. Based on its chemical structure, this compound is hypothesized to exhibit a multi-faceted bioactivity profile.
Auxin-like Activity: Modulating Plant Growth
As a derivative of phenylacetic acid, this compound is expected to mimic the action of natural auxins like indole-3-acetic acid (IAA).[7][8] Auxins are pivotal plant hormones that regulate a myriad of physiological processes, including cell elongation, division, and differentiation. The proposed mechanism involves the binding of this compound to auxin receptors, initiating a signaling cascade that ultimately alters gene expression and modulates plant development.[1]
Key Hypothesized Auxin-like Effects:
-
Root Initiation: Stimulation of adventitious root formation in cuttings.
-
Fruit Development: Potential to influence fruit set, growth, and prevent premature drop.
-
Apical Dominance: Regulation of the growth of lateral buds.
Below is a simplified representation of the auxin signaling pathway that this compound is hypothesized to influence.
Caption: Hypothesized auxin signaling pathway for this compound.
Herbicidal Activity: A Double-Edged Sword
While low concentrations of auxins promote growth, high concentrations can be phytotoxic, a principle exploited in many synthetic auxin herbicides.[7] An excess of auxin can lead to uncontrolled, disorganized growth, ultimately causing plant death. Furthermore, the acetic acid moiety of this compound suggests a potential for contact herbicidal activity. Acetic acid is known to disrupt cell membranes, leading to desiccation and necrosis of plant tissues.
Potential Herbicidal Mechanisms:
-
Hormonal Disruption: Overstimulation of ethylene production and abnormal growth at high concentrations.
-
Contact Phytotoxicity: Disruption of cell membrane integrity, leading to rapid tissue death.
Fungicidal and Antibacterial Activity
Phenylacetic acid has demonstrated notable antifungal and antibacterial properties.[1][5][6] The proposed mechanism for its antimicrobial action involves the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with metabolic pathways.[5] For instance, PAA has been shown to inhibit key enzymes in the tricarboxylic acid (TCA) cycle in bacteria.[5] It is plausible that this compound shares these antimicrobial capabilities.
Potential Antimicrobial Mechanisms:
-
Cell Membrane Disruption: Compromising the structural integrity of fungal and bacterial cell membranes.
-
Enzyme Inhibition: Targeting essential enzymes involved in cellular metabolism.[5]
-
Metabolic Interference: Disrupting vital metabolic pathways necessary for pathogen survival.
Part 2: Experimental Protocols and Application Notes
This section provides detailed, step-by-step protocols for evaluating the agrochemical potential of this compound.
Protocol for Evaluating Auxin-like Activity: The Wheat Coleoptile Elongation Bioassay
This classic bioassay provides a reliable method for quantifying auxin-like activity by measuring the elongation of wheat coleoptiles.
Materials:
-
This compound (high purity)
-
Indole-3-acetic acid (IAA) as a positive control
-
Wheat seeds (a variety known for uniform germination)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Ethanol (for stock solution)
-
Ruler or digital calipers
-
Incubator or dark room at a constant temperature (25°C)
Experimental Workflow:
Caption: Workflow for the Wheat Coleoptile Elongation Bioassay.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and IAA in ethanol. From these, prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 mg/L). A control group with only distilled water and a solvent control (containing the same concentration of ethanol as the highest test concentration) should be included.
-
Seed Germination: Germinate wheat seeds on moist filter paper in Petri dishes in complete darkness at 25°C for approximately 72 hours.
-
Coleoptile Sectioning: Under a dim green light, select uniform seedlings. From the coleoptiles, excise 5 mm segments starting 3-4 mm below the apical tip.
-
Incubation: Float 10-15 coleoptile segments in Petri dishes containing 10 mL of the respective test solutions. Incubate the dishes in the dark at 25°C for 24 hours.
-
Measurement and Data Analysis: After incubation, measure the final length of each coleoptile segment. Calculate the average elongation and the percentage increase over the initial length for each treatment. Plot the percentage elongation against the logarithm of the concentration to generate dose-response curves.
Data Presentation:
| Treatment | Concentration (mg/L) | Mean Final Length (mm) ± SD | % Elongation over Control |
| Control (Water) | 0 | 0 | |
| Solvent Control | - | ||
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IAA (Positive Control) | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Protocol for Evaluating Herbicidal Activity: Seedling Growth Inhibition Assay
This protocol assesses the pre-emergent and post-emergent herbicidal potential of this compound on common weed species.
Materials:
-
This compound
-
A commercial herbicide as a positive control (e.g., a synthetic auxin herbicide)
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)
-
Pots or trays with sterile potting mix
-
Growth chamber or greenhouse with controlled conditions
-
Sprayer for post-emergence application
Experimental Workflow:
Caption: Workflow for the Seedling Growth Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and then dilute with water to achieve a range of concentrations (e.g., 100, 250, 500, 1000, 2000 mg/L).
-
Planting: Fill pots with potting mix and sow a predetermined number of weed seeds per pot.
-
Application:
-
Pre-emergence: Immediately after sowing, apply a fixed volume of the test solutions evenly to the soil surface.
-
Post-emergence: Allow the seedlings to grow to the 2-3 true leaf stage and then apply the test solutions as a foliar spray until runoff.
-
-
Incubation: Place the pots in a growth chamber or greenhouse with appropriate light (e.g., 16:8 h light:dark cycle) and temperature (e.g., 25°C).
-
Assessment: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. Determine the GR50 value (the concentration that causes a 50% reduction in growth) using probit analysis.
Data Presentation:
| Treatment | Concentration (mg/L) | Visual Injury (%) ± SD | Dry Biomass (g) ± SD | % Growth Reduction |
| Untreated Control | 0 | 0 | 0 | |
| Solvent Control | - | |||
| This compound | 100 | |||
| 250 | ||||
| 500 | ||||
| 1000 | ||||
| 2000 | ||||
| Positive Control | Rec. Dose |
Protocol for Evaluating Antifungal Activity: Mycelial Growth Inhibition Assay
This assay determines the fungistatic or fungicidal activity of this compound against common plant pathogenic fungi.
Materials:
-
This compound
-
A commercial fungicide as a positive control
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Experimental Workflow:
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of Amended Media: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solution to molten PDA (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer and place it mycelial-side down in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelium in the control plates reaches the edge of the dish.
-
Measurement and Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average colony diameter. The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[6]
Data Presentation:
| Treatment | Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | % Mycelial Growth Inhibition |
| Control (PDA) | 0 | 0 | |
| Solvent Control | - | ||
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| Positive Control | Rec. Dose |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound as a potential agrochemical. Its structural similarity to phenylacetic acid suggests a high probability of bioactivity as a plant growth regulator, and potentially as a herbicide and fungicide. Rigorous adherence to these protocols will enable researchers to generate reliable data to support further development. Future research should focus on structure-activity relationship studies, formulation development to enhance efficacy, and field trials to assess performance under real-world agricultural conditions.
References
- Bioassay of Phytohormones | Botany - Biology Discussion. (n.d.).
- Perez, F. J., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany.
- Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13970.
- Rivera, V. V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. In Fungicides. IntechOpen.
- Perez, F. J., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv.
- Synthetic Auxins in Plants (With Diagram). (n.d.).
- Meudt, W. J., & Bennett, H. W. (1978). A Rapid Bioassay for Auxin. Plant Physiology, 62(5), 841–845.
- Phenylacetic acid. (n.d.). In Wikipedia.
- Perez, F. J., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv.
- Investigating the hormone Auxin (IAA), a Plant Growth Regulator. (n.d.).
- Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. (2021, June 14). YouTube.
- Şehirli, S., & Saydam, C. (2016). The Effect of Acetic, Formic and Propionic Acids on Plant Pathogenic Fungi. Journal of Biological and Environmental Sciences, 10(30), 129-137.
- 3-Methylphenylacetic acid. (n.d.). LookChem.
- Bioassay for plant growth regulators. (2018, May 1). SlideShare.
- Shah, S. H., et al. (2023). Gibberellic acid: a versatile regulator of plant growth, development and stress responses. Journal of Plant Growth Regulation, 42(1), 1-22.
- PLANT GROWTH REGULATORS. (n.d.). PhytoTech Labs.
- A Practical Guide to Antifungal Susceptibility Testing. (2021, March 23). ResearchGate.
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. (2024, October 1). InnoPeptiChem.
- A Practical Guide to Antifungal Susceptibility Testing. (2021, March 23). National Institutes of Health.
- Webber, C. L., et al. (2018). Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. Journal of Agricultural Science, 10(8), 1.
- Susceptibility Testing of Fungi to Antifungal Drugs. (2018, September 15). MDPI.
- Hwang, B. K., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739–3745.
- Cook, S. D. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1438.
- 3-Methylphenylacetic acid (FDB022916). (n.d.). FooDB.
- Anam, A., et al. (2021). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Plants, 10(8), 1599.
- Herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. (2017, August 10). ResearchGate.
- Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. (2023, November 29). MDPI.
- 3-Methylphenylacetic acid (HMDB0002222). (n.d.). Human Metabolome Database.
- Impact of Acetic Acid Concentration, Application Volume, and Adjuvants on Weed Control Efficacy. (2018, July 15). ResearchGate.
- 3-methylphenylacetic acid. (n.d.). ZFIN.
- Salgado, M. G., et al. (2025). The auxin phenylacetic acid induces NIN expression in the actinorhizal plant Datisca glomerata, whereas cytokinin acts antagonistically. PLOS ONE, 20(2), e0315798.
- Mat Sani, H., et al. (2022). Study of Acetic Acid Percentages in Natural Herbicide for Weed Control. Multidisciplinary Applied Research and Innovation, 3(2), 1-6.
- Duca, D., et al. (2020). Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria. Applied Microbiology and Biotechnology, 104(20), 8607–8623.
- Webber, C. L., et al. (2018). Impact of acetic acid concentration, application volume, and adjuvants on weed control efficacy. United States Department of Agriculture.
- Nteso, L. P., & Pretorius, J. C. (2006). Tulbaghia violacea L. I: In vitro antimicrobial properties towards plant pathogens. Australian Journal of Agricultural Research, 57(5), 511-516.
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- The Biocontrol of Plant Pathogenic Fungi by Selected Lactic Acid Bacteria: From Laboratory to Field Study. (2023, December 28). MDPI.
- Lee, C.-Y., et al. (2024). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 15.
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Application Notes and Protocols: m-Tolylacetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural motif is found at the core of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent application as a precursor for pharmaceutical development. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-proven protocols, and present a representative synthesis of an NSAID analogue to illustrate the utility of this versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
Arylacetic acid derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs featuring this structural backbone.[1] These compounds, including the well-known NSAIDs, typically function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2] this compound serves as a valuable starting material in this context, offering a readily modifiable aromatic ring and a carboxylic acid handle for further chemical transformations.
The purity and quality of pharmaceutical intermediates are of paramount importance, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety. Therefore, robust and well-characterized synthetic methods for intermediates like this compound are essential for the pharmaceutical industry.
Synthesis of the Intermediate: this compound
Two primary and industrially scalable methods for the synthesis of this compound are the hydrolysis of m-methylbenzyl cyanide (also known as m-tolylacetonitrile) and the Willgerodt-Kindler reaction of m-methylacetophenone. The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of production.
Method 1: Hydrolysis of m-Methylbenzyl Cyanide
This is a classic and reliable method for the preparation of arylacetic acids. The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. The acid-catalyzed route is often preferred for its straightforward workup.
Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.
Protocol 1: Acid-Catalyzed Hydrolysis of m-Methylbenzyl Cyanide [3]
-
Materials:
-
m-Methylbenzyl cyanide (1.0 eq)
-
Sulfuric acid (70% aqueous solution, 5-6 eq)
-
Toluene
-
5% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the 70% sulfuric acid solution.
-
Heat the sulfuric acid solution to 90°C.
-
Slowly add the m-methylbenzyl cyanide to the hot acid solution over a period of 1-2 hours, maintaining the temperature between 90-150°C.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 80°C and add toluene to extract the product.
-
Separate the organic layer. The aqueous layer can be extracted again with toluene to maximize recovery.
-
Combine the organic layers and wash with deionized water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture).
-
Method 2: The Willgerodt-Kindler Reaction
This reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (after hydrolysis of the initial thioamide product). It involves the reaction of an aryl ketone with sulfur and a secondary amine, typically morpholine.
Mechanism: The reaction is initiated by the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. The key step involves a complex rearrangement cascade where the carbonyl group effectively migrates to the terminal position of the alkyl chain, followed by oxidation. The resulting thiomorpholide is then hydrolyzed to the carboxylic acid.
Protocol 2: Willgerodt-Kindler Synthesis of this compound [4]
-
Materials:
-
m-Methylacetophenone (1.0 eq)
-
Sulfur (2.0 eq)
-
Morpholine (4.0 eq)
-
Methanol
-
Sodium hydroxide solution (50%)
-
Ethanol (70%)
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine m-methylacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
After the reaction is complete, add methanol to dissolve the mixture.
-
Cool the solution and add a mixture of 70% ethanol and 50% sodium hydroxide solution.
-
Heat the mixture to reflux for an additional 4-6 hours to effect hydrolysis of the thioamide intermediate.
-
After cooling, filter the reaction mixture and recover the solvent under reduced pressure.
-
Add water to the residue and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.
-
Filter the solid and recrystallize from 60% ethanol to obtain the purified product.
-
| Parameter | Hydrolysis of Nitrile | Willgerodt-Kindler Reaction |
| Starting Material | m-Methylbenzyl cyanide | m-Methylacetophenone |
| Key Reagents | Sulfuric acid | Sulfur, Morpholine, NaOH |
| Typical Yield | >80% | ~75% |
| Advantages | High yield, straightforward | Utilizes readily available starting materials |
| Disadvantages | Use of cyanide in the precursor synthesis | Use of noxious reagents, high temperatures |
Application: Synthesis of an NSAID Analogue from this compound
While direct, large-scale synthetic routes to blockbuster NSAIDs like Tolmetin and Nepafenac may not always start from this compound, its structure is an ideal scaffold for the synthesis of other potent anti-inflammatory agents. To illustrate its utility, we present a representative synthesis of a 2-amino-3-methylphenylacetic acid derivative, a common structural motif in many NSAIDs. This involves the nitration of this compound, followed by reduction of the nitro group to an amine.
Step 1: Nitration of this compound
The introduction of a nitro group onto the aromatic ring is a key functionalization step. The methyl group is an ortho-, para-director, and the acetic acid group is a meta-director. The substitution pattern will be influenced by both groups.
Protocol 3: Nitration of this compound
-
Materials:
-
This compound (1.0 eq)
-
Nitric acid (98%, 1.5 eq)
-
Acetic anhydride (1.1 eq)
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and acetic anhydride in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 98% nitric acid dropwise, maintaining the temperature between -5°C and 5°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2 hours.
-
Filter the reaction mixture to collect the precipitated product.
-
Wash the solid with cold dichloromethane and dry under vacuum.
-
Step 2: Reduction of the Nitro Group to an Amine
The nitro group is then reduced to a primary amine, a key functional group for many NSAIDs.
Protocol 4: Reduction of Nitro-m-tolylacetic Acid
-
Materials:
-
Nitro-m-tolylacetic acid derivative (from Step 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
-
Procedure:
-
Suspend the nitro-m-tolylacetic acid derivative in a mixture of water and ethanol.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Make the filtrate basic with a sodium hydroxide solution to precipitate any remaining iron hydroxides and to deprotonate the carboxylic acid.
-
Filter again and then acidify the filtrate with hydrochloric acid to precipitate the amino acid product.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-amino-3-methylphenylacetic acid derivative.
-
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its preparation via the hydrolysis of m-methylbenzyl cyanide or the Willgerodt-Kindler reaction of m-methylacetophenone provides robust and scalable routes to this key building block. While it may not be the direct precursor for all arylacetic acid NSAIDs, its structure is readily functionalized, as demonstrated by the representative synthesis of an amino-phenylacetic acid derivative. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the creation of novel therapeutic agents.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). Nepafenac synthesis.
- Google Patents. (2010). CN101906055A - Synthesis method of Nepafenac.
- Google Patents. (2009). WO2009072139A1 - Process for producing 2-[1-methyl-5-(4-methylbenzoyl)- pyrrol-2- yl]acetic acid or salt thereof.
- Raauf, A. M. R., Raoof, S. S., Abed, N. K., & Hala Ayad M. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.
- Google Patents. (2015).
- Google Patents. (2017).
- Google Patents. (2016).
- Google Patents. (2014).
- Padhy, G. K. (2020). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. SlideShare.
- Google Patents. (2008).
- Google Patents. (2012). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- Wikipedia. (n.d.). Tolmetin.
- ResearchGate. (n.d.).
- Khan, S. A., et al. (2022).
- Google Patents. (2012). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-3-phenylpropionic acid synthesis.
- Google Patents. (1983).
- Human Metabolome Database. (2022). Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222).
- Benchchem. (2025).
- National Center for Biotechnology Inform
- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Google Patents. (2009). CN100455557C - The production method of methylphenylacetic acid.
- Google Patents. (1983).
- Razzak, N. A. A. (2011). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 20(2), 38-44.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 4. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of m-Tolylacetic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of m-Tolylacetic acid, a weakly acidic organic compound with known antibacterial properties. Recognizing the unique physicochemical characteristics of such compounds is critical for assay validity. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, particularly concerning solvent selection, pH control, and media composition. By adhering to principles established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI), this protocol is designed to deliver robust, reproducible, and meaningful results for antimicrobial research and development.
Scientific Principles & Foundational Concepts
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] It is the gold standard for assessing antimicrobial potency. While the broth microdilution method is a standardized and widely used technique, testing weakly acidic compounds like this compound introduces specific challenges that must be addressed to ensure data integrity.
1.1. The Critical Role of pH and pKa
This compound is an organic acid with a predicted pKa of approximately 4.30. The antimicrobial activity of many weak acids is pH-dependent, as their ability to cross the bacterial cell membrane is highest in their un-ionized, more lipophilic state.[2][3]
-
Mechanism of Action: In an environment with a pH below the compound's pKa, the acid exists predominantly in its protonated (uncharged) form (R-COOH). This form can more readily diffuse across the lipid-rich bacterial membrane. Once inside the cytoplasm, which typically has a near-neutral pH (pH ~7.0), the acid dissociates, releasing a proton (H+) and acidifying the cell's interior.[2][3] This intracellular acidification can disrupt critical metabolic enzymes and the proton motive force, ultimately inhibiting growth.[4][5]
-
Assay Implications: Standard bacteriological media, such as Mueller-Hinton Broth (MHB), are typically buffered to a pH of 7.2-7.4. At this pH, this compound (pKa ~4.3) will be almost entirely in its ionized (deprotonated) state (R-COO-). This charged form is less able to penetrate the bacterial membrane, which can lead to an overestimation of the MIC (i.e., falsely high MIC values). Therefore, careful consideration and control of the assay medium's pH are paramount.
1.2. Solubility and Solvent Effects
This compound is described as soluble in water and DMSO.[3][6] The choice of solvent for creating the stock solution is a critical first step.
-
DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in biological assays. However, it is essential to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1% v/v.
-
Aqueous Solutions: If preparing an aqueous stock, using a slight excess of NaOH to create the sodium salt (sodium m-tolylacetate) can enhance solubility. However, this will increase the pH of the stock solution and must be accounted for during subsequent dilutions into the buffered assay medium.
Materials and Reagents
-
This compound (CAS No. 621-36-3)[7]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton II Broth (CAMHB), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes (P20, P200, P1000)
-
Sterile pipette tips
-
Bacterial strains (e.g., ATCC quality control strains)
-
Staphylococcus aureus ATCC 29213 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)
-
-
Tryptic Soy Agar (TSA) or other appropriate solid media for bacterial culture
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or densitometer
-
35°C ± 2°C ambient air incubator
-
Plate reader (optional, for quantitative analysis)
-
Resazurin sodium salt (optional, for viability indication)
Experimental Workflow Diagram
A clear, logical workflow is essential for a reproducible MIC assay. The following diagram outlines the key stages of the broth microdilution protocol for this compound.
Caption: Broth microdilution workflow for MIC determination.
Detailed Step-by-Step Protocol
This protocol is harmonized with the broth microdilution reference methods outlined by CLSI (M07) and EUCAST.[2][8]
Day 1: Preparation of Reagents and Inoculum
-
Compound Stock Preparation:
-
Accurately weigh this compound powder.
-
Prepare a primary stock solution in sterile DMSO. For a top testing concentration of 1280 µg/mL, a 12.8 mg/mL (10X) or 25.6 mg/mL (20X) stock is convenient.
-
Rationale: DMSO is used to ensure complete dissolution. Preparing a concentrated stock minimizes the final DMSO concentration in the assay wells.
-
-
Bacterial Culture Preparation:
-
From a stock culture, streak the selected bacterial strains onto fresh Tryptic Soy Agar (TSA) plates.
-
Incubate at 35°C for 18-24 hours to obtain well-isolated colonies.
-
Day 2: Assay Performance
-
Inoculum Preparation (Standardization):
-
Select 3-5 well-isolated colonies of a single morphology from the overnight agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This is a critical step for reproducibility.[1] This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Rationale: A standardized inoculum ensures that the number of bacteria challenged by the compound is consistent across experiments, a key variable that can affect the MIC value.[5]
-
Prepare the final inoculum by diluting the standardized suspension in CAMHB. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A typical dilution is 1:100 (e.g., 0.1 mL of McFarland suspension into 9.9 mL of CAMHB), followed by adding 50 µL of this dilution to 50 µL of drug solution in the well.
-
-
Microtiter Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the desired rows on a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For a top final concentration of 1280 µg/mL, add the appropriate amount of stock to CAMHB to achieve a starting concentration of 2560 µg/mL (2X the final top concentration).
-
Add 100 µL of this 2560 µg/mL solution to well 1 of the corresponding row.
-
Perform a 2-fold serial dilution:
-
Transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 50 µL from well 2 to well 3.
-
Continue this process down to well 10.
-
After mixing well 10, discard the final 50 µL.
-
-
This results in wells 1-10 containing 50 µL of compound at concentrations from 2560 down to 5 µg/mL. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations are now 1280, 640, 320, 160, 80, 40, 20, 10, 5, and 2.5 µg/mL. The final DMSO concentration should be at or below 1%.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.
-
Rationale: This incubation time and temperature are standard for non-fastidious aerobic bacteria, allowing for sufficient growth to make inhibition clearly visible.[9]
-
Day 3: Reading and Interpreting Results
-
Visual MIC Determination:
-
Before agitating the plate, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity.
-
Place the plate on a dark, non-reflective surface or use a plate reading mirror.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1] Growth is typically observed as turbidity or a "button" of cells at the bottom of the U-well.
-
-
Optional: Instrumental Reading:
-
A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.
-
Alternatively, a viability dye like resazurin can be added after incubation. A color change (blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where no color change occurs.
-
Quality Control and Data Interpretation
5.1. Quality Control (QC):
It is imperative to run the assay with standard QC strains, such as S. aureus ATCC 29213 and E. coli ATCC 25922, for which expected MIC ranges for common antibiotics are established by CLSI/EUCAST.[10][11] While ranges for this compound are not established, including a reference compound (e.g., ciprofloxacin) and ensuring its MIC falls within the accepted QC range validates the assay's technical execution.
5.2. Example Data Presentation:
The following table provides a hypothetical representation of MIC data for this compound against common QC strains. Actual results may vary. The MIC values for other organic acids and phenylacetic acid derivatives often fall in the high µg/mL to mg/L range.
| Organism | Strain ID | This compound MIC (µg/mL) | Interpretation Notes |
| Staphylococcus aureus | ATCC 29213 | 320 | Moderate activity observed. |
| Escherichia coli | ATCC 25922 | 1280 | Lower activity against Gram-negative bacteria is common for some organic acids. |
| Pseudomonas aeruginosa | ATCC 27853 | >1280 | High intrinsic resistance is characteristic of this organism. |
| Reference Compound | Ciprofloxacin | 0.25 | Within CLSI acceptable range (0.12-0.5 µg/mL), validating the assay. |
Troubleshooting and Advanced Considerations
-
Compound Precipitation: If the compound precipitates upon dilution in the aqueous CAMHB, the highest concentration tested must be lowered. Alternatively, the use of a co-solvent or surfactant (e.g., Tween 80) may be explored, but its effect on bacterial growth must be validated.
-
pH Shift in Media: The addition of the acidic compound may slightly lower the pH in the wells, especially at higher concentrations. It is good practice to measure the pH of the highest concentration well at the start of the assay to understand the test conditions.
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal (kills) or bacteriostatic (inhibits growth), an MBC assay can be performed. This involves sub-culturing aliquots from the clear wells of the MIC plate onto antibiotic-free agar and incubating overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
References
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Institutes of Health.
- In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2019). National Institutes of Health.
- Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online.
- Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Public Health England.
- MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2014). American Society for Microbiology.
- Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (2022). ResearchGate.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). ResearchGate.
- Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). Clinical and Laboratory Standards Institute (CLSI).
- Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation. (2020). Frontiers in Microbiology.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. (2025). YouTube.
- Broth microdilution. (n.d.). Wikipedia.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX.
- The Impact of pH on Microbial Growth in Food. (2023). Agriculture Institute.
- This compound. (n.d.). ChemBK.
- Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2019). National Institutes of Health.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2019). National Institutes of Health.
- Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. (2018). American Society for Microbiology.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. foodmicrobe-basic.com [foodmicrobe-basic.com]
- 3. Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Frontiers | pH as a Primary Control in Environmental Microbiology: 1. Thermodynamic Perspective [frontiersin.org]
- 6. jchps.com [jchps.com]
- 7. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
- 8. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Root Elongation Bioassay Using m-Tolylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust and reproducible root elongation bioassay for the evaluation of auxin-like activity of m-Tolylacetic acid. As a structural analog of the natural auxin phenylacetic acid (PAA), this compound is a compound of interest for its potential as a plant growth regulator. This document provides the scientific rationale, detailed step-by-step protocols, data analysis and interpretation, and troubleshooting guidance for researchers in plant biology, agricultural sciences, and drug development. The protocols are optimized for the model organism Arabidopsis thaliana, but the principles can be adapted for other plant species.
Introduction: The Significance of Root Elongation Bioassays in Auxin Research
The plant hormone auxin is a central regulator of plant growth and development, orchestrating a diverse array of processes including cell division, elongation, and differentiation. The primary root system, being highly sensitive to exogenous auxins, serves as an excellent model for bioassays to screen and characterize auxin-like compounds. At low concentrations, auxins typically promote root elongation, while at higher concentrations, they become inhibitory. This dose-dependent response is a hallmark of auxin activity and forms the basis of the root elongation bioassay.
This compound, a derivative of the naturally occurring auxin phenylacetic acid (PAA), is a synthetic compound with potential applications as a plant growth regulator. PAA itself is a known auxin, though generally less potent than the canonical auxin, indole-3-acetic acid (IAA)[1][2][3]. By employing a standardized root elongation bioassay, we can quantitatively assess the auxin-like activity of this compound and determine its effective concentration range. This information is critical for its potential application in agriculture and for understanding the structure-activity relationships of auxin analogs.
Scientific Principles and Rationale
The root elongation bioassay is predicated on the quantifiable and dose-dependent response of primary root growth to auxin-like substances. The assay typically involves germinating seeds on a defined nutrient medium and then transferring them to a medium containing a range of concentrations of the test compound. After a set period of growth in a controlled environment, the primary root length is measured.
The choice of Arabidopsis thaliana as the model organism is due to its small size, short life cycle, well-characterized genetics, and the availability of a vast collection of mutants, which can be used for further mechanistic studies. The use of sterile techniques and a defined growth medium such as Murashige and Skoog (MS) medium ensures that the observed effects are due to the test compound and not confounding factors like microbial contamination or nutrient deficiencies.
Core Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the this compound root elongation bioassay.
Caption: High-level experimental workflow for the root elongation bioassay.
Detailed Protocols
Materials and Reagents
-
Plant Material: Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).
-
Chemicals:
-
This compound (e.g., Sigma-Aldrich, CAS No. 621-36-3)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
MES hydrate
-
Agar
-
Potassium hydroxide (KOH)
-
Sodium hypochlorite solution (bleach)
-
Triton X-100 or Tween 20
-
Ethanol (95% and 70%)
-
Sterile distilled water
-
-
Equipment:
-
Laminar flow hood
-
Autoclave
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Microwave or water bath
-
Sterile Petri dishes (square, 12x12 cm)
-
Micropipettes and sterile tips
-
Forceps
-
Growth chamber with controlled light and temperature
-
Digital scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
-
Preparation of Stock Solutions and Media
4.2.1. This compound Stock Solution (10 mM)
-
Weigh out 15.017 mg of this compound (MW: 150.17 g/mol ).
-
Dissolve the powder in a small volume (e.g., 100 µL) of 1 M NaOH. Auxins are more soluble in a slightly basic solution[4][5].
-
Bring the final volume to 10 mL with sterile distilled water to achieve a 1 mM stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in an amber bottle at -20°C to prevent photodegradation[4].
4.2.2. Half-Strength Murashige and Skoog (MS) Agar Plates
-
For 1 L of medium, dissolve the following in ~800 mL of distilled water:
-
2.2 g of MS basal salt mixture
-
10 g of sucrose
-
0.5 g of MES hydrate
-
-
Adjust the pH to 5.7 with 1 M KOH.
-
Add 10 g of agar.
-
Bring the final volume to 1 L with distilled water.
-
Autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to ~50-60°C in a water bath.
-
In a laminar flow hood, pour the sterile medium into square Petri dishes (~40-50 mL per plate).
-
Let the plates solidify and dry in the laminar flow hood for at least 2 hours before use or storage at 4°C.
Seed Sterilization and Germination
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of sterilizing solution (50% commercial bleach, 0.05% Triton X-100) and gently mix for 10-15 minutes[6].
-
Remove the sterilizing solution and wash the seeds 5-7 times with sterile distilled water.
-
Resuspend the seeds in 0.1% sterile agar solution.
-
Store the seeds at 4°C for 2-3 days for stratification to ensure uniform germination.
-
In a laminar flow hood, pipette individual seeds onto the surface of half-strength MS agar plates, spacing them approximately 1 cm apart.
-
Seal the plates with breathable tape (e.g., Micropore™).
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 4-5 days.
Root Elongation Bioassay
-
Prepare treatment plates by adding the this compound stock solution to the molten half-strength MS agar medium (after cooling to ~50-60°C) to achieve the desired final concentrations. A suggested concentration range for a pilot experiment is 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM.
-
After 4-5 days of germination, carefully transfer seedlings with a primary root length of approximately 0.5-1 cm to the treatment plates. Use sterile forceps and handle the seedlings by the cotyledons to avoid damaging the roots. Place 5-10 seedlings per plate.
-
Seal the treatment plates and place them vertically in the growth chamber under the same conditions as for germination.
-
Incubate for an additional 3-5 days.
Data Acquisition and Analysis
-
After the incubation period, place the Petri dishes on a flatbed scanner and scan the plates at a resolution of at least 300 dpi. Alternatively, use a digital camera with a copy stand to capture high-resolution images.
-
Use image analysis software such as ImageJ (or its Fiji distribution) with the Simple Neurite Tracer or a similar plugin to measure the length of the primary root from the root-shoot junction to the root tip.
-
For each concentration of this compound, calculate the mean root length and the standard deviation.
-
Express the root length at each concentration as a percentage of the mean root length of the control (0 µM) group.
-
Plot the percentage of root elongation against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the EC50 value (the concentration of this compound that causes a 50% inhibition of root elongation).
The following diagram illustrates the data analysis workflow:
Caption: Workflow for data analysis in the root elongation bioassay.
Expected Results and Data Presentation
The results of the root elongation bioassay should demonstrate a clear dose-dependent effect of this compound on Arabidopsis primary root growth. At low concentrations, a slight promotion of root elongation may be observed, while higher concentrations are expected to be inhibitory. The data can be presented in a table and a graph as shown below.
Table 1: Effect of this compound on Arabidopsis Primary Root Elongation
| This compound Concentration (µM) | Mean Root Length (mm) ± SD | Root Elongation (% of Control) |
| 0 (Control) | 25.2 ± 2.1 | 100 |
| 0.01 | 26.5 ± 2.5 | 105.2 |
| 0.1 | 24.8 ± 2.3 | 98.4 |
| 1 | 18.9 ± 1.9 | 75.0 |
| 10 | 12.1 ± 1.5 | 48.0 |
| 100 | 5.3 ± 0.8 | 21.0 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Mechanism of Action: The Auxin Signaling Pathway
The effects of this compound on root elongation are likely mediated through the canonical auxin signaling pathway. This pathway involves a relatively small number of core components that regulate the transcription of auxin-responsive genes[7][8].
-
Perception: In the presence of auxin (or an auxin analog like this compound), the hormone binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein[9][10].
-
Signal Transduction: This binding event promotes the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
Transcriptional Regulation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors.
-
Cellular Response: The now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to changes in gene expression that ultimately result in altered cell division, elongation, and differentiation, and thus, changes in root growth.
The following diagram illustrates the core auxin signaling pathway:
Sources
- 1. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Determining the Cytotoxicity of m-Tolylacetic Acid
Introduction: The Imperative for Cytotoxicity Profiling of m-Tolylacetic Acid
This compound (m-TAA), also known as 3-methylphenylacetic acid, is a metabolite of tolueneacetic acid and a versatile chemical intermediate used in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its presence in biological systems and its use as a building block in drug development necessitate a thorough understanding of its potential cytotoxic effects. This application note provides a detailed guide for researchers to assess the cytotoxicity of m-TAA using a panel of robust, cell-based assays.
The selection of an appropriate assay is critical and depends on the anticipated mechanism of cell death. Therefore, we present a multi-parametric approach, employing assays that interrogate different cellular functions: metabolic activity, membrane integrity, and apoptosis induction. This strategy ensures a comprehensive and reliable cytotoxicity profile of this compound.
PART 1: Foundational Principles of Cytotoxicity Testing
Before delving into specific protocols, it is essential to grasp the underlying principles of the selected assays. A multi-assay approach is advocated to build a weight of evidence, as a single assay may yield misleading results due to compound interference or a specific, narrow mechanism of action.
Assay Selection Rationale
| Assay Type | Principle | Key Endpoint Measured | Rationale for Inclusion |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3] | Cell viability and metabolic activity.[3] | A widely used, robust indicator of overall cell health and mitochondrial function. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[4] | Cell membrane damage and necrosis.[4][5] | A direct measure of cytotoxicity resulting from compromised cell membranes. |
| Neutral Red Uptake Assay | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[6][7] | Lysosomal integrity and cell viability.[6] | Provides an alternative measure of viability, focusing on a different cellular compartment. |
| Caspase-3/7 Activation Assay | Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] | Induction of apoptosis. | Specifically investigates if m-TAA induces programmed cell death. |
PART 2: Experimental Design and General Considerations
A well-designed experiment is the cornerstone of reliable and reproducible cytotoxicity data. The following considerations are crucial for the successful implementation of the described protocols.
Cell Line Selection
The choice of cell line should be guided by the research question. For general toxicity screening, a common, well-characterized cell line such as HeLa (human cervical adenocarcinoma), A549 (human lung carcinoma), or HepG2 (human hepatocarcinoma) is recommended. If a specific organ toxicity is suspected, a cell line derived from that organ should be used.
Compound Preparation and Dosing
This compound is soluble in water.[10] A stock solution should be prepared in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or the cell culture medium itself, and then serially diluted to the desired final concentrations. It is crucial to include a vehicle control (solvent alone) to account for any effects of the solvent on cell viability.
Experimental Controls
-
Negative Control (Untreated): Cells cultured in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve m-TAA.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.
PART 3: Detailed Protocols
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening. All procedures should be performed under sterile conditions in a laminar flow hood.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[13]
Workflow for LDH Release Assay
Caption: Workflow of the LDH release cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with 10 µL of 10X Lysis Buffer.[14]
-
Vehicle control: Cells treated with the vehicle.
-
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.[14]
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[7] The amount of dye retained is proportional to the number of viable cells.
Workflow for Neutral Red Uptake Assay
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure period.
-
Staining: Remove the treatment medium and add 100 µL of Neutral Red staining solution to each well.[15]
-
Dye Uptake: Incubate for 2-4 hours at 37°C.[16]
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of a wash solution (e.g., DPBS).[15]
-
Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[16]
-
Shaking: Place the plate on an orbital shaker for 10-20 minutes to ensure complete solubilization of the dye.[6]
-
Absorbance Reading: Measure the absorbance at 540 nm.
Protocol 4: Caspase-3/7 Activation Assay for Apoptosis
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[17] The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a signal-generating molecule.[8]
Workflow for Caspase-3/7 Assay
Caption: Workflow of the Caspase-3/7 apoptosis assay.
Step-by-Step Protocol (using a luminescent "add-mix-measure" kit):
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure period.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[9]
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 2 hours.[9]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
PART 4: Data Analysis and Interpretation
For each assay, the data should be expressed as a percentage of the control (untreated cells).
Calculation of Percent Viability/Cytotoxicity:
-
MTT and Neutral Red:
-
% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100
-
-
LDH Release:
-
% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
-
-
Caspase-3/7:
-
Fold Increase in Activity = (Luminescencesample / Luminescencecontrol)
-
The results should be plotted as a dose-response curve, with the concentration of this compound on the x-axis and the calculated percentage on the y-axis. From this curve, the IC50 value (the concentration of the compound that causes a 50% reduction in the measured parameter) can be determined using non-linear regression analysis.
Example Data Presentation:
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Fold Increase (Caspase-3/7) |
| 0 (Control) | 100 | 0 | 1.0 |
| 10 | 98.5 | 2.1 | 1.1 |
| 50 | 92.3 | 5.8 | 1.5 |
| 100 | 75.1 | 15.4 | 2.8 |
| 250 | 51.2 | 35.7 | 4.5 |
| 500 | 22.6 | 68.9 | 5.2 |
Interpreting Combined Results:
-
A decrease in MTT and Neutral Red signals coupled with an increase in LDH release suggests necrotic cell death.
-
A decrease in MTT and Neutral Red signals accompanied by a significant increase in caspase-3/7 activity indicates apoptosis.
-
A decrease in metabolic activity (MTT) without a corresponding increase in LDH release or caspase activity might suggest a cytostatic effect rather than overt cytotoxicity.
Conclusion
This application note provides a comprehensive framework for assessing the cytotoxicity of this compound. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can obtain a detailed and reliable profile of the compound's effects on cultured cells. Adherence to the detailed protocols and careful data analysis will ensure high-quality, reproducible results, contributing to a thorough safety assessment of this important chemical intermediate.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- protocols.io. (2024). Cytotoxicity Assay Protocol.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). THE MAIN CYTOTOXIC EFFECTS OF METHYLSELENINIC ACID ON VARIOUS CANCER CELLS.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. chembk.com [chembk.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. qualitybiological.com [qualitybiological.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. stemcell.com [stemcell.com]
Application Note: A Multi-Tiered Approach for the Comprehensive Purity Assessment of m-Tolylacetic Acid
Introduction
m-Tolylacetic acid (3-Methylphenylacetic acid), with the chemical formula C₉H₁₀O₂, is a carboxylic acid derivative of toluene.[1] Its structural isomers and process-related impurities can significantly impact the yield, purity, and safety profile of active pharmaceutical ingredients (APIs) derived from it. Therefore, a robust analytical framework is essential to ensure the quality and consistency of m-TAA. This application note details a multi-tiered analytical strategy, moving from identity confirmation and impurity profiling to a precise assay of the bulk material.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying m-TAA from closely related structural isomers and process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Related Substances
Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of m-TAA and quantifying related substances. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic nature of m-TAA necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.
Expertise & Experience: The choice of a gradient elution is critical for resolving both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable run time. The UV detection wavelength is selected based on the chromophore of the tolylacetic acid structure to maximize sensitivity.
Protocol: HPLC-UV Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference Standard: this compound, >99.5% purity.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
3. Solution Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Preparation (approx. 0.5 mg/mL): Accurately weigh ~50 mg of m-TAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.[2]
-
Sample Preparation (approx. 0.5 mg/mL): Accurately weigh ~50 mg of the m-TAA sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.[2]
4. System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 1.0%.
-
Tailing factor (Asymmetry): 0.8 - 1.5.
-
Theoretical plates: ≥ 2000.
-
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of m-TAA Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: HPLC analysis workflow from preparation to reporting.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Principle: GC with a Flame Ionization Detector (GC-FID) is the standard method for quantifying residual solvents (ICH Q3C) and other volatile or semi-volatile impurities. Due to the low volatility and polar nature of m-TAA, direct injection can lead to poor peak shape and column degradation. Derivatization, such as silylation, is often employed to convert the carboxylic acid to a more volatile ester, although analysis of the underivatized acid is also possible.[3][4]
Expertise & Experience: The choice of a polar GC column is suitable for analyzing acidic compounds. A temperature gradient program is essential for separating solvents with a wide range of boiling points.
Protocol: GC-FID for Volatile Impurities
1. Instrumentation and Materials:
-
GC system with FID, split/splitless inlet, and headspace autosampler (for residual solvents).
-
Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: Dimethyl sulfoxide (DMSO, for sample dissolution), derivatizing agent (e.g., BSTFA, if needed).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 50°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Split Ratio | 20:1 |
3. Sample Preparation (Direct Injection):
-
Accurately weigh ~100 mg of m-TAA into a GC vial and dissolve in 1 mL of a suitable solvent like DMSO.
4. Data Analysis:
-
Quantify impurities against a calibrated external standard of known impurities or use area percent for a general assessment.
Part 2: Titrimetric Analysis for Assay (Quantitative Purity)
Principle: An acid-base titration is a robust and accurate absolute method for determining the total acidity, and thus the assay value, of m-TAA. The carboxylic acid proton is titrated with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint can be determined potentiometrically or with a visual indicator. This method provides a direct measure of the active substance content.
Trustworthiness: This protocol is a self-validating system because its accuracy is directly tied to the primary standard (e.g., potassium hydrogen phthalate, KHP) used to standardize the titrant. This traceability to a certified reference material ensures the trustworthiness of the assay value.
Protocol: Potentiometric Titration for Assay
1. Instrumentation and Materials:
-
Autotitrator with a pH electrode or a manual burette setup.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Potassium Hydrogen Phthalate (KHP), primary standard grade.
-
Solvent: 75% Ethanol in water.
2. Standardization of 0.1 M NaOH:
-
Accurately weigh ~0.4 g of dried KHP.
-
Dissolve in 50 mL of CO₂-free water.
-
Titrate with the prepared NaOH solution to the potentiometric endpoint (inflection point of the titration curve) or phenolphthalein endpoint.
-
Calculate the exact molarity of the NaOH solution.
3. Sample Analysis:
-
Accurately weigh ~0.3 g of m-TAA.
-
Dissolve in 50 mL of the ethanol/water solvent.
-
Titrate with the standardized 0.1 M NaOH to the potentiometric endpoint.
-
Perform a blank titration with the solvent and make necessary corrections.
4. Calculation:
-
% Assay = (V * M * FW) / (W * 10)
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of standardized NaOH
-
FW = Formula Weight of m-TAA (150.17 g/mol )[1]
-
W = Weight of m-TAA sample (g)
-
Workflow for Titrimetric Assay
Caption: Workflow for the assay determination by titration.
Part 3: Spectroscopic and Ancillary Methods
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity
Principle: FTIR is a rapid and definitive technique for confirming the identity of m-TAA. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.
Protocol:
-
Acquire the spectrum of the m-TAA sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Interpretation: The spectrum must be concordant with a reference spectrum of m-TAA.[5] Key characteristic absorptions include:
-
~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
-
~2500-3300 cm⁻¹: Broad O-H stretch of the hydrogen-bonded carboxylic acid.
-
~1600, ~1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
Mass Spectrometry (MS) for Impurity Identification
Principle: When coupled with HPLC or GC, mass spectrometry is the most powerful tool for the structural elucidation of unknown impurities. It provides precise mass-to-charge ratio information, which can be used to determine the elemental composition and fragmentation patterns of an impurity.
Expertise & Experience: For LC-MS, electrospray ionization (ESI) in negative mode is highly effective for deprotonating the carboxylic acid of m-TAA and its related acidic impurities, forming the [M-H]⁻ ion. This allows for sensitive detection and molecular weight determination.
Loss on Drying (LOD) for Volatile Content
Principle: This gravimetric method determines the amount of water and residual solvents present in the sample. It is a critical test for ensuring the material is free of excess volatile content which could affect the assay value.
Protocol:
-
Accurately weigh a sample of m-TAA into a tared drying dish.
-
Dry the sample in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
The percentage loss in weight is reported as the Loss on Drying.
Part 4: Method Validation Framework
Trustworthiness: Every protocol described must be validated to demonstrate it is suitable for its intended purpose.[6] This ensures the trustworthiness of the results. The validation should be performed in accordance with ICH Q2(R1) guidelines.[7][8][9]
Relationship between Analytical Validation Parameters
Sources
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to test the purity of M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 4. Human Metabolome Database: Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209) [hmdb.ca]
- 5. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of m-Tolylacetic Acid
Welcome to the technical support center for the synthesis of m-Tolylacetic acid (3-Methylphenylacetic acid). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of their synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Overview of Synthetic Strategies
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The efficiency of its synthesis is critical for the economic viability and success of subsequent research and development. While several methods exist, achieving a high yield consistently requires a deep understanding of the reaction mechanisms and potential pitfalls. This guide focuses on the three most prevalent synthetic routes:
-
Hydrolysis of m-Tolylacetonitrile: A direct and often high-yielding method involving the conversion of a nitrile to a carboxylic acid.[3]
-
Grignard Synthesis: A classic organometallic approach that involves the formation of a Grignard reagent from an m-tolyl halide, followed by carboxylation.[4][5]
-
Willgerodt-Kindler Reaction: A powerful method for converting m-methylacetophenone into the corresponding thioamide, which is then hydrolyzed to the acid.[6][7]
The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product.[4]
Comparative Analysis of Synthesis Methods
| Parameter | Hydrolysis of m-Tolylacetonitrile | Grignard Synthesis | Willgerodt-Kindler Reaction |
| Starting Material | m-Tolylacetonitrile | m-Bromotoluene or m-Chlorotoluene | m-Methylacetophenone |
| Key Reagents | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH)[3] | Magnesium (Mg), Dry Ice (CO₂)[4] | Sulfur (S₈), Morpholine[6][7] |
| Typical Yield | Can be high (approaching 80-99% for similar nitriles)[4] | Moderate (~55% for analogous reactions, can be optimized)[4][5] | Good (~75%)[6] |
| Advantages | Straightforward procedure, high potential yield. | Versatile for C-C bond formation. | Utilizes readily available starting materials. |
| Disadvantages | Use of strong acids/bases; potential for amide intermediate formation. | Highly sensitive to moisture and air; potential for Wurtz coupling side reactions.[4] | Use of noxious reagents (morpholine, sulfur); high temperatures required.[4] |
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Route 1: Hydrolysis of m-Tolylacetonitrile
This method is popular due to its directness. However, incomplete reactions and side products can significantly reduce yields.
Q1: My yield of this compound is significantly lower than expected after hydrolysis. What went wrong?
A1: Low yields in nitrile hydrolysis are typically due to two main factors: incomplete reaction or the formation of stable intermediates or byproducts.
-
Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate (m-tolylacetamide). If reaction conditions (temperature, time, or reagent concentration) are insufficient, the reaction may stall at the amide stage.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is refluxed for a sufficient period. For acid hydrolysis with sulfuric acid, this can mean heating at 90-150°C for several hours.[3]
-
Increase Reagent Concentration: Using a more concentrated acid or base can drive the reaction to completion. For acid hydrolysis, a 30-70% H₂SO₄ solution is often effective.[3] Note that alkaline hydrolysis yields are often lower, averaging below 75%, due to the formation of high-boiling point polymers.[3]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide. The reaction is complete when no more starting material is observed.
-
-
-
Side Reactions: Under harsh conditions, especially with acid hydrolysis, side reactions like polymerization can occur, leading to tar formation and reduced yields.[3]
-
Troubleshooting:
-
Controlled Addition: Add the m-tolylacetonitrile slowly to the pre-heated acid solution to maintain better control over the reaction temperature and minimize exothermic side reactions.[3]
-
-
Q2: My final product is contaminated with a neutral, white solid. What is it and how do I remove it?
A2: The most common neutral impurity is the unreacted m-tolylacetamide intermediate.
-
Identification: The amide has a different melting point and Rf value on TLC compared to the carboxylic acid. It will not dissolve in aqueous sodium bicarbonate or sodium hydroxide solutions.
-
Removal:
-
Base Extraction: Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide. The this compound will move to the aqueous layer as its sodium salt, while the neutral amide remains in the organic layer.
-
Separation and Acidification: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is 1-2 to precipitate the pure this compound.[6] The solid can then be collected by filtration, washed with cold water, and dried.
-
Route 2: Grignard Synthesis
This powerful C-C bond-forming reaction is notoriously sensitive to experimental conditions.
Q3: I'm having trouble initiating the Grignard reaction. The magnesium isn't being consumed. What's the issue?
A3: Failure to form the Grignard reagent (m-tolylmagnesium bromide) is almost always due to the presence of water or the passivation of the magnesium surface.
-
Causality & Solution:
-
Anhydrous Conditions are CRITICAL: Grignard reagents are potent bases and will react instantly with even trace amounts of water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). All solvents (typically THF or diethyl ether) must be rigorously dried.[4]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the reaction with the alkyl halide.
-
Mechanical Activation: Vigorously stir the magnesium turnings in the flask before adding the solvent to break up the surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[5] The appearance of a brown color that subsequently fades is an indicator of successful initiation.
-
-
Initiation Temperature: Sometimes, gentle heating with a heat gun is required to start the reaction. Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[5]
-
Q4: The Grignard reagent formed, but my yield after carboxylation with dry ice is very low. Why?
A4: A low yield at this stage points to either inefficient carboxylation or side reactions that consumed the Grignard reagent.
-
Inefficient Carboxylation:
-
Atmospheric Moisture and CO₂: Pouring the Grignard reagent onto the dry ice is a critical step. Performing this in an open atmosphere allows the reagent to react with moisture in the air. Furthermore, water can condense on the surface of the cold dry ice, destroying the Grignard reagent before it can react with CO₂.
-
Solution: Use a large excess of freshly crushed dry ice to ensure a CO₂-rich environment and to minimize the impact of atmospheric moisture. Pour the Grignard solution quickly over the crushed dry ice with vigorous stirring.[4]
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted m-bromotoluene starting material to form 3,3'-dimethylbiphenyl. This is more likely if the reaction is overheated or if the m-bromotoluene is added too quickly during reagent formation.
-
Solution: Add the m-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.[4]
-
Troubleshooting Workflow: Grignard Synthesis
Caption: Troubleshooting flowchart for low yields in Grignard synthesis.
Route 3: Willgerodt-Kindler Reaction
This reaction transforms m-methylacetophenone into this compound via a thioamide intermediate.[7][8]
Q5: The initial reaction between m-methylacetophenone, sulfur, and morpholine is slow and gives a poor yield of the thioamide intermediate. How can I improve this?
A5: The Willgerodt-Kindler reaction requires high temperatures to proceed efficiently. The quality of reagents is also crucial.
-
Reaction Conditions:
-
Temperature: The reaction mixture must be heated to a strong reflux for several hours (typically 8 hours or more).[6] Insufficient heating is a common cause of failure. Microwave-assisted heating has been shown to significantly accelerate this reaction.[9][10]
-
Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. A typical ratio is 1 part ketone to 3-4 parts morpholine and 1-2 parts sulfur.[6]
-
-
Mechanism Insight: The reaction proceeds through the formation of an enamine from the ketone and morpholine, which then reacts with sulfur.[7][10] The subsequent rearrangement and oxidation steps require significant thermal energy.
Q6: The hydrolysis of the intermediate thioamide is incomplete, resulting in a mixed product. What are the best hydrolysis conditions?
A6: Thioamides are more stable to hydrolysis than their oxygen-containing amide counterparts. Vigorous conditions are necessary for complete conversion.
-
Hydrolysis Protocol:
-
Strong Base: Refluxing the thioamide with a strong basic solution, such as 10% alcoholic sodium hydroxide, for an extended period (e.g., 10 hours) is effective.[11]
-
Strong Acid: Alternatively, a mixture of acetic acid and sulfuric acid can be used to hydrolyze the thioamide under reflux.[11]
-
Post-Hydrolysis Workup: After basic hydrolysis, most of the alcohol solvent should be distilled off before acidifying with a strong acid like HCl to precipitate the this compound.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying the final crude this compound?
A: Recrystallization is the most common and effective method for purifying this compound.[12]
-
Solvent Choice: A mixed solvent system like ethanol/water is often ideal. The crude acid is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly. Pure crystals of this compound will form, leaving more soluble impurities behind in the mother liquor.[6] Heptane or water can also be used.[13] For products from acid hydrolysis, recrystallization from 60% ethanol has been reported to be effective.[6]
-
Alternative Methods: If recrystallization fails to remove all impurities, column chromatography using silica gel can be employed.[12]
Q: Which analytical techniques should I use to confirm the identity and purity of my product?
A: A combination of techniques is recommended for full characterization.[4]
-
Melting Point: Pure this compound has a melting point of approximately 64-66°C.[14] A broad or depressed melting range indicates the presence of impurities.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule, showing the characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the carboxylic acid proton.
-
FTIR Spectroscopy: Look for characteristic absorption bands: a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (150.17 g/mol ).[15][16]
Q: What are the primary safety concerns when performing these syntheses?
A: Each route has specific hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
-
Hydrolysis: Working with concentrated strong acids (H₂SO₄) and bases (NaOH) requires care to avoid chemical burns. The reaction should be performed in a well-ventilated fume hood.
-
Grignard Synthesis: Diethyl ether and THF are extremely flammable. The Grignard reagents themselves are pyrophoric (can ignite spontaneously in air) and react violently with water. This synthesis must be conducted under an inert atmosphere and away from ignition sources.[4]
-
Willgerodt-Kindler: Morpholine is corrosive and flammable, and sulfur can release toxic sulfur dioxide gas if overheated. The reaction generates hydrogen sulfide, a toxic and flammable gas. Always perform this reaction in a well-ventilated fume hood.[4]
Optimized Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of m-Tolylacetonitrile[3]
This protocol is adapted from a general procedure for the acid hydrolysis of methylphenylacetonitriles.
-
Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g of water. While stirring, slowly add 240 g of 98% concentrated sulfuric acid.
-
Reaction: Heat the acid solution to 90°C. Slowly add 1.50 mol of m-tolylacetonitrile dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 90-150°C.
-
Reflux: After the addition is complete, continue to heat the mixture under reflux. Monitor the reaction using TLC until the starting nitrile is no longer detectable.
-
Workup: Cool the reaction mixture to 80°C. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous acid layer.
-
Extraction & Neutralization: Dissolve the upper brown oil layer (crude this compound) in 300 mL of toluene. Wash the organic layer twice with 100 mL portions of water. Neutralize the organic layer by adding a 10% NaOH solution until the aqueous phase is pH 7.5-10.
-
Purification: Separate the aqueous layer containing the sodium salt of the product. Acidify the aqueous layer with concentrated HCl to pH 1-4, which will precipitate the crude product.
-
Isolation: Cool the mixture to 20-30°C and collect the solid product by suction filtration. Wash the solid with cold water (1-3 times).
-
Drying & Recrystallization: Dry the crude product. Recrystallize from a suitable solvent like an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis via Grignard Reaction[4]
This protocol is a generalized procedure for the synthesis of tolylacetic acids.
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place activated magnesium turnings in the flask.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of m-bromotoluene in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or apply gentle heat. Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
Carboxylation: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. In a separate large beaker, place a large excess of freshly crushed dry ice.
-
Reaction: Pour the Grignard solution slowly and carefully onto the crushed dry ice with vigorous manual or mechanical stirring.
-
Hydrolysis: Allow the excess dry ice to sublime. Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the resulting magnesium salt slurry to hydrolyze it and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent to yield pure this compound.
Reaction Mechanism: Hydrolysis of m-Tolylacetonitrile
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
References
- Darzens reaction. Wikipedia.
- Darzens condensation. ChemSpider Synthetic Pages.
- CN102633623A - Methylphenylacetic acid preparation method. Google Patents.
- Darzens Reaction. Organic Chemistry Portal.
- Willgerodt rearrangement. Wikipedia.
- What are the purification methods for M - Toluic Acid?. Evergreensino Chemical Co., Ltd.
- Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI.
- The Darzens Glycidic Ester Condensation. Organic Reactions.
- CN100455557C - The production method of methylphenylacetic acid. Google Patents.
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive.
- Willgerodt-Kindler Reaction. MSU Chemistry.
- Willgerodt-Kindler Reaction. Organic Chemistry Portal.
- Chemical Properties of this compound (CAS 621-36-3). Cheméo.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Recent advances in the Willgerodt–Kindler reaction. ResearchGate.
- methyliminodiacetic acid. Organic Syntheses Procedure.
- Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Academia.edu.
- Preparation of Acetic Acid from Grignard Reagent|Dry Ice|Methyl Magnesium Bromide|Organic Chemistry|. YouTube.
- This compound. NIST WebBook.
- Cas 28987-79-3,M-TOLYLMAGNESIUM BROMIDE. LookChem.
- m-Tolylmagnesium Bromide. PubChem.
- 4-Methylphenylacetic Acid/p-Tolylacetic Acid CAS 622-47-9. Shanghai Talent Chemical Co.,Ltd.
- Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Inform
- This compound. ChemBK.
- Supporting Inform
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- 2. This compound | Natural product | TargetMol [targetmol.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
- 6. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
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- 15. This compound (CAS 621-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. This compound [webbook.nist.gov]
m-Tolylacetic Acid Synthesis: A Technical Support and Troubleshooting Guide
Welcome to the comprehensive technical support center for the synthesis of m-tolylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several viable pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below is a comparative analysis of the most common synthetic routes.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Willgerodt-Kindler Reaction | m-Methylacetophenone | Sulfur, Morpholine | ~75%[1] | Utilizes readily available starting materials. | Involves noxious reagents and high temperatures.[2] Can produce sulfur-containing byproducts.[2] |
| Grignard Synthesis | m-Bromotoluene or m-Chlorotoluene | Magnesium, Dry Ice (CO₂) | Variable | Versatile for C-C bond formation. | Highly sensitive to moisture and air.[2] Potential for Wurtz coupling side products.[2] |
| Hydrolysis of m-Tolylacetonitrile | m-Tolylacetonitrile | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | High (80-99%)[2][3] | Generally high-yielding and straightforward. | Starting nitrile may not be readily available. Use of strong acids or bases.[2] |
| Oxidation of m-Xylene | m-Xylene | Catalyst (e.g., Cobalt-based), Air | ~60% conversion[4] | Uses an inexpensive starting material. | Can produce byproducts such as m-toluic acid and others.[5] Requires specialized equipment for gas-phase reactions. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to troubleshooting.
A. Willgerodt-Kindler Reaction Troubleshooting
Q1: My reaction has stalled, and I am observing low conversion of the starting m-methylacetophenone.
-
Possible Cause 1: Insufficient Temperature. The Willgerodt-Kindler reaction requires high temperatures to proceed efficiently, typically at reflux.[2]
-
Solution: Ensure your reaction mixture is vigorously refluxing. Use a high-boiling solvent if necessary and ensure your heating mantle is calibrated correctly.
-
-
Possible Cause 2: Poor Quality of Reagents. Sulfur or morpholine of low purity can impede the reaction.
-
Solution: Use freshly opened or purified reagents. Morpholine can absorb water and carbon dioxide from the atmosphere over time.
-
-
Possible Cause 3: Inefficient Mixing. The reaction mixture can be heterogeneous.
-
Solution: Ensure efficient stirring to maintain good contact between the reagents.
-
Q2: I have a complex mixture of byproducts and purification is difficult.
-
Possible Cause: Side Reactions. The high temperatures can lead to the formation of sulfur-containing byproducts and tars.[2][6]
-
Solution 1 (During Reaction): Carefully control the reaction time. Over-refluxing can lead to decomposition.
-
Solution 2 (During Workup): After hydrolysis of the intermediate thioamide, perform a thorough extraction. Washing the organic layer with a dilute solution of sodium bisulfite can help remove some sulfur impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for obtaining pure this compound.[1]
-
B. Grignard Synthesis Troubleshooting
Q1: My Grignard reagent formation is not initiating.
-
Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[7]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[7] The disappearance of the iodine color is an indicator of initiation.
-
-
Possible Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water, which will quench the reaction.[7]
Q2: The yield of this compound is low after carboxylation.
-
Possible Cause 1: Inefficient Carboxylation. The reaction with carbon dioxide (dry ice) can be inefficient if not performed correctly.
-
Solution: Use a large excess of freshly crushed, high-quality dry ice. Pour the Grignard reagent solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to side reactions.
-
-
Possible Cause 2: Wurtz Coupling Side Reaction. A common side reaction is the coupling of the Grignard reagent with the starting halide to form a biaryl impurity.
-
Solution: Add the m-halotoluene dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.
-
-
Possible Cause 3: Inaccurate Grignard Reagent Concentration. If the concentration of the Grignard reagent is unknown, you may be using a suboptimal stoichiometric amount for the carboxylation.
-
Solution: Titrate a small aliquot of your Grignard reagent before the carboxylation step to determine its exact molarity.[7]
-
C. Hydrolysis of m-Tolylacetonitrile Troubleshooting
Q1: The hydrolysis is incomplete, and I am left with starting nitrile or the amide intermediate.
-
Possible Cause 1: Insufficient Reaction Time or Temperature. The hydrolysis of nitriles can be slow.
-
Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Inadequate Concentration of Acid or Base. The concentration of the hydrolyzing agent is critical.
Q2: The product is contaminated with impurities.
-
Possible Cause: Side reactions during hydrolysis.
-
Solution: After acidification of the reaction mixture to precipitate the this compound, ensure the product is thoroughly washed with cold water to remove any inorganic salts. Recrystallization is an effective method for purification.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
-
The melting point of this compound is typically in the range of 61-63 °C.
Q2: What are the best analytical techniques to monitor the reaction progress and confirm the final product?
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
Q3: Can I use m-xylene as a starting material?
-
Yes, m-xylene can be oxidized to m-toluic acid, which can then be further processed. However, this route often requires high pressure and temperature and can lead to a mixture of oxidation products, making purification challenging.[4][5]
Q4: How should I purify my crude this compound?
-
The most common and effective method for purifying this compound is recrystallization.[1][2][10] Suitable solvents include water, heptane, or a mixture of ethanol and water.[9][10]
IV. Experimental Protocols and Visualizations
A. Protocol: Willgerodt-Kindler Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-methylacetophenone, morpholine (3-4 equivalents), and sulfur (1-2 equivalents).[1]
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction mixture will darken.[1]
-
Intermediate Workup: Cool the reaction mixture and add methanol to dissolve the solid. The solution can be decolorized with activated carbon and filtered.[1]
-
Hydrolysis: Add a solution of sodium hydroxide in 50-70% ethanol to the filtrate and reflux for another 4-6 hours to hydrolyze the thioamide intermediate.[1]
-
Isolation: After cooling, remove the solvent under reduced pressure. Add water to the residue and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the crude this compound.[1]
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from 60% ethanol.[1]
B. Diagram: Willgerodt-Kindler Reaction Workflow
Caption: Workflow for this compound Synthesis via the Willgerodt-Kindler Reaction.
C. Diagram: Grignard Synthesis Troubleshooting Logic
Caption: Troubleshooting Guide for Grignard Reagent Initiation Issues.
V. References
-
CN102633623A - Methylphenylacetic acid preparation method. Google Patents.
-
Willgerodt rearrangement. Wikipedia. [Link]
-
What are the purification methods for M-Toluic Acid?. Evergreensino Chemical Co., Ltd. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses Procedure. [Link]
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
CN100455557C - The production method of methylphenylacetic acid. Google Patents.
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
US3607920A - Process for the preparation of high purity isomers of toluic acid. Google Patents.
Sources
- 1. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. US3607920A - Process for the preparation of high purity isomers of toluic acid - Google Patents [patents.google.com]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]
- 10. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
Technical Support Center: A Guide to m-Tolylacetic Acid Crystallization
Welcome to the technical support center for m-Tolylacetic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-purity crystalline this compound. Here, we will delve into the fundamental principles of crystallization and provide practical, field-tested solutions to common challenges. Our approach is rooted in scientific integrity, aiming to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your crystallization processes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the crystallization of this compound, providing a foundation for successful experimentation.
Q1: What are the key physical properties of this compound relevant to its crystallization?
Understanding the physicochemical properties of this compound is the first step in designing a robust crystallization protocol. Key parameters include:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 64-66 °C | [1] |
| Appearance | Colorless to off-white shiny flakes or chunks | [2] |
The relatively low melting point of this compound is a critical consideration, as it can increase the likelihood of "oiling out," a phenomenon where the compound separates as a liquid instead of a solid during crystallization.[3][4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is paramount for a successful crystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[2][5] This differential solubility is the driving force for crystal formation upon cooling.
Based on the principle of "like dissolves like," polar solvents are generally good candidates for dissolving polar carboxylic acids like this compound.[2] However, a solvent that dissolves the compound too readily at room temperature will result in poor recovery.
Solubility of o-Tolylacetic Acid in Various Solvents (mole fraction, x)
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0398 | 0.0435 | 0.0475 | 0.0513 | 0.0553 | 0.0596 | 0.0641 | 0.0689 | 0.0740 |
| Ethanol | 0.0245 | 0.0265 | 0.0286 | 0.0308 | 0.0331 | 0.0355 | 0.0381 | 0.0408 | 0.0437 |
| Ethyl Acetate | 0.2811 | 0.2978 | 0.3151 | 0.3331 | 0.3518 | 0.3712 | 0.3914 | 0.4124 | 0.4342 |
| Toluene | 0.1245 | 0.1332 | 0.1423 | 0.1518 | 0.1617 | 0.1721 | 0.1829 | 0.1942 | 0.2060 |
| Water | 0.0004 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0005 | 0.0006 | 0.0006 | 0.0007 |
| Hexane | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0005 | 0.0006 | 0.0006 | 0.0007 | 0.0007 |
Adapted from Zhang, R. et al. (2025). The solubility of O-methylphenylacetic acid (OMPA) in different pure solvents, corrections and thermodynamic properties. Journal of Molecular Liquids.
From this data, we can infer that alcohols like methanol and ethanol show a good temperature-dependent solubility profile, making them suitable candidates. Water and hexane are poor solvents, which suggests they could be used as anti-solvents in a two-solvent system. A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
Problem 1: this compound is "Oiling Out" Instead of Crystallizing
"Oiling out" is the formation of a liquid phase of the solute instead of solid crystals.[3][7] This is a frequent challenge, particularly with compounds that have a low melting point, like this compound.[3][4] The oily layer often traps impurities, defeating the purpose of recrystallization.[3][7]
-
High Degree of Supersaturation: If the solution is cooled too rapidly, the concentration of the solute exceeds the solubility limit to such an extent that the system separates into two liquid phases.[7]
-
Solution: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in an ice bath. You can also insulate the flask to ensure gradual cooling.
-
-
Inappropriate Solvent Choice: The solvent may not be ideal for the crystallization of this compound.
-
Solution: Re-evaluate your solvent system. If using a single solvent, try a different one. If using a mixed solvent system like ethanol-water, adjust the ratio. Start with a higher proportion of the better solvent (ethanol) and slowly add the anti-solvent (water) at an elevated temperature until slight turbidity is observed, then add a few drops of the better solvent to redissolve the oil and allow for slow cooling.
-
-
Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.[4]
-
Solution: If you suspect significant impurities, consider a pre-purification step. If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[3]
-
Caption: Troubleshooting Oiling Out
Problem 2: Poor or No Crystal Formation
Sometimes, even after following a protocol, crystals fail to form, or the yield is disappointingly low.
-
Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: If the solution is clear at room temperature, try inducing crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites. If that fails, a seed crystal from a previous batch can be added. If neither works, you may have used too much solvent. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Low Yield: A low yield of crystals can be due to several factors.
-
Solution:
-
Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If crystals form too early, especially during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature is recommended.
-
-
Problem 3: Crystals are Impure
The primary goal of crystallization is purification. If your final product is not of the desired purity, consider the following:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3]
-
Solution: Slow down the cooling process. If crystallization occurs almost immediately upon removing the solution from the heat, you may need to add a small amount of additional hot solvent to redissolve the solid and then cool more slowly.
-
-
Inadequate Washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor.
-
Solution: Wash the filtered crystals with a small amount of ice-cold solvent. Using too much washing solvent or solvent that is not cold will dissolve some of your purified product.
-
Experimental Protocol: Recrystallization of this compound from an Ethanol-Water System
This protocol provides a step-by-step method for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture until the solid dissolves completely.
-
Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until a faint, persistent cloudiness appears. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Caption: Recrystallization Workflow
References
- ChemBK. (2024). This compound.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Evergreensino Chemical Co., Ltd. (2025). What are the purification methods for M - Toluic Acid?.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Zhang, R., et al. (2025). The solubility of O-methylphenylacetic acid (OMPA) in different pure solvents, corrections and thermodynamic properties. Journal of Molecular Liquids.
- KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
- Reddit. (2013). Recrystallization (help meeeeee).
- Google Patents. (2012). CN102633623A - Methylphenylacetic acid preparation method.
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
Technical Support Guide: Selecting the Optimal Recrystallization Solvent for m-Tolylacetic Acid
This guide provides a comprehensive, experience-driven framework for selecting the ideal recrystallization solvent for m-Tolylacetic acid. It is designed for researchers and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explain the underlying chemical principles that govern success, ensuring a robust and reproducible purification process.
Section 1: Foundational Principles - The "Why" Behind Solvent Selection
This section addresses the core theory of recrystallization, tailored to the specific chemical nature of this compound.
Q: What are the absolute primary characteristics of an effective recrystallization solvent?
A: An ideal recrystallization solvent's performance is governed by a set of critical properties. The most fundamental of these is differential solubility: the solvent must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1][2] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
Beyond this core principle, several other factors are essential for a successful and practical purification:
-
Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for their removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified, in this case, this compound.
-
Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals by evaporation.[3][4]
-
Safety & Practicality: The ideal solvent is non-toxic, non-flammable, and inexpensive.[4]
Q: How does the molecular structure of this compound influence the choice of solvent?
A: The structure of this compound (C₉H₁₀O₂) features two distinct regions influencing its polarity: a polar carboxylic acid group (-COOH) and a largely non-polar tolyl (methylbenzene) group. The carboxylic acid moiety is capable of hydrogen bonding, suggesting potential solubility in polar, protic solvents like water or alcohols.[4] Conversely, the aromatic ring and methyl group contribute non-polar character, suggesting solubility in organic solvents like toluene or hexanes. This dual nature means that a single solvent of intermediate polarity or a mixed-solvent system is often the most effective approach.
Section 2: Experimental Workflow for Solvent Screening
A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent. Do not commit your entire batch of crude product to a single, untested solvent.
Solvent Selection Workflow Diagram
Caption: A systematic workflow for testing potential recrystallization solvents.
Step-by-Step Experimental Protocol
This protocol should be performed for each candidate solvent.[1][5]
-
Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.
-
Room Temperature Test: Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or vortex the mixture. Record your observations. An ideal solvent will not dissolve the solid at this stage.[6]
-
Hot Solubility Test: If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath. Bring the solvent to a gentle boil.[2]
-
Achieve Saturation: Continue adding the hot solvent dropwise until the this compound just completely dissolves. Be patient and add the minimum amount of solvent necessary to avoid artificially low yields later.[7] Record the approximate volume of solvent used.
-
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate it. Slow cooling is crucial for forming pure, well-defined crystals.[6]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the test tube with a glass rod just below the solvent line.[7] If that fails, place the test tube in an ice-water bath for 10-15 minutes.[8]
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid. Record all observations in a table.
Data Presentation: Solvent Screening Observations
| Solvent Candidate | Solubility at 20°C (in ~1 mL) | Solubility at Boiling (in ~1 mL) | Observations Upon Cooling (Crystal Formation) | Assessment |
| Water | Sparingly Soluble | Soluble | Potential for "oiling out"; slow cooling critical | Promising, but requires caution |
| Ethanol | Soluble | Very Soluble | Poor recovery likely; unsuitable as single solvent | Poor |
| Toluene | Sparingly Soluble | Soluble | Good crystal formation observed | Good Candidate |
| Hexane | Insoluble | Insoluble | Unsuitable as single solvent | Poor |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good crystal formation observed | Good Candidate |
| Toluene/Hexane (1:2) | Sparingly Soluble | Soluble | Good crystal formation observed | Good Candidate |
Section 3: Troubleshooting Common Recrystallization Issues
Q: My this compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solid comes out of solution as a liquid instead of a crystalline solid. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The melting point of this compound is 64-66°C.[9]
-
Causality: Using water as a single solvent (boiling point 100°C) is a primary risk factor for this issue.[4] As the saturated aqueous solution cools, it can become supersaturated at a temperature that is still above the compound's melting point, causing it to precipitate as a molten oil. Impurities can also suppress the melting point and promote oiling.[7]
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble (like ethanol) to lower the saturation point.
-
Alternatively, add more of the primary solvent (water) and allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
If the problem persists, select a solvent or solvent mixture with a lower boiling point.
-
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is typically due to one of two reasons: you've used too much solvent, or the solution is supersaturated.[7]
-
Solution for Supersaturation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seed Crystal: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
-
Solution for Excess Solvent:
-
If inducing crystallization fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood).
-
Once the volume is reduced, attempt the slow cooling process again.[7]
-
Q: My final yield of pure this compound is very low. How can I improve recovery?
A: Low yield is most often a consequence of using an excessive amount of solvent or incomplete crystallization.
-
Causality: Every substance has some degree of solubility even in a "cold" solvent. The more solvent you use, the more product will remain dissolved in the mother liquor after cooling, reducing your isolated yield.
-
Solution:
-
During the dissolution step, ensure you are adding the minimum volume of hot solvent required to fully dissolve the crude solid.
-
Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.
-
When washing the collected crystals on the filter funnel, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.
-
Section 4: Final Purity Verification
Q: I have my recrystallized product. How do I confirm that it is pure?
A: The most straightforward method for assessing the purity of a recrystallized solid is melting point determination.[10]
-
Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which typically causes the melting point to become depressed and broaden.
-
Procedure:
-
Ensure your crystals are completely dry. Residual solvent will depress the melting point.
-
Measure the melting point of your recrystallized this compound.
-
Compare your experimental value to the literature value of 64-66°C.[9] A sharp melting point within this range is a strong indicator of high purity.
-
References
- Reddit. (2018). An ideal recrystallization solvent.
- Homework.Study.com. What are three characteristics of a good recrystallization solvent?.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- University of Calgary. Recrystallization - Single Solvent.
- Michigan State University. Experiment : Recrystallization – Part I: Solvent Selection.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ChemBK. This compound.
- Journal of Chemical Education. (1971). Solvent selection for recrystallization: An undergraduate organic experiment.
- RSC Education. Finding the best solvent for recrystallisation student sheet.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Dartmouth College. Recrystallization.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
- YouTube. (2007). Organic Chemistry Lab: Recrystallization.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
- Cheméo. Chemical Properties of this compound (CAS 621-36-3).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- ResearchGate. RECRYSTALLIZATION.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
dealing with m-Tolylacetic acid solubility issues in aqueous buffers
Technical Support Center: m-Tolylacetic Acid Solubility
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the solubility challenges often encountered with this compound in aqueous buffers.
I. Understanding this compound: Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility. Like many carboxylic acids, its solubility in water is limited, especially as the carbon chain length increases.[1][2]
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [3][4] |
| Molecular Weight | 150.17 g/mol | [3][4][5] |
| pKa | 4.30 ± 0.10 (Predicted) | [3] |
| Melting Point | 64-66 °C | [3][5] |
| logP (Octanol/Water) | 1.622 (Crippen Calculated) | [6] |
| Appearance | White to light beige powder/shiny flakes | [3][7] |
The key to its solubility lies in the carboxyl group and the overall polarity of the molecule.[2] The predicted pKa of ~4.3 indicates that this compound is a weak acid.[3] This means its solubility is highly dependent on the pH of the aqueous solution.[8][9][10]
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous buffers.
Question: I've added this compound powder to my neutral phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What's wrong?
Answer: This is a common observation. At neutral pH, this compound is above its pKa, meaning it will be deprotonated to its carboxylate anion form. While this deprotonation generally increases the water solubility of carboxylic acids due to the formation of an ion-dipole intermolecular force, the non-polar benzene ring and methyl group of this compound can still limit its solubility in purely aqueous solutions.[11][12]
Recommended Protocol: pH-Mediated Dissolution
The most effective way to dissolve this compound is by manipulating the pH.
Step-by-Step Methodology:
-
Initial Suspension: Weigh the desired amount of this compound and suspend it in a slightly smaller volume of your target buffer (e.g., 90% of the final volume).
-
Basification: While stirring, add a small amount of a strong base, such as 1 M sodium hydroxide (NaOH), dropwise. This will deprotonate the carboxylic acid, converting it to the more soluble sodium m-tolylacetate salt.[11][12]
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is approximately 2 units above the pKa (i.e., pH ~6.3 or higher). You should observe the solid dissolving as the pH increases.
-
Final pH Adjustment: Once the solid is fully dissolved, carefully adjust the pH back down to your desired experimental pH using a suitable acid (e.g., 1 M HCl). Be aware that lowering the pH too much may cause the compound to precipitate out of solution.
-
Final Volume: Bring the solution to the final desired volume with your buffer.
Causality: By increasing the pH, you shift the equilibrium towards the formation of the highly soluble carboxylate anion. This leverages the principle that the salt form of a sparingly soluble acid is often much more soluble in water.[11][12]
Question: My experiment requires a high concentration of this compound, but it keeps precipitating when I adjust the pH back to my target of 6.5. What can I do?
Answer: This indicates that you are exceeding the solubility limit of this compound at that specific pH. If raising the pH further is not an option for your experiment, using a co-solvent is the next logical step.
Recommended Protocol: Utilizing Co-solvents
Organic solvents that are miscible with water can help to solubilize compounds with both polar and non-polar regions.
Step-by-Step Methodology:
-
Co-solvent Selection: Common co-solvents for this purpose include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in your chosen co-solvent. For example, a stock of 20 mg/mL in DMF is a common starting point.[13]
-
Dilution into Buffer: Slowly add the concentrated stock solution to your aqueous buffer with vigorous stirring. It is crucial to add the organic stock to the aqueous buffer and not the other way around to avoid precipitation.
-
Final Concentration: Be mindful of the final concentration of the co-solvent in your experimental buffer. It's best to keep this as low as possible, as high concentrations of organic solvents can affect biological assays. A final concentration of 1-5% (v/v) is often a good starting point.[13]
Data Presentation: Co-solvent Compatibility
| Co-solvent | Typical Starting Stock Concentration | Notes |
| DMSO | 10-50 mg/mL | Can have effects on cell-based assays. |
| DMF | ~20 mg/mL | A versatile solvent for sparingly soluble compounds.[13] |
| Ethanol | Variable | Can be used, but may be less effective for highly non-polar compounds. |
III. Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important for solubility?
The predicted pKa of this compound is approximately 4.30.[3] The pKa is the pH at which the acid is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form. This is critical for solubility because the deprotonated, or ionized, form is significantly more water-soluble.[11] Knowing the pKa allows you to adjust the pH of your buffer to ensure the compound is in its more soluble state.
Q2: Can I heat the solution to improve the solubility of this compound?
Heating can increase the solubility of many compounds, including carboxylic acids.[8] However, for this compound, which has a relatively low melting point of 64-66°C, excessive heating might cause the compound to melt rather than dissolve, or potentially lead to degradation.[3][5] Gentle warming (e.g., to 37°C) can be attempted, but pH adjustment is a more reliable primary method.
Q3: Is this compound stable in aqueous buffer solutions?
Generally, this compound is stable in aqueous buffers. However, long-term storage of solutions is not always recommended. It is best practice to prepare fresh solutions for your experiments. If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods. For longer-term storage, consider storing aliquots at -20°C or -80°C, but be sure to check for precipitation upon thawing.
Q4: What are the safety precautions I should take when handling this compound?
This compound may cause eye, skin, and respiratory tract irritation.[3][7] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] In case of contact, flush the affected area with plenty of water.[7]
IV. Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving this compound.
Caption: Troubleshooting workflow for this compound solubility.
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc). Retrieved from
-
ChemBK. (2024). This compound. Retrieved from
-
APExBIO. (n.d.). This compound - High-Purity Biochemical Reagent. Retrieved from
-
MedChemExpress. (n.d.). This compound (3-Methylbenzeneacetic acid). Retrieved from
-
Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from
-
Biosynth. (2020). Safety Data Sheet - 2-Methylphenylacetic acid. Retrieved from
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - p-Tolylacetic Acid. Retrieved from
-
Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. Retrieved from
-
Chemistry LibreTexts. (2019). Solubility. Retrieved from
-
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - o-Tolylacetic Acid 99%. Retrieved from
-
Echemi. (2022). How is carboxylic acid soluble in water and its properties. Retrieved from
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from
-
NIST. (n.d.). This compound. Retrieved from
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3). Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from
-
MDPI. (2022). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. Retrieved from
Sources
- 1. passmyexams.co.uk [passmyexams.co.uk]
- 2. quora.com [quora.com]
- 3. chembk.com [chembk.com]
- 4. This compound [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (CAS 621-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing HPLC Peak Shape for m-Tolylacetic Acid Analysis
Welcome to the technical support center for the analysis of m-Tolylacetic acid via HPLC. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a fundamental understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve common peak shape issues, ensuring your methods are robust, reproducible, and scientifically sound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound. Each issue is broken down by probable cause and a series of corrective actions.
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most frequent issue when analyzing acidic compounds like this compound. It manifests as an asymmetric peak with a drawn-out trailing edge. This is problematic as it compromises integration accuracy and can obscure smaller, adjacent peaks.
Primary Cause: Secondary Silanol Interactions
The root cause of peak tailing for acidic analytes on reversed-phase silica columns is often an unwanted secondary retention mechanism.[1] Here's the causality:
-
The Stationary Phase: Most reversed-phase columns (e.g., C18, C8) are built on a silica backbone. The manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface.[2]
-
Silanol Ionization: These residual silanol groups are acidic. At mobile phase pH levels above approximately 3.5-4.0, they begin to deprotonate, becoming ionized (Si-O⁻).[1]
-
Analyte Interaction: this compound is a carboxylic acid with a predicted pKa of approximately 4.3.[3] When the mobile phase pH is near or above this pKa, the acid is also deprotonated, existing as the carboxylate anion (R-COO⁻). While the primary retention mechanism is hydrophobic interaction, a portion of the analyte molecules can engage in strong, undesirable ionic interactions with the ionized silanol groups.[1][4][5] This secondary interaction retains some analyte molecules longer than others, resulting in a tailing peak.[4][5]
Troubleshooting Workflow:
Follow these steps systematically to eliminate peak tailing.
Corrective Actions in Detail:
-
Operate at a Lower pH: The most effective way to prevent these secondary interactions is to suppress the ionization of the silanol groups.[1] By reducing the mobile phase pH to a range of 2.5-3.0, the silanols remain fully protonated (Si-OH) and neutral, eliminating the potential for this ionic interaction.[1]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns, often labeled as "Type B" or "high-purity," are made with silica that has a much lower metal content and fewer acidic silanol groups to begin with.[6][7] Furthermore, "end-capping" is a process where the manufacturer chemically treats the silica to block many of the remaining silanols with a small, non-polar group.[2][8][9] Using a well-end-capped column is crucial for obtaining symmetrical peaks with ionizable compounds.[9][10]
-
Check for Mass Overload: While less common for tailing with acidic compounds, injecting too much sample can saturate the stationary phase, leading to peak distortion. A simple test is to dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was a contributing factor.[11]
-
Assess Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing.[12] If you use a guard column, replace it. Otherwise, try flushing the analytical column with a strong, appropriate solvent.[12][13]
Q2: My this compound peak is split, distorted, or has a shoulder. What's the cause?
This issue is almost always related to operating at a mobile phase pH that is too close to the analyte's pKa.
Primary Cause: Analyte pKa and Mobile Phase pH Mismatch
-
The pKa Equilibrium: The pKa of a compound is the pH at which it exists as a 50:50 mixture of its protonated (neutral) and deprotonated (ionized) forms. For this compound, this value is ~4.3.[3]
-
Chromatographic Consequence: When the mobile phase pH is very close to the pKa (e.g., pH 3.8 - 4.8), both the neutral this compound and its ionized carboxylate form exist in significant concentrations within the sample vial and on the column.[14][15] The neutral form is more hydrophobic and retains longer, while the ionized form is more polar and elutes faster.[15][16] The result is a distorted or split peak, as the HPLC is trying to separate two forms of the same analyte.[14][15]
Corrective Actions:
-
Adjust Mobile Phase pH: The solution is to shift the mobile phase pH to a value where only one form of the analyte predominates. For reversed-phase analysis of acids, this means lowering the pH. A general rule is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[17] For this compound (pKa ≈ 4.3), a pH of ≤ 2.8 is ideal.
-
Ensure Adequate Buffering: Use a suitable buffer (see Table 2) and ensure its concentration is sufficient (typically 10-25 mM) to control the pH and resist changes as the sample is introduced.[18] An unbuffered or poorly buffered mobile phase can lead to local pH shifts at the column inlet, causing peak shape problems.[18]
Q3: My peak is excessively broad and rounded. How do I improve it?
Symmetrical peak broadening or "fronting" (where the front of the peak is sloped) points toward different issues than tailing or splitting.
Probable Causes & Solutions:
| Problem Symptom | Probable Cause | Corrective Action |
| All peaks are broad | Extra-column volume: Excessive volume between the injector and detector. | Use shorter, narrower internal diameter (e.g., 0.12 mm or 0.005") tubing, especially between the column and detector.[10][13] Ensure all fittings are properly seated to eliminate dead volume. |
| Peak fronts or is very broad | Sample Overload (Volume/Concentration): Injecting too large a volume of a strong sample solvent or too high an analyte concentration.[12] | 1. Reduce Injection Volume: Cut the injection volume in half and observe the effect.[12] 2. Dilute the Sample: Prepare the sample at a lower concentration.[19] 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase causes the peak to broaden significantly.[19][20] |
| Symmetrically broad peak | Column Degradation / Void: A void has formed at the column inlet, or the stationary phase is degraded. | This often happens with older columns or after pressure shocks.[12] Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column must be replaced.[13] |
Table 1: Troubleshooting Summary
| Issue | Most Likely Cause | Key Solution |
|---|---|---|
| Peak Tailing | Secondary interactions with ionized silanols | Lower mobile phase pH to 2.5-3.0; use an end-capped column. |
| Split / Shouldered Peak | Mobile phase pH is too close to analyte pKa (~4.3) | Adjust mobile phase pH to be at least 1.5-2 units away from the pKa. |
| Broad / Fronting Peak | Sample overload or mismatched sample solvent | Reduce injection volume/concentration; dissolve sample in mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis?
The key is to control the ionization state of the analyte.[14][21] Since this compound has a pKa of ~4.3, the ideal mobile phase pH for reversed-phase chromatography is between 2.5 and 3.0 .
-
Why? In this pH range, the carboxylic acid group is fully protonated (non-ionized), making the molecule more hydrophobic.[17][21] This leads to better retention on a C18 or C8 column and, crucially, avoids the peak splitting that occurs near the pKa.[15] This low pH also suppresses silanol ionization, preventing peak tailing.[1]
Q2: Which buffer should I choose for my mobile phase?
A buffer is essential to maintain a constant pH for reproducible results. The choice depends on the desired pH and detection method. For a target pH of 2.5-3.0, the following are excellent choices.
Table 2: Recommended Low-pH Buffers
| Buffer | pKa | Effective pH Range | UV Cutoff | Comments |
|---|---|---|---|---|
| Phosphate Buffer | 2.15 (for H₃PO₄ ⇌ H₂PO₄⁻) | 2.0 - 3.0 | ~210 nm | Excellent buffering capacity. Non-volatile, so not suitable for LC-MS . |
| Formate Buffer | 3.75 (for Formic Acid) | 2.8 - 4.8 | ~210 nm | Volatile and ideal for LC-MS .[16] Good choice for pH ~2.8 and above. |
-
Expert Tip: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol) for the most accurate and reproducible results.[16]
Q3: What type of HPLC column is best for this compound?
For a small aromatic acid like this compound, a modern, high-performance reversed-phase column is the best choice.
Table 3: Recommended HPLC Column Characteristics
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | C18 or C8 | C18 provides strong hydrophobic retention and is a great starting point.[22] C8 is less retentive and can be used for faster analysis if retention is sufficient.[23] |
| Silica Quality | High-Purity, Fully End-Capped | This is non-negotiable. It drastically reduces the number of active silanol sites, which is the primary cause of peak tailing for acids and bases.[1][9] |
| Particle Size | < 3 µm (for UHPLC) or 3 - 5 µm (for HPLC) | Smaller particles provide higher efficiency and better resolution.[22] Choose based on your system's pressure tolerance. |
| Pore Size | 100 - 130 Å | For small molecules (MW < 2000), this pore size range provides a high surface area for optimal interaction and retention.[22][24] |
| Dimensions | 50-150 mm length, 2.1-4.6 mm I.D. | A 150 x 4.6 mm column is a standard workhorse. Shorter columns (50-100 mm) with smaller I.D.s (2.1 mm) can provide faster analysis and save solvent, but require a low-volume HPLC/UHPLC system. |
Q4: How should I prepare my this compound sample for analysis?
Proper sample preparation is critical to protect the column and ensure accurate results.[20][25]
Protocol: Standard Sample Preparation for this compound
-
Initial Dissolution: Accurately weigh your this compound standard or sample. Dissolve it in a suitable solvent to create a concentrated stock solution. Methanol is often a good choice.
-
Dilution to Working Concentration:
-
Crucial Step: Perform the final dilution using your mobile phase as the diluent. If that's not feasible, use a solvent that is weaker than your mobile phase (e.g., if your mobile phase is 50:50 Acetonitrile:Water, use a diluent with less acetonitrile).[19] This ensures the peak shape is not distorted upon injection.
-
Aim for a final concentration that falls within the linear range of your detector (e.g., 1-100 µg/mL is a common range to start with). Broad peaks can be an indicator that your concentration is too high.[19]
-
-
Filtration:
-
Filter every sample and standard just before injection using a 0.22 µm or 0.45 µm syringe filter.[20][26]
-
Choose a filter material compatible with your sample solvent (e.g., PTFE for a wide range of solvents, PVDF for aqueous/mild organic mixtures). This step is essential to remove particulates that can clog the column inlet frit, causing high backpressure and poor peak shape.[26]
-
-
Transfer to Vial: Transfer the filtered sample to a clean autosampler vial for analysis.
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for analyzing this compound.
Objective: To achieve a sharp, symmetrical, and well-retained peak for this compound.
1. Mobile Phase Preparation (Aqueous Component: 20 mM Phosphate Buffer, pH 2.5)
-
Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) and dissolve in HPLC-grade water to make a 20 mM solution.
-
While stirring, carefully add 85% phosphoric acid (H₃PO₄) dropwise to the solution until the pH meter reads 2.5.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas.
2. Chromatographic Conditions
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm (or similar)
-
Mobile Phase:
-
Solvent A: 20 mM Phosphate Buffer, pH 2.5
-
Solvent B: Acetonitrile
-
-
Gradient (Example):
-
Start with a ratio like 70% A / 30% B. Adjust the ratio to achieve a retention time (k') between 2 and 10. Increase %B for less retention, decrease %B for more retention.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (using a column oven improves reproducibility)
-
Injection Volume: 5 µL (start small to avoid overload)
-
Detection (UV): 220 nm or 254 nm (aromatic compounds typically absorb well at these wavelengths)
3. System Equilibration
-
Before the first injection, flush the column with the initial mobile phase conditions for at least 15-20 column volumes (for a 150x4.6mm column, this is about 20-30 minutes) or until the baseline is stable.
By following this structured troubleshooting and optimization guide, you will be well-equipped to develop a high-quality, reliable HPLC method for the analysis of this compound.
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Technical Support Center: Stability Testing of m-Tolylacetic Acid in Solution
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for m-Tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are conducting stability studies on this compound in solution. Here, we address common challenges and questions in a direct Q&A format, providing not just protocols but the scientific reasoning behind them to ensure your experiments are robust, reliable, and interpretable.
Section 1: Foundational Knowledge & Preparation
This section covers the essential preliminary information and preparatory steps required before initiating stability testing.
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound (m-TAA) is the first step in designing a sound stability study. These properties influence everything from solvent selection to the design of analytical methods.
Answer: this compound, also known as 3-Methylphenylacetic acid, is a carboxylic acid derivative.[1][2] Its key properties are summarized below.
| Property | Value | Source | Significance for Stability Testing |
| CAS Number | 621-36-3 | [1][3] | Unique identifier for ensuring you are working with the correct compound. |
| Molecular Formula | C₉H₁₀O₂ | [1][3] | Used for molecular weight calculation. |
| Molecular Weight | 150.17 g/mol | [1][4] | Critical for preparing solutions of known molarity and for mass spectrometry. |
| Appearance | White solid / fine crystalline powder | [1] | Visual inspection is a simple, preliminary indicator of purity and stability. |
| Melting Point | 64-66 °C | [3][5] | A sharp melting point in this range indicates high purity. A depressed or broad range can suggest impurities or degradation.[6] |
| Solubility | Soluble in water.[3] Highly soluble in DMSO (80-100 mg/mL).[1][2] | [1][2][3] | Dictates solvent choice for stock solutions and study samples. Poor solubility can be a major source of experimental error. |
Q2: I'm having trouble preparing my stock solution of this compound. It's not fully dissolving. What should I do?
Inconsistent or incomplete dissolution is a common pitfall that leads to inaccurate and unreliable stability data. The choice of solvent and preparation technique is critical.
Answer: While this compound is reported as soluble in water, its solubility can be limited, especially at higher concentrations.[3] For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is an excellent choice, with reported solubility up to 100 mg/mL.[2]
Troubleshooting & Best Practices:
-
For Aqueous Studies: If you must use an aqueous medium, consider preparing the solution at a slightly basic pH (e.g., pH 7-8) to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. You can then adjust the pH back to your target value, but be mindful of potential precipitation.
-
For Organic Stock Solutions: Use a high-purity, anhydrous grade of DMSO to prepare your stock solution.[2] Sonication can be used to aid dissolution.[1] Remember that DMSO is hygroscopic; use a freshly opened bottle for best results.[2]
-
Co-solvents: For intermediate dilutions, using a co-solvent system (e.g., methanol/water or acetonitrile/water) can maintain solubility. Always check for miscibility and potential solvent-analyte interactions.
-
Validation: Regardless of the solvent, visually inspect your final solution against a light source to ensure there are no suspended particles. Filtering the stock solution through a 0.22 µm syringe filter is also a good practice.
Section 2: Designing the Stability Study
This section provides guidance on the experimental design of forced degradation studies, a regulatory requirement and a crucial tool for understanding a molecule's inherent stability.
Q3: What is a forced degradation study, and why is it essential for this compound?
Answer: A forced degradation study, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[7] Its purpose is multifaceted and mandated by regulatory bodies like the ICH.[8]
Core Objectives of Forced Degradation:
-
Elucidate Degradation Pathways: To understand how the molecule breaks down under various stresses (e.g., acid, base, oxidation, heat, light).[7]
-
Identify Degradation Products: To generate and identify potential impurities that could form during manufacturing and storage.[9]
-
Develop Stability-Indicating Methods: To prove that your analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products, thus ensuring the method is "stability-indicating."[7]
-
Inform Formulation and Packaging: Understanding liabilities (e.g., sensitivity to light) helps in developing a stable formulation and selecting appropriate packaging.
The diagram below illustrates the central role of forced degradation in the analytical development workflow.
Caption: General workflow for a forced degradation study.
Q4: Can you provide a standard protocol for conducting a forced degradation study on this compound?
Answer: Absolutely. The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8] Degrading the API too much can lead to secondary degradation products that may not be relevant to real-world stability.[9] The conditions below are recommended starting points and should be optimized for this compound.
Protocol: Forced Degradation of this compound
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Dispense the solution into separate, clearly labeled vials for each stress condition. Include a control sample stored at 2-8°C in the dark.
| Stress Condition | Reagent / Condition | Typical Duration | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 24-48h | Phenylacetic acids can be susceptible to hydrolysis, although the C-C bond is generally stable. The primary goal is to test for acid-catalyzed degradation.[7] Neutralize with an equivalent amount of NaOH before analysis.[9] |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 24-48h | Similar to acid hydrolysis, this tests for susceptibility to base-catalyzed reactions.[7] Neutralize with an equivalent amount of HCl before analysis.[9] |
| Oxidation | 3% H₂O₂ | Room Temp for 24h | Hydrogen peroxide is a common choice for oxidative stress. The benzylic methylene group (-CH₂-) in m-TAA is a likely site of oxidation.[10] |
| Thermal (Solution) | Heat at 70°C | 48h | Evaluates the intrinsic thermal stability of the molecule in solution.[9] |
| Thermal (Solid) | Heat at 70°C | 48h | Evaluates the stability of the solid drug substance, which can differ significantly from its stability in solution.[8] |
| Photostability | Expose to light | Per ICH Q1B | Expose the solution and solid drug to a light source providing ≥1.2 million lux hours and ≥200 watt hours/m².[11] Wrap a control vial in aluminum foil to serve as a dark control.[11] |
-
Analysis: After the specified duration, cool the samples to room temperature. Dilute them to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV method.
Section 3: Troubleshooting & Data Interpretation
This section addresses common issues encountered during the analysis of stability samples and how to interpret the results.
Q5: My HPLC chromatogram shows several new peaks after oxidative stress. What are the likely degradation pathways?
Answer: This is an excellent observation and the primary goal of stress testing. For a molecule like this compound, the most probable sites for oxidative degradation are the benzylic methylene bridge (-CH₂-COOH) and the methyl group (-CH₃) on the aromatic ring.
Based on studies of the closely related Phenylacetic acid, a likely oxidative pathway involves the oxidation of the methylene group.[10]
Postulated Oxidative Degradation Pathway:
-
Oxidation to Alcohol: The methylene bridge is oxidized to a hydroxyl group, forming 2-hydroxy-2-(m-tolyl)acetic acid (m-Tolyl mandelic acid analog).
-
Further Oxidation/Decarboxylation: This intermediate can be further oxidized and undergo decarboxylation to form m-tolualdehyde.
-
Oxidation to Carboxylic Acid: The m-tolualdehyde can then be oxidized to m-toluic acid.
The diagram below visualizes this potential degradation route.
Caption: Postulated oxidative degradation pathway of m-TAA.
To confirm these structures, you would need to employ techniques like High-Resolution Mass Spectrometry (LC-MS/MS) to obtain mass and fragmentation data for the new peaks and compare them against reference standards if available.[12]
Q6: I'm developing an HPLC method. What are the recommended starting conditions for a stability-indicating method for this compound?
Answer: A good stability-indicating method must be able to resolve the main peak (m-TAA) from all process impurities and degradation products. For carboxylic acids, reversed-phase HPLC with UV detection is the most common and effective technique.
Recommended Starting HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile, general-purpose column.
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxyl group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The carboxyl group has a UV absorbance around 200-210 nm.[13] However, the phenyl ring will also absorb strongly. A wavelength of 220 nm or 254 nm is a good starting point to balance sensitivity and selectivity.
-
Injection Volume: 10 µL.
Method Validation: To prove the method is stability-indicating, you must analyze your forced degradation samples. The method is considered validated if you can demonstrate baseline resolution between the m-TAA peak and all degradant peaks.
References
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- CN102633623A - Methylphenylacetic acid preparation method. (n.d.).
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- Chemical Properties of this compound (CAS 621-36-3). (n.d.). Cheméo. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. [Link]
- GUIDELINE FOR STABILITY D
- Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. [Link]
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- New Trends in Forced Degrad
- Q1A(R2) Guideline. (n.d.). ICH. [Link]
- Anaerobic degradation of phenylacetic acid by mixed and pure cultures. (1987).
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- CN100455557C - The production method of methylphenylacetic acid. (n.d.).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
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- Thermal properties and processability of modified poly(l-lactide)
- Review on the methodology used in thermal stability characterization of phase change m
- p-Tolylacetic acid. (n.d.). PubChem - NIH. [Link]
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preventing degradation of m-Tolylacetic acid during storage
Introduction
Welcome to the technical support center for m-Tolylacetic acid (m-TAA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a key intermediate and active compound, ensuring the stability and purity of m-TAA throughout its storage and handling is paramount to achieving reproducible and reliable experimental outcomes.
This document provides an in-depth look at the principles of m-TAA stability, offering troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions needed to prevent, identify, and resolve issues related to its degradation.
Part 1: Core Principles of this compound Stability
This compound (3-Methylphenylacetic acid) is a crystalline solid that is generally stable under recommended storage conditions.[1][2] However, like all organic molecules, it is susceptible to degradation over time, particularly when exposed to adverse conditions. The primary sites of chemical instability on the m-TAA molecule are the carboxylic acid group and the benzylic methyl group. Understanding the potential degradation pathways is the first step in prevention.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions, most notably decarboxylation.
-
Light: UV radiation can provide the energy needed to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation.
-
Oxygen: The presence of atmospheric oxygen, especially in combination with light or heat, can lead to oxidative degradation of the methyl group on the aromatic ring.
-
Moisture: While m-TAA is soluble in water, prolonged exposure to moisture, especially at non-neutral pH, can facilitate hydrolytic reactions, although this is less common for a simple carboxylic acid.[2]
-
pH: The stability of m-TAA in solution is pH-dependent. Strongly acidic or basic conditions can catalyze degradation.
-
Incompatible Materials: Contact with strong oxidizing agents can lead to rapid and exothermic reactions, causing significant degradation.
Part 2: Troubleshooting Guide for m-TAA Degradation
This section addresses specific issues you might encounter during the storage and use of this compound. The Q&A format is designed to help you quickly identify and solve your problem.
Question 1: I've stored my solid this compound according to the datasheet, but I suspect it has degraded. What are the common signs of degradation for the solid material?
Answer:
Degradation of solid this compound is typically slow if stored correctly, but can be accelerated by poor storage conditions. Here’s what to look for:
-
Change in Physical Appearance: Pure this compound is a white to off-white crystalline powder or flakes.[2] A noticeable change in color (e.g., to yellow or brown) can be an indicator of degradation. Clumping or a change in texture may suggest moisture absorption.
-
Melting Point Depression: Pure this compound has a defined melting point of approximately 64-66 °C.[1][2] Impurities from degradation will typically cause the melting point to become lower and broader. A simple melting point determination can be a quick and effective purity check.
-
Incomplete Solubility: If you observe that a previously fully soluble batch now shows haziness or insoluble particulates when dissolved in a standard solvent (like DMSO or ethanol), this could indicate the formation of less soluble degradation products or polymers.[3][4]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the container is tightly sealed and has been stored in a cool, dark, and dry place.[3] For long-term storage, -20°C is recommended.[3][4]
-
Perform a Purity Check: If you have access to analytical instrumentation, a simple analytical test can confirm your suspicions.
-
HPLC Analysis: A quick injection onto a reverse-phase HPLC system will show a decrease in the main peak area and the appearance of new, smaller peaks if degradation has occurred.
-
NMR Spectroscopy: A ¹H NMR spectrum can quickly reveal the presence of impurities. Look for new signals or changes in the integration of existing peaks.
-
Question 2: My this compound solution, prepared in DMSO, has turned yellow after a week at room temperature. What is happening and is it still usable?
Answer:
A color change in your this compound solution is a strong indicator of chemical degradation. Storing solutions at room temperature, especially when not protected from light, can accelerate this process. For solutions, storage at -80°C is recommended for up to a year.[3]
The yellowing is likely due to the formation of oxidized and/or polymeric species. The benzylic position of the methyl group is susceptible to oxidation, which can lead to the formation of chromophores (light-absorbing molecules) that impart a yellow color.
Is it still usable?
For sensitive applications, such as cell-based assays or in vivo studies, the use of a degraded solution is not recommended . The degradation products may have different biological activities or could be toxic, leading to confounding and unreliable results. For less sensitive applications, such as in some organic synthesis reactions, it might be possible to use the solution if the level of degradation is minimal, but this should be determined on a case-by-case basis, ideally after analytical confirmation of the purity.
Preventative Measures:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Store Properly: If you must store solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.[3]
-
Use High-Purity Solvents: Ensure the solvent you are using is of high purity and free from peroxides, which can initiate oxidative degradation.
Question 3: I am seeing an unexpected peak in my HPLC analysis of a stored m-TAA sample. What could this impurity be?
Answer:
The appearance of a new peak in your HPLC chromatogram is a classic sign of degradation. Based on the chemical structure of this compound, several degradation pathways are plausible. The identity of the new peak will depend on the storage conditions that led to the degradation.
Below is a diagram illustrating the potential degradation pathways and the likely products you might be observing.
Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways for this compound.
Common Degradation Products:
-
Oxidation Products: If the sample was exposed to air and/or light, you might see peaks corresponding to the oxidation of the methyl group. This could form 3-Formylphenylacetic Acid or, with more extensive oxidation, 3-(Carboxymethyl)benzoic Acid. These compounds are more polar than m-TAA and would likely have a shorter retention time in a standard reverse-phase HPLC method.
-
Decarboxylation Product: If the sample was exposed to high temperatures, decarboxylation might occur, leading to the formation of 3-Methyltoluene (also known as m-xylene). This product is much less polar and would have a significantly longer retention time in reverse-phase HPLC.
-
Polymeric Byproducts: Exposure to UV light can generate radical intermediates that can then polymerize. These products might appear as a series of broad peaks or an unresolved hump in the chromatogram.
To identify the unknown peak, Mass Spectrometry (LC-MS or GC-MS) is the most effective technique.
Part 3: Analytical Protocols for Stability Assessment
To accurately assess the stability of your this compound, a validated, stability-indicating analytical method is required. Below is a recommended starting protocol for HPLC analysis.
Protocol: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential, more polar and less polar, degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 15 min | A gradient is essential to elute both polar (oxidized) and non-polar (decarboxylated) degradation products in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | m-TAA has UV absorbance at these wavelengths. Monitoring multiple wavelengths can help in identifying impurities. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve in 50:50 Water:Acetonitrile | Using a solvent similar to the initial mobile phase composition prevents peak distortion. |
Workflow for Investigating a Suspected Degraded Sample
Caption: Step-by-step workflow for the analytical investigation of potential m-TAA degradation.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage? A1: For long-term storage of solutions, DMSO is a common choice due to its ability to dissolve a wide range of compounds and its low freezing point.[3] However, it is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and can absorb water, which might affect stability. For optimal stability, we recommend storing aliquots at -80°C.[3]
Q2: Can I store my solid this compound at room temperature? A2: While short-term storage at room temperature in a tightly sealed container protected from light is generally acceptable, for long-term stability (months to years), storage at a lower temperature, such as 2-8°C or -20°C, is highly recommended to minimize the risk of thermal degradation.[3]
Q3: Are there any common impurities from the synthesis of this compound that I should be aware of? A3: Yes, depending on the synthetic route, you might encounter specific impurities. A common synthesis involves the hydrolysis of m-tolylacetonitrile. In this case, residual, unhydrolyzed nitrile could be present. If the synthesis starts from m-methylbenzyl chloride, you might find residual starting material or related byproducts. A reputable supplier will provide a certificate of analysis detailing the purity and the method used for its determination.
Q4: How can I prevent photo-degradation of my m-TAA samples? A4: To prevent photo-degradation, always store both solid material and solutions in amber-colored vials or containers that block UV light. When working with the compound on the bench, minimize its exposure to direct sunlight or harsh fluorescent lighting. If your experimental setup involves prolonged exposure to light, consider using filters or working under controlled lighting conditions.
Q5: My experiment requires dissolving m-TAA in an aqueous buffer. What pH should I use for maximum stability? A5: For aqueous solutions, it is best to work with freshly prepared solutions. If storage is necessary for a short period, a slightly acidic buffer (pH 4-6) is generally preferable. In this pH range, the carboxylic acid will be predominantly in its protonated form, which is often more stable than the carboxylate salt form. Avoid strongly acidic or alkaline conditions, as these can catalyze degradation.
References
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- Showing Compound 3-Methylphenylacetic acid (FDB022916) - FooDB. (URL: [Link])
- NMR Applications to Study Natural Product Biosynthesis and Biodegradation - eScholarship, University of California. (URL: [Link])
- UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed. (URL: [Link])
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib - Indian Journal of Pharmaceutical Educ
- CN102633623A - Methylphenylacetic acid preparation method - Google P
- p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem. (URL: [Link])
- Solutions for Pharmaceutical Impurities - Shimadzu. (URL: [Link])
- Methods for Detecting Impurities in Glacial Acetic Acid - P
- GC-MS spectrum of control sample of m-toluic acid.
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- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810)
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Navigating the Matrix: A Technical Guide to Addressing Matrix Effects in the LC-MS Analysis of m-Tolylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the LC-MS analysis of m-Tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects. In quantitative bioanalysis, the accuracy and reliability of your results depend on identifying and mitigating interferences from complex sample components. This resource provides in-depth, experience-driven answers to frequently encountered issues, moving from foundational concepts to advanced, practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: I'm seeing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect?
A: Yes, inconsistent accuracy and precision are hallmark signs of matrix effects. Matrix effects are the alteration of ionization efficiency for your analyte, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These interferences can either suppress or enhance the analyte's signal, leading to erroneous quantification.
Causality: In electrospray ionization (ESI), the most common ionization technique for this type of analysis, the analyte must compete for charge at the droplet surface to become a gas-phase ion.[1] Co-eluting matrix components, such as phospholipids, salts, and endogenous metabolites, can interfere with this process in several ways:
-
Competition for Charge: Matrix components can be more readily ionized than this compound, consuming the available charge and reducing the analyte's signal (ion suppression).[1]
-
Droplet Surface Tension: Some matrix components can alter the surface tension of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.[2]
-
Ion Pairing: Endogenous compounds can form adducts with the analyte, changing its ionization characteristics.
To confirm if you are experiencing matrix effects, a post-extraction spike experiment is a reliable method.[3]
Q: How do I definitively test for and quantify matrix effects for this compound?
A: The most straightforward method is the post-extraction spike analysis . This quantitative approach allows you to calculate a "matrix factor" (MF), which indicates the degree of ion suppression or enhancement.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma from an un-dosed subject) using your established sample preparation protocol. After the final extraction step, spike the extract with the this compound standard at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the this compound standard before the extraction process. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Set B) / (Peak Area of Set A)
-
Calculate the Recovery (RE) using: RE = (Peak Area of Set C) / (Peak Area of Set B)
-
Calculate the overall Process Efficiency (PE) using: PE = MF * RE = (Peak Area of Set C) / (Peak Area of Set A)
-
Interpreting the Results:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A consistent MF across different lots of matrix is crucial for a robust method. An MF value between 0.8 and 1.2 is often considered acceptable, but this can be application-dependent.
Q: What is the best strategy to compensate for matrix effects when analyzing this compound?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[4] A SIL-IS is a form of your analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H (D) or ¹³C).
Why it Works (Expertise & Experience): A SIL-IS is the ideal internal standard because it has nearly identical physicochemical properties to the analyte. It will co-elute chromatographically and experience the same extraction recovery and ionization suppression or enhancement.[4] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), the ratio of their peak areas remains constant even if both signals are suppressed. This allows for highly accurate and precise quantification.
The Challenge with this compound: As of early 2026, a commercially available, dedicated deuterated internal standard for this compound (e.g., this compound-d7) is not readily available from major suppliers.
Alternative Strategies:
-
Structural Analogue Internal Standard: This is the next best option. A good structural analogue should have similar chemical properties (pKa, logP), extraction behavior, and chromatographic retention to this compound. A promising candidate is Phenylacetic acid-d7 , which is commercially available. It lacks the methyl group but shares the core phenylacetic acid structure, making it likely to behave similarly. Crucially, you must validate its performance thoroughly to ensure it tracks the matrix effects experienced by this compound.[5]
-
Method of Standard Addition: This is a powerful but more labor-intensive technique that can provide highly accurate results, especially when a suitable internal standard is unavailable.[4][6] It effectively creates a calibration curve within each sample, inherently correcting for matrix effects specific to that individual sample.[7]
Q: My lab doesn't have a suitable internal standard. How do I implement the method of standard addition?
A: The standard addition method involves splitting an unknown sample into several aliquots and "spiking" each with a different, known amount of a this compound standard.
Experimental Protocol: Multi-Point Standard Addition
-
Sample Aliquoting: Divide your unknown sample into at least four equal aliquots (e.g., 100 µL each).
-
Spiking:
-
Aliquot 1: Add only solvent (the "zero" addition).
-
Aliquot 2: Add a known amount of this compound standard (e.g., to achieve a final added concentration of 50 ng/mL).
-
Aliquot 3: Add a larger known amount (e.g., 100 ng/mL).
-
Aliquot 4: Add an even larger amount (e.g., 200 ng/mL).
-
Ensure the volume of the spiking solution is minimal to avoid significant dilution of the sample matrix.
-
-
Analysis: Process and analyze all aliquots using your LC-MS method.
-
Data Plotting and Calculation:
-
Plot the measured peak area (y-axis) against the known concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the endogenous concentration of this compound in the original, unspiked sample.
-
Visualization of Standard Addition: The following diagram illustrates the principle of determining the unknown concentration.
Q: How can I improve my sample preparation to reduce matrix interferences for this compound?
A: Effective sample preparation is your first line of defense. The goal is to selectively remove interfering matrix components, particularly phospholipids, while efficiently recovering your analyte. Given that this compound is an organic acid with a pKa of ~4.30, we can leverage this property.[4]
Decision Workflow for Sample Preparation:
Detailed Protocols:
A) Reversed-Phase Solid-Phase Extraction (SPE)
This is a highly effective method for cleaning up samples containing acidic drugs like this compound.[1] The principle is to make the analyte neutral and hydrophobic so it retains on a nonpolar sorbent, while polar interferences are washed away.
-
Sample Pre-treatment:
-
To 100 µL of plasma or urine, add 200 µL of an acidic buffer (e.g., 2% formic acid in water). This adjusts the pH to ~2.3, which is 2 pH units below the pKa of this compound, ensuring it is in its neutral, protonated form.[1]
-
Vortex to mix. Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric reversed-phase cartridge (e.g., 30 mg bed weight).
-
Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences.
-
A second, stronger wash with 1 mL of 20-40% methanol in water can be used to remove less polar interferences. This step may require optimization to prevent loss of the analyte.
-
-
Elution:
-
Elute this compound with 1 mL of methanol or acetonitrile. A small amount of ammonia (e.g., 2-5%) can be added to the elution solvent to ensure the analyte is ionized and easily released from the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.
-
B) Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective technique that partitions the analyte between two immiscible liquid phases based on its solubility and ionization state.
-
Sample Preparation:
-
To 200 µL of plasma or urine in a glass tube, add an internal standard.
-
Acidify the sample by adding 50 µL of 1M HCl to bring the pH well below 4.3. This protonates the this compound, making it more soluble in organic solvents.
-
-
Extraction:
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at ~3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of organic solvent to improve recovery.
-
Combine the organic extracts.
-
-
Final Step:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.
-
Comparative Data for Sample Preparation Techniques:
| Technique | Typical Recovery for Acidic Drugs | Relative Matrix Effect Level | Throughput |
| Protein Precipitation | 85-105% | High | High |
| Phospholipid Removal | 90-105% | Medium | High |
| Liquid-Liquid Extraction (LLE) | 70-95% | Low-Medium | Low |
| Solid-Phase Extraction (SPE) | >90% | Low | Medium-High (with automation) |
| Note: Values are typical and require method-specific validation. |
Q: Can I just dilute my sample to get rid of matrix effects?
A: Yes, the "dilute-and-shoot" approach can be effective, but its utility depends entirely on the sensitivity of your assay.[8]
Expertise & Experience: Diluting the sample (e.g., 10-fold or 100-fold) with the initial mobile phase reduces the concentration of all matrix components, thereby lessening their impact on ionization.[8] This is a very simple and high-throughput approach. However, it also dilutes your analyte, this compound. This strategy is only viable if the resulting concentration is still well above your instrument's limit of quantification (LOQ). For trace-level analysis, dilution is often not a feasible option.[4]
Q: How can I optimize my chromatography to avoid ion suppression?
A: Chromatographic separation is a powerful tool to resolve this compound from co-eluting matrix interferences.[1] The goal is to shift the retention time of your analyte away from the "suppression zones," which are often where phospholipids and other highly abundant matrix components elute.
Strategies for Chromatographic Optimization:
-
Increase Retention: Since many matrix components elute early in a typical reversed-phase gradient, increasing the retention of this compound can move it into a cleaner region of the chromatogram.
-
Action: Decrease the initial percentage of organic solvent in your gradient (e.g., start at 5% acetonitrile/methanol instead of 20%).
-
Action: Use a column with a more retentive stationary phase (e.g., C18 instead of C8).
-
-
Improve Peak Shape and Resolution:
-
Action: As this compound is acidic, using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) will keep it in its neutral form, leading to better retention and sharper peaks on a reversed-phase column.
-
Action: Consider using smaller particle size columns (e.g., sub-2 µm for UHPLC systems). The increased efficiency provides sharper peaks and better resolution from interferences.
-
-
Use a Divert Valve: If your LC system has a divert valve, you can program it to send the early-eluting, unretained portion of the sample (containing salts and highly polar interferences) to waste instead of the mass spectrometer source.[8] This reduces source contamination and minimizes suppression in the early part of the chromatogram.
By systematically applying these troubleshooting steps—from identification and quantification of the problem to strategic compensation and mitigation—you can develop a robust, accurate, and reliable LC-MS method for the analysis of this compound in any complex matrix.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. JSM Chemistry.
- Dams, R., Hoke, S. H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Le-Minh, T., et al. (2012). Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS. PubMed.
- Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- Cavaliere, B., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Jenkins, G. J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed.
- (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate.
- (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
- (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
- (n.d.). Phospholipid Removal (PLR). Phenomenex.
- (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today.
- (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
- Chromatography Mound. (2024). Understanding the Standard Addition Method in Quantitative Analysis. WelchLab.
- Kuhlmann, J., et al. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. PubMed.
- (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.
- (n.d.). Standard addition. Wikipedia.
- Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online.
- (n.d.). Liquid-Liquid Extraction Procedure. Scribd.
- (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International.
- (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent.
- Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- (n.d.). Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Agilent.
- (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.
- Smeraglia, J., et al. (2002). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate.
- (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences.
- (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- (n.d.). Bioanalytical sample preparation. Biotage.
- (2006). Sample preparation of biological samples for qualitative and quantitative analysis. The University of Alabama at Birmingham.
- (n.d.). CN102633623A - Methylphenylacetic acid preparation method. Google Patents.
- van der Zalm, E., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect.
- (n.d.). isotope-labeled internal standards: Topics by Science.gov. Science.gov.
- (n.d.). RECOVERY OF ACETIC ACID BY MEANS OF LIQUID-LIQUID EXTRACTION. GIG Karasek.
Sources
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound 99 621-36-3 [sigmaaldrich.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing Derivatization of m-Tolylacetic Acid for Analysis
Welcome to the technical support center for the derivatization of m-tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization of this compound for chromatographic analysis. This resource will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: Why Derivatize this compound?
This compound, a key molecule in various research and development areas, often requires derivatization prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] The primary reasons for this crucial step are:
-
To Increase Volatility for GC Analysis: The carboxylic acid group in this compound is polar and can form hydrogen bonds, making it non-volatile. Derivatization replaces the active hydrogen on the carboxylic acid with a less polar group, increasing its volatility and making it suitable for GC analysis.[2][3]
-
To Improve Chromatographic Peak Shape: The polarity of the carboxylic acid can lead to interactions with the stationary phase in both GC and HPLC, resulting in poor peak shape, such as tailing.[4] Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks and improved resolution.
-
To Enhance Detector Response: For HPLC analysis with UV or fluorescence detection, this compound may lack a strong chromophore or fluorophore, leading to low sensitivity.[5] Derivatization can introduce a moiety that significantly enhances the detector's response, allowing for trace-level quantification.[5][6][7]
This guide will focus on the two most common derivatization strategies for carboxylic acids: silylation for GC analysis and esterification/alkylation for both GC and HPLC analysis.
Section 1: Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[2][3] It involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.[2]
Diagram: Silylation Workflow for this compound
Caption: Workflow for silylation of this compound for GC-MS analysis.
Troubleshooting Guide: Silylation Reactions
This section addresses common issues encountered during the silylation of this compound.
Q1: I am seeing little to no peak for my derivatized this compound, and a large, tailing peak for the underivatized acid. What is happening?
A1: This is a classic sign of an incomplete or failed derivatization reaction. The polar carboxylic acid of the unreacted this compound is interacting strongly with the GC column, leading to poor peak shape.[4]
-
Possible Cause 1: Presence of Moisture. Silylating reagents are extremely sensitive to moisture.[4][8] Water will react preferentially with the reagent, rendering it ineffective for derivatizing your analyte.
-
Solution: Ensure all glassware is meticulously dried, preferably in an oven, and cooled in a desiccator. Use only anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely dried (e.g., under a stream of nitrogen or by lyophilization) before adding the silylating reagent.[4][8]
-
-
Possible Cause 2: Insufficient Reagent. The amount of silylating reagent may be inadequate to derivatize all the this compound in your sample.
-
Possible Cause 3: Inadequate Reaction Time or Temperature. The reaction may not have had enough time or energy to proceed to completion.
-
Solution: While many silylation reactions are rapid at room temperature, heating is often necessary to ensure complete derivatization, especially for carboxylic acids.[11] A typical starting point is heating at 60-80°C for 30-60 minutes.[8][11] You may need to optimize these parameters for your specific experimental setup.
-
Q2: I am observing multiple peaks for my derivatized this compound. What could be the cause?
A2: The presence of multiple peaks can indicate the formation of byproducts or the degradation of your derivative.
-
Possible Cause 1: Side Reactions. While less common for a simple carboxylic acid like this compound, impurities in your sample or reagent could lead to side reactions.
-
Solution: Ensure the purity of your this compound standard and use high-purity, sealed derivatization reagents.
-
-
Possible Cause 2: Derivative Instability. Trimethylsilyl (TMS) esters can be susceptible to hydrolysis, especially in the presence of trace moisture.[8]
-
Solution: Analyze your samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures in tightly sealed vials to minimize exposure to atmospheric moisture.[8]
-
Frequently Asked Questions (FAQs): Silylation
Q: Which silylating reagent should I choose?
A: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for carboxylic acids.[9] The addition of a catalyst, such as 1-10% trimethylchlorosilane (TMCS), can significantly increase its reactivity.[9][11] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice, with the advantage that its byproducts are more volatile.[12][13]
Q: Do I need to use a solvent?
A: While some silylating reagents can act as their own solvent, using an aprotic solvent like pyridine, acetonitrile, or dimethylformamide (DMF) can facilitate the reaction, especially if your sample is not readily soluble in the reagent.[11] Pyridine can also act as an acid scavenger, which can be beneficial.
Q: How do I know if my derivatization is complete?
A: The most definitive way is to analyze a time-course of the reaction. Inject samples at different time points (e.g., 15, 30, 60, 90 minutes) after adding the reagent. Derivatization is complete when the peak area of the derivatized this compound no longer increases.
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.[10] To this, add 200 µL of BSTFA containing 1% TMCS.[10]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 1 hour in a heating block or oven.[10]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
| Parameter | Recommended Condition | Rationale |
| Silylating Reagent | BSTFA + 1% TMCS | Highly reactive towards carboxylic acids.[9] |
| Solvent | Anhydrous Pyridine or Acetonitrile | Solubilizes the analyte and can act as an acid scavenger. |
| Reagent:Analyte Ratio | >10:1 molar excess | Drives the equilibrium towards product formation. |
| Temperature | 70°C | Ensures complete and rapid derivatization.[9] |
| Time | 1 hour | Sufficient time for the reaction to go to completion.[9] |
Section 2: Esterification/Alkylation for GC and HPLC Analysis
Esterification is a fundamental reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.[14] This method is effective for both increasing volatility for GC and for introducing a UV-active or fluorescent tag for HPLC.[6] Alkylation is a broader term that includes esterification and the use of other alkylating agents.[3]
Diagram: Esterification Workflow for this compound
Caption: Workflow for the esterification of this compound.
Troubleshooting Guide: Esterification Reactions
Q1: My esterification reaction yield is very low. What are the common causes?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[15]
-
Possible Cause 1: Presence of Water. Water is a product of the esterification reaction. Its presence in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield.
-
Solution: Use anhydrous alcohols and acids. If possible, remove water as it is formed, for example, by using a Dean-Stark apparatus for larger-scale reactions. For analytical scale, ensuring all reagents and solvents are dry is critical.
-
-
Possible Cause 2: Insufficient Catalyst or Reaction Time/Temperature. The reaction may not have reached equilibrium due to a lack of catalytic activity or insufficient time and temperature.
-
Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used. The reaction often requires heating to proceed at a reasonable rate. Optimize the reaction time and temperature for your specific alcohol.
-
-
Possible Cause 3: Inefficient Work-up. Loss of product can occur during the neutralization and extraction steps.
-
Solution: Be careful during the neutralization step to avoid hydrolysis of the ester. Ensure thorough extraction with a suitable organic solvent.
-
Q2: I am performing a fluorescent derivatization for HPLC, but the signal is weak.
A2: A weak fluorescent signal can be due to incomplete derivatization or issues with the fluorescent tag.
-
Possible Cause 1: Incomplete Reaction. Similar to low yield issues, the derivatization may not have gone to completion.
-
Solution: Optimize the reaction conditions (reagent concentration, temperature, time, and catalyst if required) for the specific fluorescent derivatizing agent. Many fluorescent derivatization reactions have specific pH requirements.
-
-
Possible Cause 2: Degradation of the Fluorophore. Some fluorescent molecules are sensitive to light and can degrade.
-
Solution: Perform the derivatization reaction in the dark or in amber vials to protect the fluorophore from photodecomposition.[16]
-
-
Possible Cause 3: Incorrect Excitation and Emission Wavelengths. You may not be using the optimal wavelengths for your fluorescent derivative.
-
Solution: Consult the literature or the reagent manufacturer's specifications for the correct excitation and emission maxima for the specific derivative you have synthesized.
-
Frequently Asked Questions (FAQs): Esterification/Alkylation
Q: What are some common derivatizing agents for HPLC fluorescence detection of carboxylic acids?
A: Several reagents are available that introduce a fluorescent tag onto the carboxylic acid. Common examples include:
-
9-Anthryldiazomethane (ADAM): Reacts with carboxylic acids to form highly fluorescent esters.[17]
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A popular reagent that forms stable and highly fluorescent coumarin esters.[16]
-
9-Chloromethyl Anthracene: Used for the fluorescent labeling of carboxylic acids.[7]
Q: Can I use the same derivatization for both GC and HPLC?
A: Yes, simple esterification, for example, forming the methyl ester of this compound, creates a derivative that is suitable for both GC (due to increased volatility) and HPLC analysis. However, for enhanced sensitivity in HPLC, a fluorescent or UV-active ester is preferred.
Experimental Protocol: Fluorescent Derivatization with 4-Bromomethyl-7-methoxycoumarin for HPLC
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone.[16]
-
Reagent Addition: Add a molar excess of 4-Bromomethyl-7-methoxycoumarin. To catalyze the reaction, a weak base like potassium carbonate and a phase-transfer catalyst such as 18-crown-6 may be added.[5]
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.[16]
-
Analysis: After cooling, an aliquot of the reaction mixture can be directly injected into the HPLC system.
-
HPLC Conditions: Use a reversed-phase C18 column with a gradient elution of acetonitrile and water.[16] Set the fluorescence detector to the appropriate excitation and emission wavelengths for the coumarin derivative (e.g., excitation at ~325 nm and emission at ~395 nm).[16]
| Parameter | Recommended Condition | Rationale |
| Derivatizing Reagent | 4-Bromomethyl-7-methoxycoumarin | Forms a highly fluorescent and stable ester.[16] |
| Solvent | Acetone | A common solvent for this type of derivatization.[16] |
| Catalyst | Potassium Carbonate / 18-Crown-6 | Facilitates the nucleophilic substitution reaction.[5] |
| Temperature | 60-80°C | Accelerates the reaction rate.[16] |
| Time | 30-60 minutes | Typically sufficient for complete derivatization.[16] |
Conclusion
Optimizing the derivatization of this compound is crucial for achieving accurate and reproducible analytical results. By understanding the principles behind the chosen derivatization method, whether it be silylation for GC or esterification for HPLC, and by systematically troubleshooting potential issues, researchers can develop robust analytical protocols. This guide provides a foundation for this process, emphasizing the importance of anhydrous conditions, appropriate reagent selection, and optimization of reaction parameters.
References
- Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.
- García, M. A., et al. (2002). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 40(9), 509-514.
- Gelest, Inc. (n.d.). Techniques for Silylation.
- Smith, A. M., et al. (2022). In situ silane activation enables catalytic reduction of carboxylic acids. Chemical Communications, 58(12), 1836-1839.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1769-1776.
- Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Obrnuta faza. (n.d.). Derivatizing Reagents.
- Stoll, D. R. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 422-426.
- Sharaf, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1769–1776.
- Deng, P., et al. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 9(1), 83-100.
- Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
- Li, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1769–1776.
- Kumar, A., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 13(10), 1369.
- FooDB. (2011, September 21). Showing Compound 3-Methylphenylacetic acid (FDB022916).
- Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (triphenylphosphoranylidene)-, methyl ester on Newcrom R1 HPLC column.
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Technical Support Center: Purification of Crude m-Tolylacetic Acid by Column Chromatography
Welcome to the technical support center for the purification of m-Tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of purifying this carboxylic acid using column chromatography. Instead of a generic protocol, we offer a dynamic resource structured around the real-world challenges you may face, blending foundational theory with practical, field-tested solutions.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions and properties of this compound that are critical for designing a successful purification strategy.
Q1: What are the key physicochemical properties of this compound I should consider?
Understanding the properties of your target molecule is the first step. This compound is a carboxylic acid, and its behavior is largely dictated by the acidic proton of the carboxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₉H₁₀O₂ | [1][2] | Basic information for characterization. |
| Molecular Weight | 150.17 g/mol | [1][2] | Used for calculating molar quantities. |
| Appearance | White to off-white solid, shiny flakes/chunks | [1][3] | Helps in visual identification of pure fractions. |
| Melting Point | 64-66 °C | [1] | A key indicator of purity post-purification. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | [4] | Crucial for choosing a sample loading solvent and mobile phase. |
| pKa | ~4.3 (estimated for similar structures) | [5] | Indicates its acidic nature, which is central to its interaction with silica gel. |
Q2: Why is the purification of carboxylic acids like this compound by silica gel chromatography often problematic?
This is a frequent challenge. The issue stems from the interaction between the acidic proton of the carboxylic acid and the slightly acidic surface of the silica gel (SiO₂).[6] This interaction can lead to a dynamic equilibrium on the column between the protonated (neutral) acid and its deprotonated (anionic) carboxylate form. This dual-state existence causes the infamous "streaking" or "tailing" of the compound on both TLC plates and columns, leading to poor separation and mixed fractions.[6]
Q3: What are the typical impurities found in crude this compound?
Impurities are highly dependent on the synthetic route used. Common synthesis methods include the hydrolysis of m-tolylacetonitrile or the Willgerodt-Kindler reaction from m-methylacetophenone.[7][8]
-
From Nitrile Hydrolysis: Unreacted m-tolylacetonitrile, and the intermediate amide.[9]
-
From Willgerodt-Kindler Reaction: Unreacted m-methylacetophenone, sulfur, and morpholine residues.[7]
-
General Impurities: Byproducts from side reactions, residual solvents from the reaction or work-up, and water.[6]
Q4: Should I use normal-phase (silica) or reversed-phase (C18) chromatography?
The choice depends on your specific separation needs and the nature of the impurities.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective method. It is highly effective for separating this compound from less polar impurities. The challenges of tailing can be overcome with mobile phase modifiers, as discussed in the troubleshooting section.[6]
-
Reversed-Phase (C18): This technique is excellent for purifying highly polar compounds.[10] If your crude mixture contains very polar impurities that are difficult to separate from this compound on silica, reversed-phase can be a powerful alternative. The typical mobile phase involves a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).[10]
Section 2: Troubleshooting Guide
This section is formatted as a series of direct questions addressing specific experimental problems.
Issue: Poor Peak Shape & Tailing
Q: My this compound is streaking severely on my silica TLC plate, and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?
A: This is the most common issue when purifying carboxylic acids on silica gel.[6]
-
Causality: The streaking is due to the strong interaction and ionization of the acidic carboxyl group on the silica surface.[6] This leads to poor resolution and cross-contamination of fractions.[11]
-
Solution: Acidify the Mobile Phase. The most effective solution is to add a small amount (typically 0.5-1% by volume) of a volatile acid to your eluting solvent system.[6] Acetic acid or formic acid are excellent choices because they are effective and can be easily removed under vacuum with the solvent. This addition suppresses the deprotonation of your this compound, forcing it to remain in its less polar, neutral state, which results in sharp, well-defined bands.[6][12]
Issue: Selecting the Right Solvent System
Q: How do I choose the best mobile phase (eluent) to separate this compound from its impurities?
A: The ideal solvent system should provide good separation between your product and impurities. This process always begins with Thin-Layer Chromatography (TLC).[13][14]
-
Goal Rf Value: For effective separation on a column, aim for a target Rf (retention factor) of 0.2 - 0.4 for this compound on your TLC plate.[15]
-
Start Simple: Begin with a standard two-component solvent system like Ethyl Acetate/Hexane.[16]
-
Optimize Polarity:
-
If Rf is too high (>0.5): Your compound is moving too fast. Decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexane).
-
If Rf is too low (<0.1): Your compound is stuck to the silica. Increase the polarity of the mobile phase (i.e., increase the proportion of the polar solvent like ethyl acetate).
-
-
Add Acid: Once you have an approximate polarity, add 0.5-1% acetic acid to the chosen solvent mixture to prevent tailing and re-optimize the ratio.[6]
Table 2: Recommended Solvent Systems for Carboxylic Acids on Silica Gel
| Solvent System (v/v/v) | Polarity | Application Notes | Source |
| Toluene:Ethyl Acetate:Acetic Acid (25:4:1) | Medium | An excellent starting point specifically for arylalkanoic acids. | [17] |
| Hexane:Ethyl Acetate + 1% Acetic Acid | Adjustable | A highly versatile and common system. Start with 7:3 or 8:2 Hexane:EtOAc and adjust. | [16] |
| Dichloromethane:Methanol + 1% Acetic Acid | High | Use for separating more polar compounds. Start with 98:2 or 95:5 DCM:MeOH. | [16] |
Issue: Sample Loading and Column Performance
Q: What is the best way to load my crude sample onto the column? And how much can I load?
A: Proper sample loading is critical for achieving sharp bands and good separation.[11]
-
Loading Method:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase (or a slightly stronger solvent if necessary) and carefully pipette it onto the top of the column. This is quick but can cause band broadening if too much solvent is used.[15]
-
Dry Loading (Recommended): Dissolve your crude this compound in a strong, volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method generally provides superior resolution, especially if your compound has poor solubility in the mobile phase.[18]
-
-
Loading Capacity: Overloading the column is a common cause of poor separation.[11] A general rule of thumb is to load an amount of crude material that is 1-5% of the total weight of the silica gel in the column.
Table 3: General Column Loading Guidelines
| Silica Gel Weight | Crude Sample Load (1-5% range) |
| 25 g | 250 mg - 1.25 g |
| 50 g | 500 mg - 2.5 g |
| 100 g | 1.0 g - 5.0 g |
| 250 g | 2.5 g - 12.5 g |
Issue: No Product Eluting or Blocked Column
Q: I've run several column volumes of solvent, but I can't find my product. What should I do? OR My column flow has stopped completely.
A: These issues usually relate to solvent polarity or sample solubility.
-
No Elution: Your mobile phase is too non-polar, and the this compound is strongly adsorbed to the top of the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% EtOAc in hexane, switch to 20%, then 30%, and so on. Monitor the fractions by TLC.
-
-
Blocked Column: This can happen if your crude sample crystallizes or precipitates at the top of the column because it is not soluble in the mobile phase.[15]
-
Solution: This is difficult to fix once it occurs. The best approach is prevention:
-
Ensure your chosen mobile phase can dissolve the compound.
-
Use the dry loading technique described above.
-
If the problem persists, you may need to pre-purify the sample by another method (like an acid-base extraction) to remove impurities that are causing solubility issues, or choose a different solvent system altogether.[6][18]
-
-
Section 3: Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a solvent like ethyl acetate to make a ~1% solution.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.
-
Development: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the this compound spot has an Rf of 0.2-0.4 and is well-separated from impurity spots.[19]
Protocol 2: Step-by-Step Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your initial, least polar mobile phase. Ensure there are no air bubbles trapped in the silica bed. Add a thin layer of sand on top to protect the silica surface.[6][11]
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Load your crude sample using the dry loading method as described in the troubleshooting section for best results.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample at a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound. Spot every few fractions on a single TLC plate to quickly map the elution profile.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent and the volatile acid modifier under reduced pressure using a rotary evaporator to obtain your purified this compound.[6]
-
Confirmation: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR).
References
- ChemBK. This compound. [Link]
- Chrom Tech, Inc. (2024).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Teledyne ISCO. (2012).
- ResearchGate.
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- University of Rochester, Department of Chemistry.
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- AGA Analytical.
- Cheméo. Chemical Properties of this compound (CAS 621-36-3). [Link]
- ResearchGate.
- NIST. This compound - NIST WebBook. [Link]
- Reddit.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Chrom Tech, Inc. (2024).
- Reddit.
- University of Pretoria.
- Clarke's Analysis of Drugs and Poisons.
- MDPI.
- Aroon Chande.
- Google Patents.
- Google Patents. CN100455557C - The production method of methylphenylacetic acid.
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identifying and removing impurities from commercial m-Tolylacetic acid
Welcome to the technical support center for m-Tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities from commercial batches of this compound (m-TAA), ensuring the highest purity for your critical applications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues encountered when working with this compound that may indicate the presence of impurities.
Q1: My this compound has a low and broad melting point. What's the cause and how do I fix it?
Cause: A depressed and broad melting point range is a classic indicator of impurities. The literature value for pure this compound is a sharp range of 64-66 °C[1][2]. Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces, which results in melting at a lower temperature over a wider range. Common culprits include residual starting materials from synthesis (e.g., m-tolylacetonitrile), side-products, or isomers like o- and p-tolylacetic acid.
Solution: The most effective method for purifying solid organic compounds like m-TAA is recrystallization . This technique leverages the differences in solubility between the desired compound and the impurities in a selected solvent at different temperatures.
Logical Flow for Troubleshooting Melting Point Issues
Caption: General workflow for the purification and analysis of m-TAA.
Detailed Protocol: Recrystallization of this compound
This protocol is designed to purify m-TAA from common impurities. The key is selecting a solvent in which m-TAA is highly soluble at high temperatures but poorly soluble at low temperatures. [3]Water or a mixed solvent system like ethanol/water can be effective. [3][4] Materials:
-
Impure this compound
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., distilled water)
-
Activated charcoal (optional, for colored impurities)
-
Glass stir rod
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of impure m-TAA in a test tube and add a few drops of the potential solvent. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves when hot but not when cold, the solvent is a good candidate.
-
Dissolution: Place the impure m-TAA in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. [5]Keep the solution at or near its boiling point on the hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes. [5]4. Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper on top. Filter the hot solution containing the dissolved m-TAA through the fluted paper. This step removes insoluble impurities and activated charcoal. Performing this step quickly and keeping the apparatus hot prevents premature crystallization of the product in the funnel. [5]5. Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. [5]9. Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. [5]Then, transfer the crystals to a watch glass and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the melting point.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
-
Chemical Formula: C₉H₁₀O₂ [2][6]* Molecular Weight: 150.17 g/mol [2][7]* Appearance: White to cream crystalline powder [8]* Melting Point: 64-66 °C [1][2]* Solubility: Insoluble in water,[9] but soluble in ethanol and DMSO. [9]It is also soluble in many organic solvents. [3]* CAS Number: 621-36-3 [1][2] Q2: Which analytical techniques are best for confirming the purity of my final product?
A combination of methods provides the most comprehensive assessment of purity.
-
Melting Point Determination: This is a rapid and straightforward method. A pure sample will exhibit a sharp melting range that matches the literature value (64-66 °C). [10][11]A broad range indicates the presence of impurities. [11]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique. [11]A pure sample should yield a single, sharp peak at a specific retention time. The area of this peak can be used to calculate purity, often exceeding 99.5% for a well-purified sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can detect impurities with high sensitivity. [10][11]A spectrum of pure m-TAA should show clean, well-resolved peaks corresponding to all protons and carbons in the molecule, with integrations matching the expected proton count. The absence of unassignable peaks is a strong indicator of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For m-TAA, you should observe a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. [10] Q3: Can I use distillation to purify this compound?
While distillation is a valid purification technique for liquids, it is generally not recommended for this compound. The compound has a high boiling point (265-267 °C for the related p-isomer), and heating it to such temperatures can cause it to decarboxylate (lose CO₂), leading to product degradation and reduced yield. [12]If distillation must be used, it should be performed under high vacuum to significantly lower the boiling point. [3]For laboratory-scale purification, recrystallization is a much safer, more efficient, and effective method.
Q4: Is this compound hazardous?
Yes, appropriate safety precautions must be taken. This compound is irritating to the eyes, respiratory system, and skin. [1]Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- ChemBK. (2024). This compound.
- APExBIO. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Thermo Fisher Scientific. (n.d.). This compound, 99%.
- NIST. (2025). This compound. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-36-3).
- Benchchem. (2025). A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid.
- SpectraBase. (2026). This compound, ethyl ester.
- MedChemExpress. (n.d.). This compound (3-Methylbenzeneacetic acid).
- Evergreensino Chemical Co., Ltd. (2025). What are the purification methods for M - Toluic Acid?.
- ChemicalBook. (n.d.). 2-Methylphenylacetic acid(644-36-0) 1H NMR spectrum.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
- SpectraBase. (2025). This compound, ethyl ester - Optional[1H NMR].
- National Institutes of Health. (n.d.). p-Tolylacetic acid. In PubChem.
- ChemicalBook. (n.d.). m-Toluic acid(99-04-7) 13C NMR spectrum.
- ChemicalBook. (2025). 4-Methylphenylacetic acid.
- Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
- Evergreensino Chemical Co., Ltd. (2025). How to test the purity of M - Toluic Acid?. Retrieved from Evergreensino Chemical Co., Ltd. Blog.
- Organic Syntheses. (n.d.). methyliminodiacetic acid.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). p-Tolylacetic Acid 622-47-9.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
- Overly, K. (2013, September 9).
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Reddit. (2021, February 24). Recrystallization of m-toluic acid.
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
- Organic Syntheses. (n.d.). phenylacetic acid.
- Merck Millipore. (n.d.). LC-MS Contaminants.
- LabAlley. (n.d.). This compound, min 98% (GC), 100 grams.
- Patsnap Eureka. (2025). Methods for Detecting Impurities in Glacial Acetic Acid.
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Technical Support Center: Forced Degradation Studies of m-Tolylacetic Acid for Stability-Indicating Method Development
Welcome to the technical support center for forced degradation studies of m-Tolylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing a robust stability-indicating analytical method. Here, we combine established principles from regulatory guidelines with practical, field-proven insights to ensure your studies are scientifically sound and efficient.
Introduction to Forced Degradation Studies for this compound
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are essential to identify potential degradation products, understand degradation pathways, and ultimately develop a stability-indicating analytical method.[1] A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.
This compound, a phenylacetic acid derivative, is susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for ensuring the safety, efficacy, and quality of any drug product containing it. This guide will walk you through the experimental design, execution, and troubleshooting of forced degradation studies for this compound.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when performing forced degradation studies for this compound:
Q1: What is the primary goal of a forced degradation study for this compound?
A1: The primary goal is to generate a representative sample of degradation products to develop and validate a stability-indicating analytical method, typically an HPLC method. This method must be able to separate and quantify this compound from all its potential degradation products.[1]
Q2: What are the mandatory stress conditions I need to apply?
A2: According to ICH guidelines, you should expose this compound to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[1]
Q3: How much degradation should I aim for?
A3: The general recommendation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2] Over-stressing can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing might not produce a sufficient amount of degradants to challenge the analytical method.
Q4: What if I don't observe any degradation under the initial stress conditions?
A4: If no degradation is observed, you should employ more stringent conditions. This could involve increasing the concentration of the stressor (acid, base, oxidizing agent), raising the temperature, or extending the exposure time. A systematic approach to intensifying the stress conditions is recommended.
Q5: What should I do if my mass balance is outside the acceptable range of 90-110%?
A5: A poor mass balance can indicate several issues. It's possible that some degradation products are not being detected by your current analytical method (e.g., they lack a UV chromophore or are volatile). It could also suggest that some degradants are not eluting from the HPLC column.[2][3] You may need to explore alternative detection methods (e.g., mass spectrometry) or modify your chromatographic conditions.
Experimental Workflow for Forced Degradation Studies
Below is a visual representation of the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: General workflow for forced degradation studies and stability-indicating method development.
Troubleshooting Guides for Stress Conditions
Acid Hydrolysis
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
In a clean vial, mix the stock solution with 0.1 N Hydrochloric Acid (HCl) in a 1:1 ratio.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC and evaluate the chromatograms for new peaks and a decrease in the parent peak area.
Rationale: Acidic conditions can promote the hydrolysis of certain functional groups. For this compound, the carboxylic acid group is generally stable to hydrolysis, but other reactions on the molecule could be acid-catalyzed.
Troubleshooting:
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is stable under the applied conditions. | Increase the acid concentration (e.g., to 1 N HCl), increase the temperature (e.g., to 80°C), or extend the incubation time. |
| Excessive degradation (>20%) | The stress conditions are too harsh. | Decrease the acid concentration, lower the temperature, or shorten the incubation time. |
| Precipitation observed | The drug or its degradants are not soluble in the acidic medium. | Use a co-solvent (e.g., methanol or acetonitrile) in the reaction mixture. Ensure complete neutralization before dilution. |
| Irreproducible results | Inconsistent heating, inaccurate pipetting, or incomplete neutralization. | Use a calibrated heating block or water bath. Use calibrated pipettes. Ensure complete and consistent neutralization. |
Base Hydrolysis
Protocol:
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
In a clean vial, mix the stock solution with 0.1 N Sodium Hydroxide (NaOH) in a 1:1 ratio.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl), and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
Rationale: Basic conditions can also catalyze hydrolysis and other degradation reactions.
Troubleshooting:
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is stable under the applied conditions. | Increase the base concentration (e.g., to 1 N NaOH), increase the temperature, or extend the incubation time. |
| Excessive degradation (>20%) | The stress conditions are too harsh. | Decrease the base concentration, lower the temperature, or shorten the incubation time. |
| Changes in peak shape | pH of the final injected solution is affecting chromatography. | Ensure complete and accurate neutralization before injection. The pH of the final sample should be close to the mobile phase pH. |
Oxidative Degradation
Protocol:
-
Prepare a stock solution of this compound.
-
In a clean vial, mix the stock solution with 3% Hydrogen Peroxide (H₂O₂) in a 1:1 ratio.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
Rationale: Oxidative stress can lead to the formation of various degradation products, particularly if the molecule has sites susceptible to oxidation. For this compound, the benzylic carbon and the aromatic ring are potential sites for oxidation.[4]
Troubleshooting:
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is resistant to oxidation under these conditions. | Increase the concentration of H₂O₂ (e.g., to 30%), or gently heat the solution (e.g., to 40°C). |
| Very rapid degradation | The compound is highly susceptible to oxidation. | Decrease the H₂O₂ concentration or perform the experiment at a lower temperature (e.g., in an ice bath). |
| Broad or tailing peaks | Residual peroxide in the sample can affect the column. | Quench the reaction with an antioxidant like sodium bisulfite before injection, but be aware that this can introduce new peaks. |
Thermal Degradation
Protocol:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the sample in a calibrated oven at 105°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
A control sample stored at room temperature should be analyzed in parallel.
Rationale: Thermal stress assesses the stability of the drug substance in the solid state at elevated temperatures.
Troubleshooting:
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is thermally stable. | Increase the temperature (e.g., to 120°C) or extend the heating time. |
| Melting or charring observed | The temperature is too high. | Reduce the temperature to below the melting point of the compound. |
| Poor recovery | The compound may be sublimating. | Conduct the experiment in a sealed container. |
Photolytic Degradation
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed in the chamber alongside the test sample.
-
At the end of the exposure period, dilute the samples for HPLC analysis.
Rationale: Photolytic degradation assesses the impact of light on the stability of the drug substance.
Troubleshooting:
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is photostable. | Ensure the light source and exposure levels meet ICH Q1B guidelines. |
| Excessive degradation | The compound is highly photosensitive. | Reduce the exposure time or light intensity. |
| Inconsistent results | Variations in light intensity within the chamber. | Ensure the sample is placed in a position with uniform light exposure. |
Potential Degradation Pathways of this compound
Based on the chemical structure of this compound and the degradation pathways of similar aromatic carboxylic acids, the following degradation routes can be postulated:
Caption: Postulated degradation pathways for this compound.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for the accurate quantification of this compound in the presence of its degradants. Here are the key steps and considerations for method development:
1. Initial Method Conditions:
A good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
2. Method Optimization:
-
Peak Tailing: If the peak for this compound (an acidic compound) tails, consider using a lower pH mobile phase or a column with a different packing material.
-
Poor Resolution: If degradation products co-elute with the main peak or with each other, adjust the gradient profile (slope and duration), the organic modifier (e.g., try methanol instead of acetonitrile), or the pH of the mobile phase.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be pure in all stressed samples.
3. Validation:
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, limit of detection, limit of quantitation, and robustness.
Conclusion
Forced degradation studies are a scientifically driven and regulatory-required exercise in drug development. For this compound, a systematic approach to stress testing, coupled with a thorough understanding of potential degradation pathways and a robust HPLC method, will ensure the development of a reliable stability-indicating method. This, in turn, is fundamental to guaranteeing the quality and safety of the final drug product.
References
- MedCrave. (2016).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
- IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Sharma, M. K., & Murugesan, M. (n.d.).
- Biosciences Biotechnology Research Asia. (2022).
- BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
- ResearchGate. (2011).
- Pharmacy 180. (n.d.).
- ResearchGate. (2014).
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- NIH. (2012).
- NIH. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- Wikipedia. (n.d.). Phenylacetic acid. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018).
- Inventiva Pharma. (n.d.).
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for m-Tolylacetic Acid Quantification
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of m-Tolylacetic acid against other analytical alternatives. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. The content herein is grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and expertise.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (3-Methylphenylacetic acid) is a monocarboxylic acid and a derivative of phenylacetic acid.[1][2] Its chemical formula is C9H10O2 with a molecular weight of 150.17 g/mol .[3][4] It finds use as a reactant in chemical syntheses, such as in the preparation of other organic compounds.[1] Given its role in various chemical processes, the ability to accurately quantify this compound is paramount for ensuring reaction efficiency, product purity, and quality control.
High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. This guide will detail a validated reversed-phase HPLC (RP-HPLC) method, offering a comprehensive examination of its performance characteristics and a comparison with other potential analytical methodologies.
The Gold Standard: A Validated RP-HPLC Method
The cornerstone of reliable analytical data is a thoroughly validated method. Method validation provides documented evidence that a procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, with guidelines such as ICH Q2(R2) outlining the necessary parameters to be assessed.[5][6][7]
The selection of an RP-HPLC method is a deliberate choice driven by the physicochemical properties of this compound. As a moderately polar compound, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[8] A UV detector is often chosen for its sensitivity and wide applicability to compounds containing chromophores, such as the aromatic ring in this compound.[8]
Diagram: HPLC Method Validation Workflow
Caption: A flowchart illustrating the logical progression of HPLC method validation.
Core Validation Parameters: A Deep Dive
The validation of the HPLC method for this compound quantification encompasses a rigorous evaluation of several key performance characteristics as stipulated by ICH guidelines.[9][10][11]
Before commencing any sample analysis, system suitability tests are performed to ensure the chromatographic system is operating correctly.[12][13] This is a critical self-validating step.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2 | Ensures peak symmetry, which is crucial for accurate integration.[14] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to produce sharp peaks.[13][14] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% for replicate injections | Demonstrates the precision of the injector and detector.[14] |
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[9][15] For this compound, this is typically assessed by performing forced degradation studies (e.g., exposure to acidic, basic, oxidative, thermal, and photolytic stress) to ensure that any resulting degradation peaks are well-resolved from the main analyte peak.[16]
Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[17] A linear relationship is essential for accurate quantification.
-
Procedure: A series of at least five standard solutions of this compound are prepared at different concentrations.
-
Analysis: Each standard is injected in triplicate, and a calibration curve of peak area versus concentration is plotted.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[17]
The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Accuracy reflects the closeness of the test results to the true value.[15] It is typically determined through recovery studies.
-
Procedure: A known amount of this compound is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]
-
Analysis: These spiked samples are analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[8]
-
Intermediate Precision: Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.[8]
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2%.[9]
-
LOD: The lowest concentration of the analyte that can be reliably detected but not necessarily quantified with acceptable precision and accuracy.[19] It is often determined based on a signal-to-noise ratio of 3:1.[8]
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.[8] A signal-to-noise ratio of 10:1 is a common benchmark.[20]
These parameters are crucial for the analysis of impurities or trace amounts of this compound.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
-
Procedure: Small changes are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[18]
-
Analysis: The effect on system suitability parameters is observed.
-
Acceptance Criteria: The system suitability criteria should still be met, and the results should not be significantly impacted.
Experimental Protocol: HPLC Method Validation
1. System Suitability Test
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the RSD of the peak area, tailing factor, and theoretical plates.
-
Ensure all parameters meet the predefined acceptance criteria.
2. Linearity
-
Prepare a stock solution of this compound and dilute to at least five different concentrations.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
3. Accuracy (Recovery)
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 50%, 100%, 150%).
-
Prepare three samples for each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
4. Precision
-
Repeatability: Analyze six independent samples of this compound at 100% of the test concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for both repeatability and intermediate precision.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of carboxylic acids. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Validated HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, relatively low cost. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass fragmentation. | High sensitivity and specificity.[21] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography, highly sensitive and selective detection by mass. | Very high sensitivity and specificity, suitable for complex matrices.[22] | Higher cost of instrumentation and maintenance, potential for matrix effects. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to LC-MS, reproducibility can be challenging. |
Diagram: Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an analytical method.
Conclusion and Recommendations
The validated RP-HPLC method presented in this guide offers a reliable, accurate, and precise approach for the routine quantification of this compound. Its adherence to ICH guidelines ensures data integrity and regulatory compliance.
For routine quality control applications where high sensitivity is not the primary concern, the validated HPLC-UV method is the most practical and cost-effective choice. However, for applications requiring the analysis of trace levels of this compound or its quantification in complex biological or environmental matrices, more sensitive techniques such as LC-MS should be considered. The ultimate choice of analytical method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, cost, and sample throughput.
This guide provides the foundational knowledge and a comparative framework to make an informed decision, ensuring the generation of high-quality, defensible analytical data.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- Vertex AI Search. (2024, June 2).
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
- YouTube. (2023, June 19).
- Mastelf. (2025, February 10).
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- ResearchGate. (n.d.). HPLC system suitability parameters | Download Scientific Diagram.
- Element Lab Solutions. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- APExBIO. (n.d.). This compound - High-Purity Biochemical Reagent.
- ChemicalBook. (2025, August 18). 3-Methylphenylacetic acid | 621-36-3.
- NIST. (n.d.). This compound - the NIST WebBook.
- NIST. (n.d.). This compound - the NIST WebBook.
- TargetMol. (n.d.).
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- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- YouTube. (2024, September 16).
- Element Lab Solutions. (n.d.).
- National Institutes of Health. (2022, February 4).
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- DePra. (2025, March 20).
- SciSpace. (2013, March 21).
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- National Institutes of Health. (n.d.).
- National Institutes of Health. (2024, January 5).
- ResearchGate. (2024, January 30). (PDF)
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
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A Comparative Guide for Researchers: m-Tolylacetic Acid vs. Indole-3-Acetic Acid as Plant Auxins
This guide provides an in-depth, objective comparison of m-Tolylacetic acid and the canonical plant auxin, Indole-3-acetic acid (IAA). Designed for researchers in plant biology, agriculture, and drug development, this document moves beyond surface-level descriptions to explore chemical properties, mechanisms of action, and physiological efficacy, supported by actionable experimental protocols for direct comparison.
Introduction: Defining the Auxin Landscape
Auxins are a class of phytohormones that orchestrate nearly every aspect of plant growth and development. They are the master regulators of cell division, elongation, and differentiation, thereby controlling phenomena from root initiation to apical dominance and fruit development.[1][2] The most prevalent and extensively studied natural auxin is Indole-3-acetic acid (IAA), which serves as the benchmark against which all other auxin-like compounds are measured.[1][3][4]
While IAA is the primary endogenous auxin, a variety of natural and synthetic compounds also exhibit auxin activity. These molecules typically share core structural features: an aromatic ring and a side chain containing a carboxyl group.[5] This guide focuses on this compound, a synthetic compound whose potential as an auxin analog warrants a rigorous comparative analysis against the gold-standard, IAA. We will dissect their properties to provide a clear framework for researchers considering their use in experimental systems.
Chemical Structure and Physicochemical Properties
The foundational differences between IAA and this compound lie in their chemical structures, which in turn dictate their physical properties, stability, and ultimately, their biological activity. IAA is built upon a bicyclic indole ring, whereas this compound features a monocyclic benzene ring with a methyl group substituent.
| Property | Indole-3-Acetic Acid (IAA) | This compound |
| Chemical Structure | ||
| IUPAC Name | (1H-Indol-3-yl)acetic acid[4] | (3-Methylphenyl)acetic acid[6] |
| Chemical Formula | C₁₀H₉NO₂[4] | C₉H₁₀O₂[6] |
| Molar Mass | 175.18 g/mol [4] | 150.17 g/mol [6] |
| Appearance | White to yellowish solid[4] | White solid |
| Melting Point | 168-170 °C[4] | 64-66 °C[6] |
| Solubility | Insoluble in water, soluble in ethanol and NaOH solutions.[4][7] | Soluble in organic solvents. |
| Key Structural Feature | Indole Ring | Methylated Benzene Ring |
Causality Insight: The indole ring of IAA is more susceptible to degradation by light and oxidative enzymes within the plant, making it less stable than many synthetic auxins.[2][8] The simpler, more stable benzene ring of this compound suggests it may have greater persistence when applied exogenously, a common characteristic of synthetic auxins used as herbicides or growth regulators.[5]
Mechanism of Action: A Tale of Two Molecules
The physiological effects of auxins are initiated by their perception through a sophisticated signaling pathway. Understanding this pathway is critical to predicting and interpreting the effects of auxin analogs.
The Canonical IAA Signaling Pathway
The primary mechanism of auxin action is well-established. At low auxin concentrations, a family of repressor proteins known as Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors.[9] This prevents the expression of auxin-responsive genes.
When IAA levels rise, IAA acts as a molecular "glue," facilitating the interaction between the Aux/IAA repressor and an F-box protein, which is part of the TIR1/AFB family of auxin co-receptors.[9] This binding event tags the Aux/IAA protein for degradation via the 26S proteasome. The destruction of the repressor liberates the ARF transcription factor, allowing it to activate the transcription of genes that drive auxin-mediated responses like cell elongation.[9]
Caption: The TIR1/AFB signaling pathway for Indole-3-Acetic Acid (IAA).
The Putative Mechanism of this compound
While direct studies on the this compound signaling pathway are not prevalent, its mechanism can be inferred from its structural similarity to other known auxins. Phenylacetic acid (PAA), another natural auxin with a benzene ring, is known to function through the same TIR1/AFB pathway as IAA, although it generally shows lower binding affinity and biological activity.[10][11][12]
It is highly probable that this compound also interacts with the TIR1/AFB co-receptor complex to induce the degradation of Aux/IAA repressors. However, the substitution of the indole ring with a methylated benzene ring would almost certainly alter its binding affinity for the receptor pocket. This could result in:
-
Lower Affinity: Requiring higher concentrations to elicit the same response as IAA.
-
Higher Affinity: Leading to a more potent response at lower concentrations.
-
Altered Specificity: Potentially showing preferential binding to certain members of the TIR1/AFB family, which could lead to tissue-specific or subtly different physiological outcomes.
The key takeaway is that while the core pathway is likely conserved, the quantitative aspects of receptor binding and downstream response must be determined empirically.
Comparative Physiological Effects & Efficacy
The ultimate measure of an auxin is its effect on plant physiology. IAA has a well-documented, pleiotropic role in plant development.
| Physiological Process | Indole-3-Acetic Acid (IAA) | This compound (Inferred) |
| Cell Elongation | Potent inducer, critical for shoot and coleoptile growth.[2][4] | Expected to induce cell elongation, potency relative to IAA is unknown. |
| Root Development | Promotes initiation of lateral and adventitious roots at low concentrations; inhibits primary root elongation at high concentrations.[2][13] | Expected to follow a similar biphasic dose-response curve for root growth. |
| Apical Dominance | Synthesized in the apical bud, it suppresses the growth of lateral buds.[2] | Likely to maintain apical dominance, but efficacy is unconfirmed. |
| Fruit Development | Promotes fruit set and growth; used commercially for producing seedless fruit.[2][13] | Potential to influence fruit development, but requires experimental validation. |
| Stability in Planta | Relatively low; subject to rapid enzymatic oxidation and light degradation.[2][8] | Predicted to be higher than IAA due to the stable benzene ring structure. |
| Transport | Undergoes active polar transport via PIN and AUX/LAX protein families.[9][10] | Likely relies more on passive diffusion; polar transport capability is questionable and likely lower than IAA, similar to PAA.[12] |
Experimental Protocol: A Self-Validating Comparative Bioassay
To objectively compare the auxin activity of this compound against IAA, a standardized bioassay is essential. The Arabidopsis thaliana root elongation inhibition assay is a highly sensitive and quantitative method.
Arabidopsis Root Elongation Inhibition Assay
Principle: Auxins inhibit primary root growth at concentrations that are supraoptimal for this tissue. By measuring the degree of inhibition across a range of concentrations, a dose-response curve can be generated to determine the relative bioactivity of each compound.
Step-by-Step Methodology:
-
Seed Sterilization:
-
Place Arabidopsis thaliana (Col-0 ecotype) seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by centrifugation (10,000 x g, 30 sec), and discard the supernatant.
-
Add 1 mL of 20% bleach with 0.1% Triton X-100. Vortex and incubate for 10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Rationale: Aseptic technique is crucial to prevent microbial growth that could interfere with plant development or metabolize the tested compounds. Stratification ensures uniform germination.
-
-
Media and Plate Preparation:
-
Prepare sterile half-strength Murashige and Skoog (MS) medium, including 1% sucrose and solidified with 0.8% agar. Adjust pH to 5.7 before autoclaving.
-
After autoclaving and cooling to ~50°C, add filter-sterilized stock solutions of IAA and this compound to achieve final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A solvent control (e.g., ethanol or DMSO) must be included.
-
Pour the medium into square petri plates and allow them to solidify in a vertical position.
-
Rationale: MS medium provides essential nutrients. A concentration gradient allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key comparative metric.
-
-
Plating and Growth:
-
Using a sterile pipette tip, place ~10-15 sterilized, stratified seeds in a line on the surface of the agar at the top of each plate.
-
Seal the plates with breathable tape (e.g., Micropore™).
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Rationale: Vertical orientation ensures roots grow straight down along the agar surface due to gravitropism, simplifying measurement.
-
-
Data Acquisition and Analysis:
-
After 5-7 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.
-
For each treatment, calculate the mean root length and standard error.
-
Normalize the data by expressing the mean root length of each treatment as a percentage of the mean root length of the control (solvent-only) treatment.
-
Plot the normalized root length against the log of the auxin concentration to generate dose-response curves.
-
Rationale: Quantitative measurement and statistical analysis are essential for an objective comparison and to determine if observed differences are statistically significant.
-
Caption: Workflow for the Arabidopsis root elongation inhibition bioassay.
Conclusion and Future Directions
This guide establishes Indole-3-acetic acid as the foundational, naturally occurring auxin with a well-elucidated mechanism of action.[3][4][9] In contrast, this compound stands as a potential synthetic analog. Based on established structure-activity relationships, it is predicted to exhibit auxin-like activity, likely by engaging the same core TIR1/AFB signaling pathway.[5][10]
The critical distinction lies not in if it works, but how well it works. Key unanswered questions that must be addressed experimentally include:
-
Relative Potency: What is the IC₅₀ of this compound relative to IAA in root inhibition and other assays?
-
Metabolic Stability: Is this compound more resistant to degradation in plant tissues, leading to a more sustained response?
-
Transport Dynamics: Does it move via passive diffusion, or is it a substrate for active auxin transporters?
The provided experimental protocol offers a robust, self-validating system to begin answering these questions. By directly comparing these two compounds under controlled conditions, researchers can accurately characterize the bioactivity of this compound, determining its potential utility as a research tool or plant growth regulator. This empirical data is essential for moving from logical inference to scientific certainty.
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- Indole-3-acetic acid in microbial and microorganism-plant signaling - Oxford Academic. (URL: [Link])
- The main pathways for indole-3-acetic acid (IAA) metabolism in plants...
- (PDF)
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- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. (URL: [Link])
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- Indole-3-acetic acid biosynthesis in Lemna gibba...
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- CN102633623A - Methylphenylacetic acid preparation method - Google P
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- (PDF)
- Overview of Auxin-Related Experiments Included in the Analysis.
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- Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana p
- (PDF)
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A Comparative Guide to m-Tolylacetic Acid and Phenylacetic Acid for the Research Scientist
Abstract
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. Phenylacetic acid (PAA) and its methylated analog, m-Tolylacetic acid (m-TAA), are two such foundational molecules. While structurally similar, the presence of a single methyl group on the aromatic ring of m-TAA introduces subtle yet significant alterations in physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of these two compounds, offering experimental insights and actionable data to inform strategic decisions in research and development. We will delve into their physical characteristics, spectroscopic differentiation, relative chemical reactivity, and divergent biological implications, supported by detailed experimental protocols.
Introduction: A Tale of Two Acids
Phenylacetic acid is a well-known organic compound, recognized for its role as a catabolite of phenylalanine, a plant auxin, and a versatile precursor in the synthesis of pharmaceuticals and fragrances.[1][2] Its simple structure, featuring a phenyl group attached to an acetic acid moiety, makes it a fundamental starting material.[3]
This compound represents a first-order modification of this parent structure. The addition of a methyl group at the meta-position of the phenyl ring may seem minor, but it serves as an excellent case study in how small structural changes can modulate molecular behavior. This guide aims to dissect these differences, providing researchers with the necessary framework to select the optimal reagent for their specific application, be it in enhancing reaction yields, tuning solubility, or modifying biological efficacy.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the methyl group in m-TAA influences its physical properties. The methyl group is weakly electron-donating through induction, which can subtly affect the acidity of the carboxylic acid. Furthermore, its presence impacts crystal packing and solvation, leading to differences in melting point and solubility.
| Property | Phenylacetic Acid (PAA) | This compound (m-TAA) | Influence of the Methyl Group |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂ | Addition of a CH₂ unit |
| Molecular Weight | 136.15 g/mol [1] | 150.17 g/mol [4] | Increased mass |
| Appearance | White solid with a honey-like odor[1] | Colorless to off-white shiny flakes[5] | Similar crystalline appearance |
| Melting Point | 76-78 °C[6] | 64-66 °C[4] | The meta-methyl group disrupts crystal lattice packing, lowering the melting point. |
| Boiling Point | 265.5 °C[1] | ~232 °C (rough estimate)[5] | Generally follows the trend of melting point. |
| Acidity (pKa) | 4.31[1] | 4.30 (Predicted)[5] | The electron-donating methyl group is expected to slightly decrease acidity (raise pKa). However, the effect is minimal from the meta position, resulting in a nearly identical pKa.[7] |
| Water Solubility | 15 g/L (20 °C)[1][8] | Soluble in water[4][9] | The methyl group increases the molecule's nonpolar character, which would typically decrease water solubility. However, other factors like crystal lattice energy also play a significant role. |
Spectroscopic Signatures for Differentiation
For the synthetic chemist, unambiguous identification of starting materials and products is crucial. ¹H NMR, ¹³C NMR, and IR spectroscopy provide clear fingerprints to distinguish between PAA and m-TAA.
| Spectrum | Phenylacetic Acid (PAA) | This compound (m-TAA) | Key Differentiator |
| ¹H NMR | ~7.3 ppm (m, 5H, Ar-H), 3.6 ppm (s, 2H, CH₂) | ~7.2-7.0 ppm (m, 4H, Ar-H), 3.6 ppm (s, 2H, CH₂), 2.3 ppm (s, 3H, Ar-CH₃) | The singlet at ~2.3 ppm is the definitive signal for the methyl group in m-TAA. |
| ¹³C NMR | ~178 ppm (C=O), ~133 ppm (Ar-C), ~129, 128, 127 ppm (Ar-CH), ~41 ppm (CH₂) | ~178 ppm (C=O), ~138 ppm (Ar-C-CH₃), ~133 ppm (Ar-C), ~130, 129, 127, 126 ppm (Ar-CH), ~41 ppm (CH₂), ~21 ppm (Ar-CH₃) | The signal around 21 ppm confirms the presence of the methyl carbon. |
| IR | ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O) | ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~2920 cm⁻¹ (C-H stretch, CH₃) | The C-H stretching of the methyl group provides an additional, albeit sometimes subtle, diagnostic peak. |
Comparative Chemical Reactivity & Synthetic Utility
Both molecules function as typical carboxylic acids, readily undergoing reactions like esterification and amidation.[3] The primary difference in reactivity stems from the electronic influence of the meta-methyl group on the aromatic ring. While this effect on the distal carboxylic acid group is minimal, it can influence electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the methyl group.
Experimental Protocol: Comparative Fischer Esterification
This protocol provides a method to empirically compare the esterification reaction rates of PAA and m-TAA.
Objective: To determine if the meta-methyl group has a discernible effect on the rate of acid-catalyzed esterification with ethanol.
Methodology:
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with reflux condensers, place 10 mmol of either Phenylacetic Acid or this compound.
-
Reagent Addition: To each flask, add 20 mL of absolute ethanol and 0.5 mL of concentrated sulfuric acid (catalyst).
-
Reaction Execution: Heat both reaction mixtures to reflux using a heating mantle.
-
Monitoring: At 30-minute intervals (t = 0, 30, 60, 90, 120 min), withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot in 5 mL of cold distilled water.
-
Analysis (Titration): Titrate the quenched aliquot with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH required to reach the endpoint.
-
Data Analysis: The consumption of the carboxylic acid over time is inversely proportional to the volume of NaOH used. Plot the concentration of the acid versus time for both reactions to compare their rates.
Expected Outcome: Due to the minimal electronic effect of the meta-methyl group on the carboxyl function, the reaction rates are expected to be very similar. Any observed difference would likely be within the margin of experimental error, confirming that for standard carboxyl group transformations, the two acids can be considered synthetically equivalent in terms of reactivity.
Biological Activity and Relevance in Drug Development
The most significant divergence between PAA and m-TAA is observed in their biological activities.
Plant Auxin Activity: Phenylacetic acid is a well-documented natural auxin, a class of plant hormones that regulate growth.[10] While its effect is generally weaker than that of the primary auxin, indole-3-acetic acid (IAA), PAA is often present in plant tissues at much higher concentrations.[11] It participates in processes like root development.[12] The auxin activity of tolylacetic acid derivatives is also recognized, though the specific efficacy of the meta-isomer compared to PAA can vary depending on the plant species and the specific assay.[13]
Drug Development: In medicinal chemistry, both molecules serve as important intermediates. PAA is a precursor in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[14] this compound is also used as an intermediate for synthesizing more complex molecules and has been investigated for its own biological properties, including antibacterial activity against S. aureus.[15][16] The methyl group in m-TAA can serve as a handle for further functionalization or can be used to probe structure-activity relationships (SAR), where its steric bulk and electronic properties can influence how a final drug molecule binds to its target.
Experimental Protocol: Comparative Root Elongation Bioassay
Objective: To compare the auxin-like activity of PAA and m-TAA by measuring their effect on the root elongation of cress seedlings (Lepidium sativum).
Methodology:
-
Solution Preparation: Prepare stock solutions of PAA and m-TAA (1 mM in 1% DMSO). Create a serial dilution to obtain test concentrations of 1 µM, 10 µM, and 100 µM. A 1% DMSO solution serves as the negative control.
-
Assay Setup: Line petri dishes with filter paper. Add 5 mL of each test solution (and the control) to triplicate dishes.
-
Seeding: Place 10-15 cress seeds in a line on the moist filter paper in each dish.
-
Incubation: Seal the dishes with paraffin film and place them vertically in a dark incubator at 25 °C for 72 hours.
-
Measurement: After incubation, scan or photograph the seedlings and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each concentration. Express the results as a percentage of the control. Plot the percent root elongation versus concentration for both compounds to compare their dose-response curves.
Conclusion
While this compound and Phenylacetic acid can be used interchangeably in some synthetic contexts with negligible differences in reactivity, their distinct physicochemical and biological profiles warrant careful consideration. The lower melting point of m-TAA may be relevant in formulation science, while its altered biological activity presents opportunities in drug discovery and agrochemical research. This guide has illuminated the key differences through comparative data and provided robust experimental protocols for independent verification. By understanding these nuances, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery process.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of m-Tolylacetic Acid Derivatives
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it can be the very determinant of therapeutic efficacy and patient safety. For chiral molecules, such as the derivatives of m-tolylacetic acid, which possess a stereogenic center, the existence of non-superimposable mirror images—enantiomers—presents a significant analytical challenge. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the accurate assessment of enantiomeric purity is a cornerstone of drug development and quality control, ensuring the desired therapeutic effect while minimizing potential harm from the undesired enantiomer.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound derivatives. We will delve into the mechanistic principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolving power.[1]
The Principle of Chiral Recognition in HPLC
The separation of enantiomers via chiral HPLC is predicated on the differential diastereomeric interactions between the analyte enantiomers and a chiral stationary phase (CSP).[2][3] The CSP, packed within the HPLC column, creates a chiral environment where one enantiomer forms a more stable, lower-energy transient complex than the other. This disparity in interaction strength leads to different retention times, allowing for their separation and individual quantification. The choice of CSP is paramount and is dictated by the structural features of the analyte. For carboxylic acids like this compound derivatives, polysaccharide-based CSPs are often a prime choice due to their broad applicability.[2]
Expertise in Action: Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, such as one derived from cellulose or amylose, is a strategic choice for aryl-substituted carboxylic acids. The helical structure of these polymers creates chiral grooves and cavities. The separation mechanism involves a combination of interactions, including hydrogen bonding between the carboxyl group of the analyte and the carbamate groups on the CSP, π-π stacking between the aromatic rings of the analyte and the phenyl groups of the CSP, and steric hindrance. The subtle differences in how the (R)- and (S)-enantiomers fit into these chiral pockets dictate their retention and, consequently, their separation. The use of a normal-phase eluent, often a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is chosen to enhance these hydrogen bonding and π-π interactions, which are often weaker in a reversed-phase environment.[4]
Experimental Protocol: Chiral HPLC of a Representative this compound Derivative
This protocol outlines a method for the enantiomeric separation of 2-(m-tolyl)propanoic acid, a representative derivative of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity assessment by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to determining enantiomeric purity that does not require chromatographic separation. T[5]he principle lies in converting the enantiomers into diastereomers, which are distinguishable by NMR.
The Principle of Enantiomeric Discrimination by NMR
Enantiomers are indistinguishable in a standard NMR spectrum. However, by introducing a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be converted into a mixture of diastereomers. T[6]hese diastereomers have different magnetic environments and, therefore, will exhibit distinct chemical shifts for corresponding protons, allowing for their quantification by integration of the respective signals.
Expertise in Action: Chiral Derivatizing vs. Chiral Solvating Agents
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric adducts. For carboxylic acids, chiral amines are often used as CDAs. T[8][9]he advantage is that the resulting diastereomers can often be purified if necessary. However, the derivatization reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte in the NMR tube. T[7][10]his method is faster as it avoids a separate reaction and work-up. The key is a rapid equilibrium between the free and complexed states on the NMR timescale, leading to observable chemical shift differences.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
This protocol uses (S)-1-(1-naphthyl)ethylamine as a chiral derivatizing agent.
Derivatization (Amide Formation):
-
Dissolve 10 mg of the this compound derivative in 1 mL of dichloromethane.
-
Add 1.1 equivalents of a peptide coupling reagent (e.g., DCC or HATU) and 1.1 equivalents of (S)-1-(1-naphthyl)ethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Work up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts.
-
Purify the resulting diastereomeric amides by flash chromatography if necessary.
NMR Analysis:
-
Dissolve approximately 10 mg of the diastereomeric amide mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original carboxylic acid.
Workflow for NMR Analysis with a CDA
Caption: Workflow for enantiomeric purity assessment by NMR with a CDA.
Circular Dichroism (CD) Spectroscopy: A Chiroptical Method
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.
[11][12]#### The Principle of CD Spectroscopy
Enantiomers absorb left and right circularly polarized light differently, resulting in a CD signal. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance. This allows for the determination of enantiomeric purity without the need for separation.
[13]***
Expertise in Action: Method Feasibility
The applicability of CD spectroscopy is contingent on the analyte possessing a chromophore in the vicinity of the stereogenic center that exhibits a measurable Cotton effect (a characteristic CD signal). For this compound derivatives, the aromatic ring serves as a suitable chromophore. The method requires the availability of an enantiomerically pure standard to create a calibration curve of CD signal intensity versus enantiomeric excess.
Experimental Protocol: CD Analysis
-
Calibration: Prepare a series of solutions with known enantiomeric excess of the this compound derivative using enantiomerically pure standards.
-
Measurement: Record the CD spectrum for each standard solution and the unknown sample at the wavelength of maximum absorption difference.
-
Analysis: Plot a calibration curve of CD signal intensity versus enantiomeric excess. Determine the enantiomeric excess of the unknown sample from its CD signal intensity using the calibration curve.
Comparative Performance of Analytical Techniques
The choice of the most suitable analytical technique depends on a multitude of factors, including the specific properties of the analyte, the required level of sensitivity and accuracy, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction with a chiral stationary phase | Differential partitioning with a chiral stationary phase | Formation of diastereomers with a chiral auxiliary | Differential absorption of circularly polarized light |
| Sample Throughput | Moderate | High (after derivatization) | Low to Moderate | High |
| Sensitivity | High (LOD/LOQ in µg/mL to ng/mL range) | [14] Very High (LOD/LOQ in pg to ng range) | Lower (typically requires mg quantities) | Moderate |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent | Good |
| Method Development | Can be time-consuming (screening of columns and mobile phases) | [2] Requires development of a robust derivatization method | [15] Requires selection of a suitable chiral auxiliary and optimization of conditions | Requires pure enantiomeric standards and calibration |
| Universality | Broadly applicable to a wide range of compounds | Limited to volatile or derivatizable compounds | Broadly applicable | Limited to compounds with a suitable chromophore |
| Self-Validation | High (visual separation of peaks) | High (visual separation of peaks) | Moderate (potential for kinetic resolution in derivatization) | Requires external calibration |
Conclusion: Selecting the Optimal Strategy
The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral drugs like this compound derivatives.
-
Chiral HPLC remains the workhorse and the gold standard for its versatility, reliability, and high resolution. It is often the first choice for routine quality control.
-
Chiral GC is an excellent option for volatile derivatives, offering exceptional resolution and sensitivity.
-
NMR spectroscopy , particularly with chiral solvating agents, provides a rapid and convenient method that avoids chromatographic separation, making it valuable for reaction monitoring and initial screening.
-
Circular Dichroism spectroscopy offers a high-throughput screening method, provided that the necessary prerequisites are met.
Ultimately, a multi-faceted approach, potentially employing one chromatographic technique for routine analysis and a spectroscopic method for confirmation, can provide the highest level of confidence in the enantiomeric purity of your this compound derivatives. The validation of the chosen analytical method according to regulatory guidelines is a critical final step to ensure its suitability for its intended purpose.
-
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964.
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Chan, C. C. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
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BenchChem. (2025). A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatographic Methods. BenchChem.
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BenchChem. (2025). A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification. BenchChem.
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Li, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 3.
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Wada, K., & Goto, M. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. ResearchGate.
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Redondo, J., et al. (2020). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry.
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Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge.
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Carreras, J., & Toste, F. D. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry.
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Carreras, J., & Toste, F. D. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PubMed.
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
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Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
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Jain, R., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
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Al-Majed, A. R., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules.
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Layton, S. E. (2002). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
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Fulop, F., et al. (2000). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. Tetrahedron: Asymmetry.
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Gotor, V., et al. (2009). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules.
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Betts, T. J. (2006). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
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Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science.
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Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
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Li, Y., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
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A Researcher's Guide to Understanding and Quantifying Cross-Reactivity of m-Tolylacetic Acid in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of m-Tolylacetic acid in immunoassays. By presenting a detailed experimental protocol and data analysis within the context of a common non-steroidal anti-inflammatory drug (NSAID) assay, this document serves as a practical tool for ensuring immunoassay specificity and data integrity.
Introduction: The Critical Role of Specificity in Immunoassays
Immunoassays are indispensable tools in biomedical research and drug development, offering high sensitivity for the detection and quantification of a wide range of analytes.[1] The specificity of an immunoassay, its ability to bind exclusively to the target analyte, is paramount for generating reliable and accurate data.[2] Cross-reactivity, the phenomenon where antibodies bind to non-target molecules that are structurally similar to the analyte of interest, can significantly compromise assay specificity, leading to false-positive results or an overestimation of the analyte concentration.[3][4]
This guide focuses on this compound, a metabolite of tolueneacetic acid and a derivative of phenylacetic acid.[5][6][7] Due to its structural similarity to several phenylacetic acid-derived NSAIDs, there is a potential for this compound to cross-react in immunoassays designed for these drugs.[8][9] Understanding and quantifying this potential cross-reactivity is crucial for researchers working in areas such as toxicology, environmental monitoring, and drug metabolism studies where the presence of this compound could interfere with the accurate measurement of structurally related therapeutic drugs.
This guide will use a competitive enzyme-linked immunosorbent assay (ELISA) for the NSAID Diclofenac as a model system to illustrate the principles and practicalities of assessing the cross-reactivity of this compound and its structural isomers, o-Tolylacetic acid and p-Tolylacetic acid.
Structural Basis for Potential Cross-Reactivity
The likelihood of cross-reactivity is primarily dictated by the structural similarity between the target analyte and the potentially interfering compound.[10] Both this compound and Diclofenac share a common phenylacetic acid core structure.
Figure 1: Chemical Structures
-
This compound: A phenylacetic acid with a methyl group at the meta-position of the phenyl ring.[11][12]
-
Diclofenac: A phenylacetic acid derivative with a 2,6-dichloroaniline group attached to the phenyl ring.[13]
-
Ibuprofen & Naproxen: Other common NSAIDs with different core structures, included for comparative analysis.[5]
The shared phenylacetic acid backbone between this compound and Diclofenac provides a structural basis for potential competition for the antigen-binding site of an anti-Diclofenac antibody. The degree of this cross-reactivity will depend on how the antibody recognizes the unique substitutions on the phenyl ring of Diclofenac.
Experimental Design for Assessing Cross-Reactivity
A competitive ELISA is the most suitable format for evaluating the cross-reactivity of small molecules like this compound. In this assay format, the free analyte in the sample (or the cross-reacting compound) competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA for determining the cross-reactivity of this compound.
Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.
Detailed Experimental Protocol
This protocol is based on a typical competitive ELISA for a small molecule analyte.
Materials:
-
High-binding 96-well microplate
-
Anti-Diclofenac antibody (polyclonal or monoclonal)
-
Diclofenac standard
-
This compound, o-Tolylacetic acid, p-Tolylacetic acid, Ibuprofen, Naproxen
-
Diclofenac-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the anti-Diclofenac antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the Diclofenac standard in Assay Buffer. A typical range for a Diclofenac ELISA might be 0.1 to 100 ng/mL.
-
Prepare serial dilutions of this compound, o-Tolylacetic acid, p-Tolylacetic acid, Ibuprofen, and Naproxen in Assay Buffer. The concentration range for the potential cross-reactants should be wider than the standard curve, for example, from 1 ng/mL to 10,000 ng/mL.
-
-
Competitive Reaction:
-
Add 50 µL of the appropriate standard or cross-reactant dilution to each well.
-
Add 50 µL of the diluted Diclofenac-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50) and then to calculate the percent cross-reactivity relative to the target analyte, Diclofenac.
Generating the Standard Curve and Calculating IC50
-
Average the duplicate absorbance readings for each standard and cross-reactant concentration.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Calculate the percentage of binding for each standard and cross-reactant concentration using the formula: % B/B₀ = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100
-
Plot the % B/B₀ versus the log of the concentration for Diclofenac and each of the tested compounds.
-
Determine the IC50 value for each compound from the respective dose-response curve. The IC50 is the concentration that corresponds to 50% binding.
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Diclofenac / IC50 of Test Compound) x 100
Hypothetical Experimental Data
The following table presents hypothetical but realistic data that could be obtained from the described experiment.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Diclofenac | 10 | 100% |
| This compound | 250 | 4.0% |
| o-Tolylacetic acid | 500 | 2.0% |
| p-Tolylacetic acid | 800 | 1.25% |
| Ibuprofen | >10,000 | <0.1% |
| Naproxen | >10,000 | <0.1% |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that this compound exhibits a low but measurable cross-reactivity in the Diclofenac immunoassay. The positional isomers, o- and p-Tolylacetic acid, show even lower cross-reactivity, indicating that the position of the methyl group on the phenyl ring influences the antibody binding. The negligible cross-reactivity of Ibuprofen and Naproxen is expected due to their significantly different chemical structures compared to Diclofenac.
The observed cross-reactivity can be explained by the antibody's recognition of the shared phenylacetic acid core. The substitutions on the phenyl ring of Diclofenac likely form key interactions with the antibody's binding site. The methyl group of this compound provides some structural similarity that allows for weak binding, while the bulkier and electronically different substituents of Ibuprofen and Naproxen prevent effective binding.
The following diagram illustrates the competitive binding dynamics at the antibody's antigen-binding site.
Caption: Competitive Binding at the Antibody's Active Site.
Implications for Researchers
The potential for cross-reactivity of this compound in immunoassays for structurally similar drugs has several important implications:
-
Risk of False Positives: In samples containing high concentrations of this compound, a Diclofenac immunoassay could yield a false-positive result or an inflated quantification of Diclofenac.
-
Importance of Confirmatory Analysis: When unexpected positive results are obtained in an immunoassay, particularly in samples where the presence of the target analyte is not anticipated, confirmatory analysis using a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.
-
Assay Validation: Researchers developing or validating immunoassays for phenylacetic acid-derived compounds should include this compound and its isomers in their cross-reactivity testing panels to fully characterize the specificity of their assay.
Conclusion
This guide has provided a comprehensive overview of the principles and practices for evaluating the cross-reactivity of this compound in immunoassays, using a competitive ELISA for Diclofenac as a practical example. By understanding the structural basis of potential cross-reactivity and employing rigorous experimental design and data analysis, researchers can ensure the specificity and reliability of their immunoassay data. The insights and protocols presented herein are intended to empower scientists to critically assess the performance of their immunoassays and to make informed decisions regarding the interpretation of their results.
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A Senior Application Scientist's Guide to Validating m-Tolylacetic Acid Purity for Biological Assays
Abstract
The Critical Need for Purity: Understanding the Impurity Landscape
m-Tolylacetic acid (3-Methylphenylacetic acid) is an auxin analog and a versatile building block in medicinal chemistry. Its biological activity is intrinsically linked to its precise chemical structure. However, its synthesis can introduce a variety of impurities that can compromise experimental results.
Common Impurities Include:
-
Positional Isomers: o-Tolylacetic acid and p-Tolylacetic acid are the most common impurities. Due to their structural similarity, they can be difficult to separate and may exhibit different biological activities or receptor binding affinities, leading to confounded data.
-
Starting Material Residues: Unreacted starting materials from the synthesis process, such as m-xylene or m-tolylacetonitrile, can remain in the final product.
-
Solvent Residues: Residual solvents used during synthesis and purification (e.g., toluene, ethyl acetate, hexanes) can be present and may have cytotoxic effects in cell-based assays.
-
Byproducts: Side reactions during synthesis can generate structurally related byproducts that may be difficult to detect without a comprehensive analytical approach.
The presence of these impurities can lead to a range of issues, from skewed quantitative results to the misinterpretation of a compound's therapeutic potential.[3][4] Therefore, a robust, multi-technique validation strategy is not just recommended—it is essential.
The Analytical Toolkit: A Comparative Guide to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is required for unambiguous validation. The choice of methods should be guided by the principles of orthogonality, where each technique measures a different chemical or physical property of the compound.
Orthogonal Analytical Workflow
The following diagram illustrates a recommended workflow for the comprehensive purity validation of this compound. This approach begins with a simple, foundational test and progresses to more sophisticated techniques for quantitation and structural confirmation.
Caption: A logical workflow for validating this compound purity.
Method Comparison
The following table summarizes the strengths and limitations of each key analytical technique for the assessment of this compound.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| Melting Point | Preliminary purity check | Simple, fast, and provides a good indication of gross impurities.[5] | Insensitive to small amounts of impurities and isomers with similar melting points. |
| HPLC-UV | Quantitative purity and isomer separation | Highly sensitive and quantitative. Excellent for resolving isomers.[6][7] | Requires method development; may not detect non-UV active impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structure confirmation and impurity identification | Provides detailed structural information, allowing for the identification and quantification of impurities.[5][8] | Lower sensitivity compared to HPLC for trace impurities; requires a relatively pure sample for clear spectra. |
| GC-MS | Detection of volatile impurities | Excellent for identifying and quantifying residual solvents and volatile starting materials.[9][10] | This compound is not volatile and requires derivatization for analysis.[5][11] |
| FTIR Spectroscopy | Functional group confirmation | Confirms the presence of the carboxylic acid group and aromatic ring.[8][12][13] | Provides limited information on purity and cannot distinguish between isomers. |
Experimental Protocols & Data Interpretation
Adherence to validated protocols is essential for reproducible and reliable results. The following sections provide detailed, self-validating methodologies for the most critical techniques in this compound purity assessment. These protocols are designed in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[14][15][16][17]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Isomer Analysis
This method is designed to provide a quantitative purity value and to separate this compound from its ortho- and para- isomers.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
System Suitability Test (SST):
-
Prepare a standard solution containing m-, o-, and p-Tolylacetic acid at approximately 10 µg/mL each.
-
Inject the SST solution five times.
-
Acceptance Criteria: The resolution between any two isomeric peaks must be ≥ 1.5. The relative standard deviation (RSD) for the peak area of this compound must be ≤ 2.0%. This ensures the system is performing adequately for the separation.
-
-
Standard and Sample Preparation:
-
Standard: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample: Prepare the test sample of this compound in the same manner as the standard.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Integrate all peaks in the chromatograms.
-
-
Data Interpretation and Purity Calculation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Acceptance Criteria: Purity should be ≥ 99.5%. No single impurity should be > 0.1%. The ortho- and para- isomers should not be detected.
-
Hypothetical HPLC Data Comparison:
| Sample Source | Retention Time (min) | Purity by Area % | o-Isomer (%) | p-Isomer (%) | Other Impurities (%) |
| Supplier A | 8.52 | 99.85% | Not Detected | Not Detected | 0.15% |
| Supplier B | 8.51 | 98.21% | 0.85% | 0.54% | 0.40% |
| In-house Synthesis | 8.53 | 97.50% | 1.20% | 0.80% | 0.50% |
This table clearly demonstrates the superior purity of the material from Supplier A, making it the preferred choice for sensitive biological assays.
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful tools for confirming the identity of this compound and identifying any structurally related impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Concentration: Approximately 10 mg/mL.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Interpretation:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8][18]
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the nine carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (typically >170 ppm).[8][19]
-
Impurity Analysis: Look for small, unassigned peaks in both spectra. The presence of additional aromatic signals or methyl singlets at different chemical shifts could indicate the presence of isomers or other impurities.
-
Expected ¹H NMR Spectral Data for this compound in CDCl₃:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H |
| Methylene (-CH₂-) | 3.64 | Singlet | 2H |
| Methyl (-CH₃) | 2.35 | Singlet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion: A Commitment to Data Integrity
The validation of this compound purity is a non-negotiable step for any researcher aiming to produce reliable and reproducible biological data. A superficial assessment based on a single technique is insufficient and carries a significant risk of experimental failure or misinterpretation. By adopting a multi-modal approach that combines high-resolution chromatography for quantitative purity with spectroscopy for structural confirmation, researchers can have full confidence in their starting material. The protocols and comparative data presented in this guide offer a robust framework for establishing the quality and suitability of this compound for its intended use, ultimately upholding the principles of scientific integrity.
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A Comparative Guide to the Biological Effects of Tolylacetic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for novel therapeutics. This guide provides an in-depth comparison of the biological effects of tolylacetic acid isomers: ortho-tolylacetic acid (2-methylphenylacetic acid), meta-tolylacetic acid (3-methylphenylacetic acid), and para-tolylacetic acid (4-methylphenylacetic acid). While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established principles from the broader class of arylacetic acid non-steroidal anti-inflammatory drugs (NSAIDs) to provide a predictive framework for their activities. We will delve into their anticipated anti-inflammatory, analgesic, and metabolic effects, supported by established experimental protocols and structure-activity relationship (SAR) insights.
Introduction to Tolylacetic Acid Isomers and the Arylacetic Acid Class
Tolylacetic acid isomers are aromatic carboxylic acids, structurally belonging to the arylalkanoic acid family, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery.[1][2] Phenylacetic acid itself and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][3] The well-known NSAID, diclofenac, is a prime example of a phenylacetic acid derivative.[1][4] The addition of a methyl group to the phenyl ring of phenylacetic acid gives rise to the three positional isomers of tolylacetic acid. The position of this methyl group—ortho, meta, or para—is expected to significantly influence the molecule's steric and electronic properties, and consequently, its biological activity.
The fundamental mechanism of action for most arylacetic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation and pain.[4][5] The acidic carboxyl group is essential for the COX inhibitory activity of these compounds.
Comparative Analysis of Biological Effects
While direct experimental data comparing the three tolylacetic acid isomers is scarce, we can extrapolate their likely biological activities based on the extensive research on related phenylacetic acid derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of arylacetic acids is intrinsically linked to their ability to inhibit COX enzymes. The position of the methyl group on the phenyl ring can influence the molecule's ability to fit into the active site of COX-1 and COX-2.
Predicted Activity Profile:
Based on general SAR studies of arylacetic acids, substitution on the phenyl ring can modulate anti-inflammatory potency. It is plausible that the para-substituted isomer may exhibit the most favorable interaction with the COX active site, a common trend for bulky substituents in this class of compounds. The ortho and meta isomers might have altered binding affinities due to steric hindrance or suboptimal orientation within the enzyme's active site.
Experimental Validation Workflow:
To empirically determine and compare the anti-inflammatory effects of the tolylacetic acid isomers, a combination of in vitro and in vivo assays would be employed.
dot
Caption: Workflow for evaluating the anti-inflammatory activity of tolylacetic acid isomers.
Table 1: Comparison of Predicted Anti-inflammatory Activity
| Isomer | Predicted COX Inhibition | Predicted In Vivo Efficacy | Rationale |
| ortho-Tolylacetic Acid | Moderate | Moderate | Potential for steric hindrance near the carboxylic acid binding group. |
| meta-Tolylacetic Acid | Moderate to Low | Moderate to Low | The meta position may not be optimal for interaction with the COX active site's hydrophobic pockets. |
| para-Tolylacetic Acid | High | High | The para position often allows for favorable interactions within the COX active site, enhancing potency. |
Analgesic Activity
The analgesic effects of NSAIDs are largely a consequence of their anti-inflammatory action, specifically the reduction of prostaglandin production at the site of pain and inflammation.
Predicted Activity Profile:
The analgesic potency of the tolylacetic acid isomers is expected to correlate with their anti-inflammatory activity. Therefore, the para isomer is predicted to exhibit the most significant analgesic effect.
Experimental Validation Workflow:
Standard in vivo models are used to assess analgesic efficacy.
dot
Caption: Workflow for evaluating the analgesic activity of tolylacetic acid isomers.
Table 2: Comparison of Predicted Analgesic Activity
| Isomer | Predicted Peripheral Analgesia | Predicted Central Analgesia | Rationale |
| ortho-Tolylacetic Acid | Moderate | Possible | Activity is likely dependent on the extent of COX inhibition. |
| meta-Tolylacetic Acid | Moderate to Low | Less Likely | Lower predicted anti-inflammatory activity would translate to weaker analgesia. |
| para-Tolylacetic Acid | High | Possible | Stronger predicted COX inhibition suggests more potent peripheral and potentially central analgesic effects. |
Metabolic Effects
The metabolism of phenylacetic acid and its derivatives can involve conjugation with amino acids or glucose.[6] The position of the methyl group on the tolylacetic acid isomers could influence their metabolic fate, affecting their pharmacokinetic profiles and potential for drug-drug interactions. For instance, studies on other substituted phenylacetic acids have shown that they can influence glycosaminoglycan metabolism in fibroblast cultures.[7]
Predicted Metabolic Profile:
The specific metabolic pathways for each tolylacetic acid isomer are not well-documented. However, it is reasonable to assume they will undergo similar metabolic transformations as other phenylacetic acids, including hydroxylation of the phenyl ring and conjugation of the carboxylic acid group. The position of the methyl group may influence the rate and site of metabolism, which could impact the half-life and duration of action of each isomer.
Experimental Validation Workflow:
In vitro and in vivo metabolic studies are necessary to elucidate the metabolic pathways of each isomer.
dot
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A Comparative Analysis of the Antibacterial Spectrum of m-Tolylacetic Acid and Related Aromatic Carboxylic Acids
A Technical Guide for Researchers in Antimicrobial Drug Discovery
In the ever-pressing search for novel antimicrobial agents, the exploration of simple, synthetically accessible molecules with potent antibacterial activity is of paramount importance. Among these, aromatic carboxylic acids, including derivatives of phenylacetic acid, have garnered significant interest. This guide provides a comparative analysis of the antibacterial spectrum of m-Tolylacetic acid, placing it in the context of its structural isomers and other relevant aromatic and organic acids. By examining the available experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to guide future research in this promising area.
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
Phenylacetic acid (PAA) and its derivatives are a class of compounds that have demonstrated a broad range of biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] The structural simplicity of these molecules, consisting of a phenyl ring attached to a carboxylic acid moiety, allows for facile chemical modification, making them attractive scaffolds for the development of new therapeutic agents. This compound, a methylated derivative of PAA, is of particular interest due to the potential influence of the methyl group's position on the phenyl ring on its antibacterial efficacy and spectrum. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antibacterial compounds.
Mechanisms of Antibacterial Action: A Multi-pronged Attack
The antibacterial activity of phenylacetic acid and related organic acids is not attributed to a single, specific target but rather to a multi-faceted mechanism that disrupts fundamental cellular processes in bacteria. This broad-based action is a desirable trait in antimicrobial drug development as it may reduce the likelihood of resistance development. The primary mechanisms include:
-
Cell Membrane Disruption: The lipophilic nature of the phenyl ring allows these molecules to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability.[1][2] This disruption results in the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately leading to cell death.
-
Metabolic Inhibition: Phenylacetic acid has been shown to interfere with key metabolic pathways. For instance, it can inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.[1] By disrupting energy metabolism, the compound effectively starves the bacterial cell.
-
Inhibition of Protein Synthesis: Evidence suggests that phenylacetic acid can also interfere with the synthesis of essential proteins, further crippling the bacterium's ability to grow and replicate.[1][2]
The collective impact of these actions culminates in a potent bactericidal effect.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
A direct comparison of the antibacterial spectrum of this compound with other compounds is hampered by the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this particular isomer in the public domain. However, by examining the data for closely related compounds, including other positional isomers of tolylacetic acid and benchmark organic acids, we can infer its potential activity and highlight the importance of subtle structural modifications.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Aromatic Carboxylic Acids
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Staphylococcus aureus | Escherichia coli | ||
| This compound | Data not available | Data not available | |
| o-Tolylacetic Acid | Data not available | Data not available | |
| p-Tolylacetic Acid | Data not available | Data not available | |
| Phenylacetic Acid | Active | Active | [1] |
| Benzoic Acid | MIC: >1.0% | MIC: >1.0% | [3] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | MIC: 4 mg/mL | MIC: 4 mg/mL | [4][5][6] |
| 3-Hydroxybenzoic Acid | MIC: 2 mg/mL | MIC: 2 mg/mL | [7] |
| 4-Hydroxybenzoic Acid | MIC: >1 mg/mL | MIC: >1 mg/mL | [7] |
Note: The provided MIC values for Benzoic and Salicylic acids are illustrative and can vary depending on the specific strain and testing conditions. The activity of Phenylacetic Acid is noted as "Active" due to qualitative reports of its efficacy, with specific MIC values not consistently reported across the literature for direct comparison in this table format.
The available data on benzoic acid derivatives demonstrates a clear influence of the substituent's position on antibacterial activity. For instance, 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid show greater potency against E. coli than 4-hydroxybenzoic acid.[7] This underscores the critical need for experimental determination of the MIC values for this compound and its isomers to accurately assess their antibacterial spectrum and potential.
Experimental Methodologies for Antibacterial Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized methodologies for antibacterial susceptibility testing are essential. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted and commonly used technique.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Protocol:
-
Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Subculturing: Spread the aliquot onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Conclusion and Future Directions
While a definitive comparison of the antibacterial spectrum of this compound remains to be fully elucidated due to a lack of specific experimental data, the analysis of related compounds strongly suggests its potential as an antibacterial agent. The established antibacterial activity of phenylacetic acid and the profound influence of substituent positioning on the efficacy of benzoic acid derivatives highlight the critical need for a systematic evaluation of the tolylacetic acid isomers.
Future research should prioritize the determination of the MIC and MBC values of m-, o-, and p-tolylacetic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Such studies will not only provide a clear picture of their individual antibacterial spectra but also contribute to a deeper understanding of the structure-activity relationships governing the antibacterial properties of this class of molecules. This knowledge will be instrumental in the rational design and development of novel, effective, and safe antimicrobial agents to combat the growing threat of antibiotic resistance.
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A Comparative Guide to the Synthesis of m-Tolylacetic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, m-tolylacetic acid stands as a crucial intermediate, its structural motif embedded in a variety of bioactive molecules. The efficient and scalable production of this compound is paramount for researchers and drug development professionals. This guide provides a side-by-side comparison of the most pertinent synthesis routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and underlying chemical principles. The information presented herein is supported by experimental data from peer-reviewed literature and patents to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound, also known as 3-methylphenylacetic acid, is a carboxylic acid that serves as a versatile building block in organic synthesis. Its applications span the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and other specialty chemicals. The selection of an appropriate synthetic strategy is a critical decision, influenced by factors such as precursor availability, desired yield and purity, scalability, and safety and environmental considerations. This guide will explore four primary synthetic pathways: the Willgerodt-Kindler Reaction, Grignard Synthesis, Hydrolysis of m-Tolylacetonitrile, and Catalytic Carbonylation.
I. The Willgerodt-Kindler Reaction: A Classic Transformation
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their amide derivatives.[1] In the context of this compound synthesis, this reaction utilizes the readily available m-methylacetophenone as the starting material.
Mechanistic Insights
The reaction proceeds through a complex mechanism involving the formation of a thioamide intermediate.[1] The Kindler modification, which employs sulfur and an amine (typically morpholine), is the most common variant.[1] The initial step involves the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur, and through a series of rearrangements, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is subsequently oxidized. The resulting thiomorpholide is then hydrolyzed to yield the carboxylic acid.
Caption: Willgerodt-Kindler reaction pathway for this compound synthesis.
Experimental Protocol
A typical procedure for the Willgerodt-Kindler synthesis of this compound is as follows:
-
Reaction Setup: In a suitable reaction vessel, combine m-methylacetophenone, morpholine, and elemental sulfur. A common molar ratio is 1:3.75:1.65 of ketone:morpholine:sulfur.
-
Thioamide Formation: Heat the mixture to reflux and maintain for approximately 8 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide in aqueous ethanol and reflux for another 4 hours to hydrolyze the intermediate thiomorpholide.
-
Work-up and Purification: After the reaction, the solvent is recovered under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the crude this compound. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as 60% ethanol.
A reported yield for this method is approximately 75%.
II. Grignard Synthesis: A Versatile Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For the synthesis of this compound, this route typically involves the carboxylation of a Grignard reagent derived from a suitable m-tolyl halide.
Mechanistic Insights
The synthesis begins with the formation of an organomagnesium halide (Grignard reagent) from m-methylbenzyl chloride and magnesium turnings in an anhydrous ether solvent. This highly nucleophilic Grignard reagent then attacks the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. The use of m-methylbenzyl chloride is advantageous as it directly introduces the desired acetic acid moiety upon carboxylation.
Caption: Grignard synthesis pathway for this compound.
Experimental Protocol
A general procedure for the Grignard synthesis of this compound is as follows:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Slowly add a solution of m-methylbenzyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction may need gentle heating to initiate. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic. Extract the aqueous layer with an organic solvent like diethyl ether. The combined organic layers are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
III. Hydrolysis of m-Tolylacetonitrile: A Straightforward Approach
The hydrolysis of a nitrile to a carboxylic acid is a fundamental and reliable transformation in organic chemistry. This route offers a direct conversion of m-tolylacetonitrile to this compound.
Mechanistic Insights
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water. The amide intermediate is then hydrolyzed under basic conditions to the carboxylate salt, which is protonated in a final acidification step.
Caption: Hydrolysis of m-tolylacetonitrile to this compound.
Experimental Protocol
A typical procedure for the hydrolysis of m-tolylacetonitrile is as follows[2]:
-
Reaction Setup: The corresponding methyl benzyl cyanide (o-, p-, or m-methyl benzyl cyanide) is hydrolyzed in a sulfuric acid solution.[2]
-
Hydrolysis: The reaction mixture is heated to facilitate the hydrolysis.
-
Work-up and Purification: The resulting crude acid is then subjected to a neutralization process with an alkali solution to form the sodium salt. Finally, the product is acidified with an inorganic acid, washed with water, and dried.[2]
This method is described as simple and stable, making it suitable for industrial production.[2] While a specific yield for the m-isomer is not provided in the search results, nitrile hydrolyses are generally high-yielding reactions, often exceeding 80%. A patent for the production of methylphenylacetic acids mentions an average yield of over 75% for the base-catalyzed hydrolysis.[2]
The starting material, m-tolylacetonitrile, can be synthesized from m-methylbenzyl chloride via nucleophilic substitution with sodium cyanide.
IV. Catalytic Carbonylation: A Modern and Atom-Economical Route
Catalytic carbonylation represents a more modern approach to the synthesis of carboxylic acids, offering high atom economy by incorporating a molecule of carbon monoxide directly into the organic substrate. This route typically involves the carbonylation of m-methylbenzyl chloride in the presence of a transition metal catalyst.
Mechanistic Insights
The catalytic cycle generally begins with the oxidative addition of m-methylbenzyl chloride to a low-valent transition metal complex (e.g., palladium or cobalt). This is followed by the migratory insertion of a carbon monoxide molecule into the metal-carbon bond to form an acyl-metal complex. The final step is the nucleophilic attack of water or hydroxide on the acyl group, which cleaves the product and regenerates the active catalyst.
Caption: Catalytic carbonylation of m-methylbenzyl chloride.
Experimental Protocol
A general procedure for the carbonylation of benzyl chlorides can be adapted for the synthesis of this compound[3][4][5][6]:
-
Reaction Setup: A reaction vessel is charged with m-methylbenzyl chloride, a suitable solvent (often a two-phase system of an organic solvent and water), a base (e.g., NaOH), and a catalyst system. The catalyst system typically consists of a transition metal salt (e.g., a cobalt or palladium salt) and appropriate ligands.
-
Carbonylation: The reaction is carried out under a carbon monoxide atmosphere (pressures can vary from atmospheric to higher pressures) at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the phases are separated. The aqueous phase, containing the sodium salt of this compound, is acidified to precipitate the product. The crude acid is then filtered, washed, and can be purified by recrystallization.
Patents describing the carbonylation of benzyl chloride to phenylacetic acid report high yields, often in the range of 85-96%, with high product purity (around 98%).[3] Similar results can be anticipated for the synthesis of this compound under optimized conditions.
Side-by-Side Comparison of Synthesis Routes
| Parameter | Willgerodt-Kindler Reaction | Grignard Synthesis | Hydrolysis of m-Tolylacetonitrile | Catalytic Carbonylation |
| Starting Material | m-Methylacetophenone | m-Methylbenzyl Chloride | m-Tolylacetonitrile | m-Methylbenzyl Chloride |
| Key Reagents | Morpholine, Sulfur, Base/Acid | Magnesium, CO₂ (Dry Ice) | Strong Acid or Base | Transition Metal Catalyst, CO, Base |
| Reported Yield | ~75% | Moderate to Good (Est. 50-70%) | >75%[2] | High (Est. 85-96%)[3] |
| Reaction Conditions | High Temperature (Reflux) | Anhydrous, Low Temperature | Reflux | Varies (often mild temperature and pressure) |
| Advantages | Utilizes a readily available ketone. | Well-established and versatile C-C bond formation. | High yields, straightforward reaction. | High atom economy, potentially milder conditions. |
| Disadvantages | Use of noxious reagents (morpholine), high temperatures, potential for sulfur-containing byproducts. | Highly sensitive to moisture and air, requires anhydrous conditions. | Use of highly toxic cyanide for nitrile synthesis, strong acids/bases for hydrolysis. | Requires specialized catalyst systems and handling of toxic CO gas. |
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.
-
The Willgerodt-Kindler reaction offers a good yield from a readily available starting material, though it involves the use of malodorous and hazardous reagents.
-
The Grignard synthesis is a classic and reliable method, but its success hinges on the strict exclusion of moisture.
-
The hydrolysis of m-tolylacetonitrile is a high-yielding and straightforward transformation, but the synthesis of the nitrile precursor involves highly toxic cyanide.
-
Catalytic carbonylation stands out as a modern and highly efficient method with excellent atom economy, though it requires a specialized setup for handling carbon monoxide and the use of transition metal catalysts.
The optimal choice of synthesis route for this compound will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, safety, and available equipment. For laboratory-scale synthesis where simplicity is key, the Grignard route or nitrile hydrolysis (with appropriate safety precautions) may be favored. For industrial-scale production, the high efficiency and atom economy of catalytic carbonylation make it a very attractive option, provided the initial investment in catalyst and equipment can be justified.
References
- Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction).
- Google Patents. (1991). Process for preparing phenylacetic acid by chlorobenzyl carbonylation (CN1030192C).
- Google Patents. (2013). Method for synthesis of phenylacetic acid by carbonylation of benzyl chloride (CN103193619A).
- Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(28).
- Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone.
- Organic Chemistry Portal. Willgerodt-Kindler Reaction.
- ResearchGate. (2008). Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure.
- ResearchGate. Reagents and conditions: (a) 3-methylbenzyl chloride, K2CO3, anhydrous....
- University of Twente. (1984). Low Pressure Carbonylation of Benzyl Chloride.
- Wikipedia. Willgerodt rearrangement.
- Google Patents. (1973). Process for preparing phenylacetic acid (US3708529A).
- Google Patents. (2012). Methylphenylacetic acid preparation method (CN102633623A).
- MSpace at the University of Manitoba. (1950). A comparative study of the methods of preparing the toluic acids.
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
- Google Patents. (2012). Methylphenylacetic acid preparation method (CN102633623A).
- Google Patents. (1991). Preparation of 3-methyl-benzylchloride (JPH03176436A).
- Google Patents. (2016). Synthesis technology of m-toluoyl chloride (CN105330535A).
- Google Patents. (2008). The production method of methylphenylacetic acid (CN100455557C).
- ResearchGate. (2022). Win–Win More Sustainable Routes for Acetic Acid Synthesis.
- Google Patents. (1991). Process for preparing 3-methyl-benzylchloride (EP0429921A1).
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inter-laboratory validation of m-Tolylacetic acid analytical methods
An Objective Guide to the Inter-Laboratory Validation of Analytical Methods for m-Tolylacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the quantification of this compound. As a crucial component in various research and development stages, ensuring that analytical methods for this compound are reliable, reproducible, and transferable across different laboratories is paramount for data integrity and regulatory compliance.
This document moves beyond a simple recitation of steps, delving into the causal-driven logic behind protocol design, the selection of appropriate analytical technologies, and the statistical evaluation of results. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The Imperative of Inter-Laboratory Validation
Before an analytical method can be considered fully robust and transferable, its performance must be assessed across different laboratories. This process, known as reproducibility or inter-laboratory validation, is the ultimate test of a method's clarity, ruggedness, and lack of ambiguity.[1][2] Reproducibility studies are critical for:
-
Standardizing Methodology: Ensuring that a method can be included in pharmacopoeias or used as a standard procedure across an organization.[4]
-
Method Transfer: Demonstrating that a method developed in one lab (e.g., R&D) can be successfully implemented in another (e.g., a QC or contract laboratory).[2][5]
-
Data Comparability: Guaranteeing that results from different sites in a multi-center clinical trial or manufacturing network are equivalent and reliable.
The overall workflow of an inter-laboratory validation study is a structured process, beginning with meticulous planning and culminating in a comprehensive statistical analysis.
Selecting the Right Analytical Tool: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is the foundation of any validation effort. For a carboxylic acid like this compound, two methods are predominantly considered: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique is robust, cost-effective, and widely available. It relies on the chromophore within the this compound molecule to absorb UV light for detection and quantification. Its primary limitation is potential interference from other compounds in a complex matrix that absorb at a similar wavelength.
-
LC-MS/MS: This method offers superior selectivity and sensitivity.[6] It separates compounds via HPLC and then uses a mass spectrometer to detect the specific parent ion of this compound and its unique fragment ions. This high specificity makes it the gold standard for analyzing analytes in complex biological matrices like plasma or urine.[7]
The decision between these methods hinges on the intended application. For bulk drug substance analysis where the matrix is simple, HPLC-UV is often sufficient. For bioanalysis or trace impurity detection, the specificity and low detection limits of LC-MS/MS are indispensable.[8]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics expected from well-validated HPLC-UV and LC-MS/MS methods for this compound. These values represent common targets and acceptance criteria based on established guidelines.[1][9]
| Validation Parameter | HPLC-UV (for Drug Product) | LC-MS/MS (for Biological Matrix) | Rationale for Acceptance Criteria |
| Specificity | No interference at analyte retention time from placebo/degradants. | No significant ion suppression/enhancement. Peak purity confirmed. | Ensures the signal is solely from the analyte of interest.[3] |
| Linearity (R²) | > 0.998 | > 0.995 | Demonstrates a direct, proportional relationship between concentration and response.[10] |
| Range | 80% - 120% of nominal concentration | LLOQ to ULOQ (e.g., 1 - 1000 ng/mL) | The interval where the method is proven to be accurate, precise, and linear.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (±20% at LLOQ) | Measures the closeness of the experimental value to the true value.[9] |
| Precision (%RSD) | |||
| Repeatability (Intra-assay) | ≤ 1.0% | ≤ 15.0% (≤ 20% at LLOQ) | Precision under the same conditions over a short time.[1] |
| Intermediate Precision | ≤ 2.0% | ≤ 15.0% | Precision within a single lab with different analysts, days, or equipment.[1][9] |
| Reproducibility | ≤ 5.0% | ≤ 20.0% | Precision between different laboratories; the core of this guide.[1][2] |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration | ~1 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision.[11] |
| Robustness | Unaffected by minor changes (flow rate, pH) | Unaffected by minor changes | Demonstrates the method's reliability during normal use.[4] |
Protocol in Focus: Inter-Laboratory Validation of an LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for this compound in human plasma. This protocol is designed to be a self-validating system, with built-in checks and clear acceptance criteria.
Objective
To assess the reproducibility of the analytical method for the quantification of this compound in human plasma across three independent laboratories.
Materials & Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
This compound-d7 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2EDTA)
Experimental Workflow
Step 1: Preparation of Stock and Working Solutions (Coordinating Lab)
-
Primary Stock (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound-d7 in methanol.
-
Working Standards: Serially dilute the primary stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). These should be prepared from a separate weighing of the reference standard.
-
Distribution: Ship aliquots of all solutions and control plasma frozen on dry ice to participating laboratories.
Step 2: Sample Preparation (All Labs)
-
Thaw plasma samples and standards to room temperature.
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 10 µL of the IS working solution (e.g., 500 ng/mL).
-
Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile. This step is critical for removing proteins that would otherwise foul the analytical column and mass spectrometer.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Step 3: LC-MS/MS Instrumental Analysis (All Labs)
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
This compound: Q1: 149.1 m/z -> Q3: 105.1 m/z
-
This compound-d7 (IS): Q1: 156.1 m/z -> Q3: 112.1 m/z (Note: These transitions are illustrative and must be optimized empirically).
-
Step 4: Data Processing and Acceptance Criteria (All Labs)
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression model.
-
The correlation coefficient (R²) must be ≥ 0.995.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at LLOQ).
-
At least 75% of QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
Statistical Analysis of Inter-Laboratory Results
Once all laboratories have reported their data, a centralized statistical analysis is performed to determine reproducibility. The goal is to parse out the different sources of variation in the results.
The statistical evaluation follows a logical pathway to determine if the method's precision is acceptable across all participating sites.
The key metric is the reproducibility relative standard deviation (%RSDR) , which incorporates both within-laboratory (repeatability) and between-laboratory variance.[12][13] A common acceptance criterion for bioanalytical methods is a %RSDR of ≤20%.[5] This statistical analysis provides the definitive, objective evidence that the analytical method is fit for its intended purpose across multiple operational settings.
References
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Validation of Analytical Procedures Q2(R2).
- Analytical Method Validation: Back to Basics, Part II.
- ICH Guidelines for Analytical Method Valid
- Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products. IABS.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Understanding ICH Q2(R2)
- Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. UNT Chemistry.
- Guide to achieving reliable quantit
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
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- A Comparative Guide to the Validation of Analytical Procedures for m-Tolualdehyde in Complex M
- Verification of quantitative analytical methods in medical labor
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALID
- Validation of Analytical Methods. Grasas y Aceites.
- HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.
- LC-MS/MS Quantification of Fatty Acids in Biological Matrices Using Stearic Acid-d35. Benchchem.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Trends in inter-laboratory method valid
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. SlideShare.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed.
- References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu.
- Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol.
- A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry.
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A Comprehensive Guide to Establishing a Reference Standard for m-Tolylacetic Acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of discovery and regulatory compliance. The accuracy of this data is fundamentally tied to the quality of the reference standards used. This guide provides an in-depth, scientifically grounded methodology for establishing a well-characterized, reliable reference standard for m-Tolylacetic acid (3-Methylphenylacetic acid). We will move beyond simple protocols to explore the scientific rationale behind each step, ensuring a self-validating system for characterization, purity assignment, and stability assessment.
The Imperative for a High-Quality Reference Standard
This compound (MTAA) is a key chemical intermediate and a derivative of phenylacetic acid.[1][2] Its analogs are utilized in the synthesis of various pharmaceuticals and other commercially significant compounds.[3][4] In any research or manufacturing process, a reference standard serves as the benchmark against which all sample-related measurements are made. An impure or poorly characterized standard can lead to inaccurate potency calculations, incorrect impurity profiling, and ultimately, compromise the safety and efficacy of a final product.
Establishing an in-house reference standard is a rigorous process governed by principles outlined by bodies like the World Health Organization (WHO). The goal is to create a primary or secondary standard that is thoroughly characterized for both identity and purity, with its stability understood over time.[5]
The Workflow for Establishing a Reference Standard
The process is a systematic progression from sourcing a high-quality candidate material to its comprehensive analysis and ongoing stability monitoring. This ensures the material is suitable for its intended analytical purpose.
Caption: Workflow for establishing an this compound reference standard.
Phase 1: Candidate Material Selection and Initial Assessment
The foundation of a good reference standard is the starting material itself. The goal is to select a candidate lot with the highest possible purity to minimize the characterization burden of multiple impurities.
Sourcing and Comparative Analysis
Several vendors supply this compound with stated purities typically ranging from >98% to 99%.[1][6][7] Before purchase, a comparative analysis is essential.
| Vendor | Stated Purity | Available Analytical Data | Physical Form | CAS Number |
| Sigma-Aldrich | 99%[7][8] | Certificate of Analysis (CoA) available[9] | Not specified | 621-36-3[7][8] |
| TCI Chemicals | >98.0% (GC) | SDS, Specifications, CoA available | Not specified | 621-36-3 |
| APExBIO | 99.65% (example batch)[6] | CoA, HPLC, NMR, MSDS available[6] | Not specified | 621-36-3[6] |
| Thermo Scientific | ≥98.5 to ≤101.5% (Titration)[10] | FTIR conformity data available[10] | Crystals or powder[10] | 621-36-3[10] |
Recommendation: For establishing a primary reference standard, select a candidate with the highest stated purity and the most comprehensive preliminary data (e.g., HPLC and NMR) provided by the supplier. This provides confidence in the material's identity before committing to extensive in-house characterization.
Preliminary Screening
Once a candidate material is acquired, two simple, rapid tests can provide an initial confirmation of identity and a rough measure of purity.
-
Melting Point Determination: A pure substance should have a sharp melting point range.[11] The literature value for this compound is 64-66 °C.[1][7] A broad melting range or a significant depression in the melting point suggests the presence of impurities.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique provides a molecular "fingerprint" and confirms the presence of key functional groups.[12][13] For this compound, the spectrum should show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C bands. This spectrum should be compared against a known reference spectrum, such as one from the NIST database.[14]
Phase 2: Comprehensive Physicochemical Characterization
This phase employs a suite of orthogonal (i.e., different and complementary) analytical techniques to unequivocally confirm the structure and quantify the purity of the candidate material.
Structural Elucidation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful technique for structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show:
-
A singlet for the methyl (CH₃) protons (~2.3 ppm).
-
A singlet for the methylene (CH₂) protons of the acetic acid group (~3.6 ppm).
-
A complex multiplet pattern for the four aromatic protons (~7.0-7.3 ppm).
-
A broad singlet for the acidic carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): Shows the number of non-equivalent carbon atoms. The expected spectrum for MTAA would include signals for the methyl carbon, methylene carbon, the four distinct aromatic carbons, and the carbonyl carbon of the carboxylic acid.
B. Mass Spectrometry (MS) MS provides the molecular weight of the compound and information about its fragmentation pattern. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the molecular ion peak should correspond to the molecular weight of this compound (150.17 g/mol ).[15][16]
Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing the purity of non-volatile organic compounds.[11][17] A stability-indicating method should be developed that can separate the main this compound peak from all potential process impurities and degradation products.
Caption: General workflow for HPLC-UV purity determination.
Experimental Protocol: HPLC Purity Method
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV Detector | Standard equipment for robust reversed-phase chromatography. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides good retention for moderately polar aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 90% B over 20 min | A gradient elution ensures that both early and late-eluting impurities are effectively separated from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the aromatic ring exhibits strong absorbance. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | A solvent that is compatible with the mobile phase and effectively dissolves the sample. |
The purity is calculated using an area percent normalization, assuming all impurities have a similar response factor to the main compound at the chosen wavelength.
Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) provides precise information on melting point and latent heat of fusion.[3][18] For a high-purity standard, DSC will show a sharp, single endothermic peak corresponding to the melt. The onset temperature of this peak is a highly accurate measure of the melting point. The presence of multiple peaks or a broad peak can indicate impurities or polymorphism.
Phase 3: Purity Assignment and Stability Assessment
Assigning a Purity Value
No single technique can provide an absolute purity value. A mass balance approach is therefore the most trustworthy method. This involves summing the contributions from all analytical tests.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)
| Technique | Parameter Measured | Typical Result for High-Purity MTAA |
| HPLC-UV | Organic Impurities | ≥ 99.8% |
| Karl Fischer Titration | Water Content | < 0.1% |
| Headspace GC-MS | Residual Solvents | < 0.1% |
| Thermogravimetric Analysis (TGA) | Non-Volatile Residue (Ash) | < 0.05% |
| Calculated Purity (Example) | Mass Balance | ~99.8% |
This assigned purity value, traceable to the rigorous testing performed, is what makes the material a true reference standard.
Stability Study and Retest Period
A reference standard's purity must be stable over time under defined storage conditions.[19] A stability study is crucial to determine the appropriate storage conditions and to establish a retest date.[5][19]
Protocol: Stability Study Design
| Parameter | Condition |
| Storage Conditions | 2-8 °C (Recommended)[1] |
| 25 °C / 60% RH (Accelerated) | |
| 40 °C / 75% RH (Accelerated) | |
| Testing Intervals | 0, 3, 6, 9, 12, 24, 36 months |
| Tests to Perform | Appearance, HPLC Purity, Water Content (Karl Fischer) |
| Acceptance Criteria | No significant change in appearance or purity (e.g., < 0.5% change); water content remains below the specified limit. |
Based on the stability data, an initial retest period of 12 or 24 months can be justified.[5][20] The material must be re-tested at this interval to confirm its purity remains within specification.
Conclusion
Establishing a reference standard for this compound is a multi-faceted process that demands rigorous scientific practice and the use of orthogonal analytical methods. By following a structured approach—from careful sourcing and initial screening to comprehensive characterization, mass balance purity assignment, and ongoing stability testing—a laboratory can produce a reliable, high-quality in-house reference standard. This investment in quality control underpins the validity of all future analytical work, ensuring data integrity for research, development, and quality assurance applications.
References
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- ChemBK. (2024). This compound. [Link]
- BioPharma Consulting Group.
- ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. [Link]
- World Health Organization (WHO). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- Longdom Publishing. (2015).
- National Center for Biotechnology Information. p-Tolylacetic acid. PubChem Compound Summary for CID 248474. [Link]
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- Specac Ltd. Polymer quality analysis | Spectroscopy Solution. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of m-Tolylacetic Acid
This guide provides a comprehensive framework for evaluating the anti-inflammatory efficacy of m-Tolylacetic acid, a phenylacetic acid derivative. While direct and extensive research on this compound's specific anti-inflammatory properties is not widely published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) warrants a thorough investigation. This document outlines the scientific rationale and detailed experimental protocols for a comparative analysis of this compound's performance, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). By examining its effects on key inflammatory pathways and utilizing established models of inflammation, we can elucidate its potential as a therapeutic agent.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the systematic evaluation of novel anti-inflammatory compounds. We will delve into the mechanistic underpinnings of inflammation and the experimental designs crucial for a robust assessment of efficacy.
The Scientific Rationale: Targeting the Engines of Inflammation
The anti-inflammatory activity of many aryl-acetic acid derivatives stems from their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. Therefore, a primary focus of our investigation will be to determine the inhibitory potential of this compound against these enzymes.
Cyclooxygenase (COX) Pathway
The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining.[3] Conversely, COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs.[4] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[3]
Caption: The 5-Lipoxygenase (5-LOX) pathway and the potential inhibitory action of this compound.
In Vitro Efficacy Assessment
In vitro assays provide a controlled environment to dissect the specific molecular mechanisms of a compound. These assays are crucial for determining the direct inhibitory effects of this compound on key inflammatory enzymes and for assessing its cytotoxicity.
Experimental Workflow for In Vitro Analysis
Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-inflammatory properties.
Detailed In Vitro Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Principle: To determine the concentration range of this compound that is non-toxic to cells, ensuring that subsequent anti-inflammatory effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. COX-1 and COX-2 Inhibition Assay
-
Principle: To quantify the inhibitory effect of this compound on COX-1 and COX-2 enzymes. This is often done using a colorimetric or enzyme immunoassay (EIA) kit. [3][5]* Protocol (using a commercial colorimetric kit):
-
Prepare a reaction mixture containing reaction buffer, heme, and either COX-1 or COX-2 enzyme in separate wells of a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as a positive control and a vehicle control.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
After a short incubation (e.g., 2 minutes), stop the reaction.
-
Measure the production of prostaglandin G2 (PGG2) via a colorimetric reaction (e.g., oxidation of TMPD) at a specific wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
3. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: To measure the ability of this compound to inhibit the activity of the 5-LOX enzyme, typically by monitoring the formation of a conjugated diene product from a substrate like linoleic acid. [6][7]* Protocol (Spectrophotometric Method):
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (pH 6.3) and the 5-LOX enzyme solution.
-
Add various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of the hydroperoxy fatty acid product.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound to determine the IC50 value.
-
4. Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
-
Principle: To assess the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a cellular model of inflammation. [8]* Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.
-
Comparative In Vitro Efficacy Data (Hypothetical)
The following table presents hypothetical but plausible data for this compound based on the known activities of other aryl-acetic acid NSAIDs, for comparative purposes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| This compound | 25 | 5 | 5 | >100 |
| Diclofenac | 5 | 0.5 | 10 | >100 |
| Ibuprofen | 15 | 30 | 0.5 | >100 |
This data is illustrative and would need to be confirmed by experimental investigation.
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the overall therapeutic effect of a compound in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Workflow for In Vivo Analysis
Caption: A standard workflow for assessing the in vivo anti-inflammatory and analgesic efficacy of this compound.
Detailed In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of a compound. [9][10][11]* Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and several groups receiving different doses of this compound (e.g., 10, 30, 100 mg/kg).
-
Administer the test compounds orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Principle: This model is used to evaluate the peripheral analgesic activity of a compound. The intraperitoneal injection of acetic acid causes pain, which is manifested as a characteristic stretching behavior ("writhing"). [12][13]* Protocol:
-
Use Swiss albino mice, fasted overnight with free access to water.
-
Divide the mice into groups similar to the paw edema model.
-
Administer the test compounds orally.
-
After 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
Comparative In Vivo Efficacy Data (Hypothetical)
| Compound | Carrageenan-Induced Paw Edema (% Inhibition at 3h) | Acetic Acid-Induced Writhing (% Inhibition) |
| This compound (30 mg/kg) | 45% | 50% |
| Diclofenac (10 mg/kg) | 60% | 70% |
| Ibuprofen (50 mg/kg) | 55% | 65% |
This data is illustrative and would need to be confirmed by experimental investigation.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the in vitro and in vivo anti-inflammatory efficacy of this compound. Based on its structural similarity to other aryl-acetic acid NSAIDs, it is hypothesized that this compound will exhibit inhibitory activity against COX enzymes, particularly COX-2, and demonstrate anti-inflammatory and analgesic effects in animal models.
The proposed experimental workflows will enable a thorough characterization of its potency, selectivity, and overall therapeutic potential. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties to establish a clear correlation between in vitro and in vivo data. Furthermore, exploring its effects on other inflammatory pathways and its potential for topical application could open up new avenues for its development as a novel anti-inflammatory agent. The systematic approach outlined in this guide will provide the necessary data to make informed decisions about the continued development of this compound.
References
- Abad, M. J., Bermejo, P., & Villar, A. (1995). The activity of flavonoids extracted from Tanacetum microphyllum DC. (Compositae) on 5-lipoxygenase and cyclooxygenase. Planta medica, 61(3), 253–255.
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem. (2025). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro.
- Ceska a Slovenska Farmacie. (1990). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues].
- Inotiv. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- García-Lafuente, A., Guillamón, E., Villares, A., Rostagno, M. A., & Martínez, J. A. (2009). Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.
- Hino, K., Nakamura, H., Nagai, Y., Uno, H., & Nishimura, H. (1983). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 31(7), 2262-2269.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Scribd. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum.
- ResearchGate. (2025).
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Springer Nature Experiments. (n.d.).
- Slideshare. (n.d.). Screening models(IN-VIVO)
- PubMed. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines].
- ResearchGate. (2025). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- YouTube. (2021). NSAIDs: SAR of Indole acetic acid.
- PubMed. (2024).
- SciELO. (n.d.).
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
- International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- Semantic Scholar. (2018).
- Academic Journals. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (n.d.). The pattern of cytokine production by RAW 264.7 cells in culture is....
- Open Access Journals. (n.d.).
- Phenylacetic acid derivative: Significance and symbolism. (2025).
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- PubMed Central. (2023).
- Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
- PubMed Central. (n.d.). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- Semantic Scholar. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
- PubMed Central. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective.
- Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- PubMed. (2016).
- ResearchGate. (n.d.). Comparisons with the nsNSAIDs. Each NSAID was compared to the three....
- INNOSC Theranostics and Pharmacological Sciences. (2019).
- Medical Advisory Board. (2025).
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A Comparative Guide to the Structure-Activity Relationships of m-Tolylacetic Acid Analogs for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutics. m-Tolylacetic acid, a simple yet intriguing molecule, serves as a valuable starting point for chemical modifications aimed at enhancing potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative framework for researchers engaged in the design and synthesis of next-generation anti-inflammatory agents. The insights presented herein are synthesized from established principles of medicinal chemistry and supported by established experimental protocols.
Introduction: The Potential of this compound as a Scaffold
This compound is a metabolite of tolueneacetic acid and has been noted for its potential as a drug intermediate[1]. While its intrinsic biological activity is modest, its simple structure provides a versatile platform for chemical exploration. Phenylacetic acid derivatives, as a class, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[2][3][4]. This guide will explore how systematic structural modifications of this compound can potentially modulate its anti-inflammatory efficacy.
Our analysis will focus on two key regions of the molecule: the aromatic phenyl ring and the acetic acid side chain. By examining the effects of various substituents and modifications, we can deduce a set of guiding principles for the rational design of more potent and selective analogs.
The Core Pharmacophore: Understanding the Basics
The fundamental structure of this compound consists of a phenyl ring substituted with a methyl group at the meta-position and an acetic acid moiety. For anti-inflammatory activity, particularly COX inhibition, the carboxylic acid group is generally considered essential for binding to the active site of the enzyme[2]. The phenyl ring contributes to the hydrophobic interactions necessary for anchoring the molecule within the enzyme's active site[2].
Structure-Activity Relationship Analysis
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of enzyme inhibition.
-
Position of the Methyl Group: The location of the methyl group (ortho, meta, or para) can influence the molecule's conformation and its fit within the target's binding pocket. While this guide focuses on the meta-isomer, a comparative analysis of o- and p-tolylacetic acid would be a logical first step in an SAR study. It is hypothesized that the para-substituted analog, p-tolylacetic acid, may exhibit different potency due to its altered symmetry and electronic distribution.
-
Introduction of Additional Substituents: The addition of other functional groups to the phenyl ring can significantly impact activity.
-
Electron-withdrawing groups (e.g., halogens, nitro groups): These groups can alter the pKa of the carboxylic acid and enhance binding affinity through additional electrostatic interactions. For instance, in a series of N-arylanthranilic acids, the presence of chloro substituents was found to be beneficial for anti-inflammatory activity[5].
-
Electron-donating groups (e.g., methoxy, hydroxyl groups): These groups can influence the molecule's metabolic stability and solubility.
-
Bulky substituents (e.g., isopropyl, tert-butyl): The introduction of larger alkyl groups can enhance hydrophobic interactions but may also lead to steric hindrance, potentially reducing binding affinity.
-
Modifications of the Acetic Acid Side Chain
The acetic acid side chain is another key area for modification to fine-tune the pharmacological profile of this compound analogs.
-
Alpha-Substitution: The introduction of a substituent at the alpha-carbon of the acetic acid moiety can have a profound effect on activity.
-
α-Methyl Group: The addition of a methyl group at the alpha-position creates a chiral center. For many profen-class NSAIDs (e.g., ibuprofen), the (S)-enantiomer is the more active COX inhibitor[2]. It is therefore highly probable that an (S)-α-methyl-m-tolylacetic acid analog would exhibit enhanced potency.
-
α-Cyclopropyl Group: As demonstrated in a study on (α-cyclopropyl-p-tolyl)acetic acid, the introduction of a cyclopropyl group at the alpha-position can lead to potent anti-inflammatory activity[6]. This modification introduces conformational rigidity and may optimize the orientation of the carboxylic acid for binding.
-
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide would likely reduce or abolish direct COX inhibitory activity, as the carboxylate is crucial for binding[2]. However, such derivatives could serve as prodrugs, undergoing in vivo hydrolysis to release the active carboxylic acid.
Comparative Data Summary (Hypothetical)
To illustrate the potential outcomes of the structural modifications discussed, the following table presents a hypothetical comparison of this compound analogs and their predicted anti-inflammatory activity, based on established SAR principles for related compounds. The activity is represented by a hypothetical IC50 value for COX-2 inhibition, where a lower value indicates higher potency.
| Compound | Modification | Predicted COX-2 IC50 (µM) | Rationale |
| This compound | Parent Compound | >100 | Low intrinsic activity. |
| Analog 1 | p-Tolylacetic Acid | 50-100 | Isomeric variation may slightly improve binding. |
| Analog 2 | 4-Chloro-m-tolylacetic Acid | 10-50 | Electron-withdrawing group may enhance binding affinity. |
| Analog 3 | (S)-α-Methyl-m-tolylacetic Acid | 5-20 | Introduction of a chiral center, with the (S)-enantiomer expected to be more active. |
| Analog 4 | (α-Cyclopropyl-m-tolyl)acetic Acid | 1-10 | Conformational rigidity and optimized binding orientation. |
Experimental Protocols
To validate the hypothetical SAR presented above, the following experimental workflows are recommended.
Synthesis of this compound Analogs
A general synthetic scheme for the preparation of this compound analogs is outlined below.
Caption: General synthetic routes for this compound analogs.
Step-by-Step Protocol for Alpha-Methylation:
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Enolate Formation: Dissolve the methyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in a mixture of THF and water, and add lithium hydroxide (2.0 eq). Stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Purification: Purify the final product by column chromatography on silica gel.
In Vitro Anti-Inflammatory Assays
Cyclooxygenase (COX) Inhibition Assay:
The ability of the synthesized analogs to inhibit COX-1 and COX-2 can be evaluated using a commercially available colorimetric or fluorometric assay kit.
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for a specified time.
-
Stop the reaction and measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Protein Denaturation Inhibition Assay:
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.
-
Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37 °C for 20 minutes, followed by heating at 57 °C for 3 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).
-
Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Use diclofenac sodium as a reference standard.
-
Calculate the percentage inhibition of protein denaturation.
Caption: Workflow for the biological evaluation of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel anti-inflammatory agents. Based on established principles, modifications to both the phenyl ring and the acetic acid side chain can be rationally designed to enhance potency and selectivity. The introduction of an α-methyl or α-cyclopropyl group on the side chain and the substitution of the phenyl ring with electron-withdrawing groups are predicted to be particularly beneficial.
Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of this compound analogs to validate these hypotheses. In vivo studies using animal models of inflammation will be crucial to assess the therapeutic potential of the most promising lead compounds. Furthermore, investigations into the mechanism of action beyond COX inhibition, such as effects on other inflammatory pathways, could unveil novel therapeutic opportunities.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Partis, R. A., et al. (1973). Synthesis and antiinflammatory activities of (alpha-cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-490.
- Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 6(112), 110967-110981.
- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
- Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358-2368.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of m-Tolylacetic Acid for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of m-Tolylacetic acid, moving beyond a simple checklist to explain the rationale behind each step. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 621-36-3), also known as 3-Methylphenylacetic acid, is a white to light beige powder.[1] While extensive toxicological data is not available, it is classified as a hazardous substance that poses several risks.[1][2]
Key Hazards:
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[2][3]
-
Digestive Tract Irritation: Ingestion may lead to irritation.[1]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1][2] Therefore, it is prudent to handle this chemical with a high degree of caution, assuming it may have other unlisted adverse effects.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage/irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2] |
This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.
The Regulatory Landscape: Adherence to RCRA
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[5][6][7] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning that the generator of the waste is responsible for its proper handling from generation to final disposal.[6]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] All chemical waste should be considered hazardous until a formal determination is made by a qualified individual, such as a member of your institution's Environmental Health & Safety (EHS) department.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9] A face shield may be necessary in situations with a higher risk of splashing.
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[3][9] Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat is required.[9] In situations with a risk of significant exposure, additional protective clothing may be necessary.[9]
-
Respiratory Protection: Under normal conditions with adequate ventilation, such as working in a fume hood, respiratory protection may not be necessary.[9] However, if dust is generated, a NIOSH/MSHA-approved respirator should be used.[3][9]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in the regular trash.[2][9] It must be collected and managed as hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like weighing paper, gloves, and absorbent pads, in a designated, properly labeled, and sealed container.[9]
-
Container Compatibility: The waste container must be made of a material compatible with this compound and must be in good condition without leaks or damage.[5]
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2] Mixing incompatible wastes can lead to dangerous chemical reactions.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical component of RCRA compliance and ensures the safety of everyone who may handle the container.
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Laboratories are considered SAAs, which are areas at or near the point of waste generation and under the control of the operator.[5][10]
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area within the laboratory, such as a secondary containment bin in a ventilated cabinet.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[5][6] This is a common and costly EPA violation.[6]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[11]
-
Manifest System: For off-site disposal, a hazardous waste manifest will be used to track the waste from your facility to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 3.
-
Contain the Spill: For a solid spill, you can dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[14]
-
Clean-up: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[2] Use absorbent pads dampened with ethanol to wipe the area, and then wash the surface with soap and water.[14]
-
Dispose of Clean-up Materials: All materials used to clean the spill are now considered hazardous waste and must be placed in the sealed hazardous waste container.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By understanding the hazards, utilizing the correct PPE, and adhering to the established protocols for waste collection, storage, and disposal, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- Material Safety Data Sheet - this compound, 97% (gc). (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - this compound. (2024, March 29). Fisher Scientific.
- RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
- M-TOLUIC ACID. (1992). CAMEO Chemicals, NOAA.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safety Data Sheet: m-Toluic acid. (n.d.). Carl ROTH.
- How to Dispose of Acetic Acid. (n.d.). Lab Alley.
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- SAFETY DATA SHEET - p-Tolylacetic Acid. (n.d.). TCI Chemicals.
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A Comprehensive Guide to the Safe Handling of m-Tolylacetic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with m-Tolylacetic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and technical expertise.
Understanding the Hazards of this compound
This compound is a white to light beige powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2] While the toxicological properties of this material have not been fully investigated, it is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure.[1][2]
Hazard Identification:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Category 2 | [2] |
| Causes serious eye irritation | Category 2 | [2] |
| May cause respiratory irritation | Category 3 | [2] |
Understanding these hazards is the first step in implementing a robust safety plan. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment for handling this type of irritating chemical powder.
Eye and Face Protection
-
Requirement: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Rationale: Safety goggles provide a seal around the eyes, offering protection from airborne powder and accidental splashes. Standard safety glasses do not provide adequate protection.
-
For increased splash risk: A face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.
Skin Protection
-
Gloves:
-
Recommended materials: Nitrile or neoprene gloves are recommended for handling this compound and other acidic compounds.[3][4][5] These materials offer good resistance to a range of chemicals, including acids, and provide a reliable barrier to prevent skin contact.[3][4][5]
-
Inspection and disposal: Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately in the designated hazardous waste container and thoroughly wash your hands after removal.
-
-
Protective Clothing:
-
Lab Coat: A knee-length lab coat should be worn and kept fully buttoned to protect street clothes and skin from contamination.
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, consider wearing an acid-resistant apron and disposable coveralls.
-
Respiratory Protection
The need for respiratory protection depends on the scale and nature of the work being performed.
-
For small-scale laboratory work in a certified chemical fume hood: If this compound is handled exclusively within a properly functioning chemical fume hood, respiratory protection may not be necessary as the engineering control is designed to capture airborne particles.
-
For work outside of a fume hood or with potential for significant dust generation:
-
Requirement: A NIOSH-approved respirator is required.
-
Respirator Type:
-
Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure that a qualitative or quantitative fit test has been performed as part of your institution's respiratory protection program.
-
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is paramount for minimizing the risk of exposure and ensuring experimental reproducibility.
Preparation and Weighing
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[1][8]
-
Surface Protection: Before beginning, cover the work surface with absorbent bench paper to contain any potential spills.
-
Weighing Technique: To minimize dust generation when weighing: a. Place a tared weigh boat or container on the balance inside the fume hood. b. Carefully add the this compound to the container using a spatula. Avoid pouring directly from the stock bottle. c. Close the stock container immediately after dispensing. d. If a balance is not available inside a fume hood, tare a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for weighing.[9]
Dissolving and Reactions
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid this compound to minimize splashing and aerosol generation.
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of any vapors or aerosols.
-
Ventilation: Ensure continuous and adequate ventilation throughout the entire process.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions of this compound and any rinse from cleaning contaminated glassware should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour this waste down the drain.[2]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Always follow local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including a respirator, chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralization: For acid spills, cautiously neutralize the spill by covering it with a suitable neutralizing agent like sodium bicarbonate or soda ash.[11][12] Use pH paper to confirm neutralization.
-
Cleanup:
-
For neutralized liquid spills, absorb the residue with an inert material.
-
For solid spills, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust.[2]
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Material Safety Data Sheet - this compound, 97% (gc). Cole-Parmer.
- Irritants - Environmental Health & Safety Services. Syracuse University.
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- 3M Respirator Selection Guide (Alternative). 3M.
- Irritant Chemicals. University of Michigan-Dearborn.
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- Chemical Resistant Gloves: A Guide for Industrial Employers. Solus Group.
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- Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration.
- Respirator Selection. 3M.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University - Occupational and Environmental Safety Office.
- Safety Data Sheet: m-Toluic acid. Carl ROTH.
- Guide for Chemical Spill Response. American Chemical Society.
- Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology - Environmental Health & Safety.
- Chapter 7 – Pollution Prevention and Hazardous Substances Fact-sheet - Chemical spill response procedure and material.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
